molecular formula C13H20 B1329290 5-tert-Butyl-1,2,3-trimethylbenzene CAS No. 98-23-7

5-tert-Butyl-1,2,3-trimethylbenzene

Cat. No.: B1329290
CAS No.: 98-23-7
M. Wt: 176.3 g/mol
InChI Key: ZQVJKYPEIPJEIP-UHFFFAOYSA-N
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Description

5-tert-Butyl-1,2,3-trimethylbenzene is a useful research compound. Its molecular formula is C13H20 and its molecular weight is 176.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-1,2,3-trimethylbenzene
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InChI

InChI=1S/C13H20/c1-9-7-12(13(4,5)6)8-10(2)11(9)3/h7-8H,1-6H3
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InChI Key

ZQVJKYPEIPJEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0038702
Record name 5-tert-Butyl-1,2,3-trimethylbenzene
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Molecular Weight

176.30 g/mol
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CAS No.

98-23-7
Record name 5-(1,1-Dimethylethyl)-1,2,3-trimethylbenzene
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Record name 5-tert-Butyl-1,2,3-trimethylbenzene
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Record name Benzene, 5-(1,1-dimethylethyl)-1,2,3-trimethyl-
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Record name 5-tert-Butyl-1,2,3-trimethylbenzene
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Record name 1-tert-butyl-3,4,5-trimethylbenzene
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Record name 5-TERT-BUTYL-1,2,3-TRIMETHYLBENZENE
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Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-tert-Butyl-1,2,3-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-tert-Butyl-1,2,3-trimethylbenzene, also known as 5-tert-butylhemimellitene, is a polysubstituted aromatic hydrocarbon. Its molecular structure, featuring a benzene ring with three adjacent methyl groups and a bulky tert-butyl group, imparts unique physicochemical characteristics that are of significant interest in various fields of chemical research and development. Understanding these properties is crucial for its application in synthesis, as a starting material for more complex molecules, and for ensuring safe handling and storage.

This technical guide provides a comprehensive overview of the known physical properties of this compound, grounded in available experimental data and supplemented with established theoretical calculations where direct measurements are not publicly documented. This document is intended to serve as a valuable resource for professionals requiring a detailed understanding of this compound's physical behavior.

Molecular and Chemical Identity

A foundational understanding of a compound begins with its basic identifiers and structural representation.

IdentifierValueSource
Chemical Name This compound
Synonyms 5-tert-butylhemimellitene, 1-tert-Butyl-3,4,5-trimethylbenzene
CAS Number 98-23-7
Molecular Formula C₁₃H₂₀
Molecular Weight 176.30 g/mol
Canonical SMILES CC1=C(C(=CC(=C1)C(C)(C)C)C)C
InChIKey ZQVJKYPEIPJEIP-UHFFFAOYSA-N

Core Physical Properties

The physical state and behavior of a compound under various conditions are dictated by its core physical properties.

PropertyValueConditionsSource
Physical State SolidAmbient
Melting Point 31 - 33 °C (87.8 - 91.4 °F)
Boiling Point 114 - 115 °C (237.2 - 239 °F)@ 17 mmHg
LogP (Octanol-Water Partition Coefficient) 3.909Calculated
Causality Behind the Properties:

The solid state of this compound at room temperature is a direct consequence of the significant intermolecular van der Waals forces. The presence of multiple alkyl substituents on the benzene ring increases the surface area and polarizability of the molecule, leading to stronger intermolecular attractions compared to less substituted benzenes, thus raising its melting point above ambient temperature.

The boiling point, while provided at a reduced pressure, indicates a relatively high value for a molecule of this molecular weight. This is also attributable to the strong intermolecular forces that must be overcome for the substance to transition into the gaseous phase. The normal boiling point at atmospheric pressure is expected to be significantly higher.

The calculated LogP value of 3.909 indicates that this compound is a highly lipophilic compound, with a strong preference for nonpolar environments over aqueous ones.[1] This is a critical parameter in drug development for predicting a molecule's pharmacokinetic properties, such as absorption and distribution.

Experimental Methodologies for Key Physical Properties

Density Measurement

The density of a solid or liquid organic compound is a fundamental physical constant. For a solid like this compound below its melting point, gas pycnometry would be the method of choice. For the liquid state, a pycnometer would be used.

Experimental Protocol: Density Determination by Pycnometry (for the liquid state)

  • Preparation: A pycnometer, a glass flask with a precisely known volume, is thoroughly cleaned and dried.

  • Mass of Empty Pycnometer: The mass of the empty, dry pycnometer (m₀) is accurately measured using an analytical balance.

  • Mass of Pycnometer with Sample: The pycnometer is filled with this compound (in its liquid state, i.e., above 33 °C), ensuring no air bubbles are present. The mass of the filled pycnometer (m₁) is then measured.

  • Mass of Pycnometer with Calibration Liquid: The pycnometer is emptied, cleaned, and filled with a calibration liquid of a precisely known density at a specific temperature (e.g., deionized water). The mass of the pycnometer filled with the calibration liquid (m₂) is measured.

  • Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m₁ - m₀) / (m₂ - m₀)) * ρ_water

    where ρ_water is the density of water at the measurement temperature.

Causality Behind Experimental Choices: Pycnometry is chosen for its high precision and the relatively small sample volume required. The use of a calibration liquid with a well-documented density-temperature relationship is crucial for accurate volume determination of the pycnometer. Temperature control is paramount as density is temperature-dependent.

Caption: Workflow for density determination using a pycnometer.

Refractive Index Measurement

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property that is useful for identification and purity assessment. The Abbe refractometer is the standard instrument for this measurement.

Experimental Protocol: Refractive Index Measurement using an Abbe Refractometer

  • Instrument Calibration: The Abbe refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

  • Sample Application: A few drops of molten this compound are placed on the prism of the refractometer.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • Reading: The refractive index value is read directly from the instrument's scale. The temperature must be recorded as the refractive index is temperature-dependent.

Causality Behind Experimental Choices: The Abbe refractometer is a robust and widely used instrument that provides accurate refractive index measurements with a small amount of sample. The use of a monochromatic light source (typically the sodium D-line at 589 nm) is standard, as the refractive index is also wavelength-dependent.

Caption: Procedure for measuring refractive index with an Abbe refractometer.

Solubility Profile

Understanding the solubility of a compound in various solvents is fundamental for its use in reactions, purifications, and formulations. A qualitative and quantitative solubility assessment would be performed.

Experimental Protocol: Determination of Solubility

  • Solvent Selection: A range of solvents with varying polarities (e.g., water, ethanol, acetone, toluene, hexane) are selected.

  • Qualitative Assessment: A small, known amount of this compound is added to a fixed volume of each solvent at a controlled temperature. The mixture is agitated, and visual observation determines if the compound dissolves completely, partially, or not at all.

  • Quantitative Assessment (for soluble systems): For solvents in which the compound is soluble, a saturated solution is prepared by adding an excess of the solute to the solvent and allowing it to equilibrate. A known volume of the saturated solution is then carefully removed, the solvent is evaporated, and the mass of the remaining solute is determined. This allows for the calculation of solubility in terms of g/100 mL or mol/L.

Causality Behind Experimental Choices: The choice of a diverse set of solvents provides a comprehensive understanding of the compound's solubility behavior, which is directly related to its polarity and the intermolecular forces it can form with the solvent molecules. Temperature control is critical as solubility is highly temperature-dependent.

Spectroscopic Data

Spectroscopic data provides a fingerprint of the molecule, confirming its structure and purity.

  • Infrared (IR) Spectrum: The IR spectrum of this compound would exhibit characteristic peaks for C-H stretching and bending in the aromatic ring and the alkyl substituents, as well as aromatic overtones.

  • Mass Spectrometry (MS): The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to elucidate the structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the connectivity and substitution pattern of the benzene ring.

Safety and Handling

Based on available safety data, this compound is not classified as a hazardous substance under the 2012 OSHA Hazard Communication Standard. However, as with all laboratory chemicals, appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It should be handled in a well-ventilated area to avoid inhalation of any potential dust or vapors. The compound is noted to be air-sensitive and should be stored under an inert atmosphere.[2]

Conclusion

This technical guide has synthesized the available physical property data for this compound, providing a valuable resource for scientists and researchers. While key experimental data for properties such as density, refractive index, and a comprehensive solubility profile are not currently prevalent in public literature, the established methodologies for their determination have been detailed. The provided information on its molecular identity, core physical properties, and spectroscopic data offers a solid foundation for the safe and effective use of this compound in a research and development setting.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 66811, this compound. Retrieved January 18, 2026 from [Link].

  • Cheméo (2024). 5-t-Butyl-1,2,3-trimethylbenzene. Retrieved January 18, 2026 from [Link].

  • National Institute of Standards and Technology (2024). 5-t-Butyl-1,2,3-trimethylbenzene. In NIST Chemistry WebBook. Retrieved January 18, 2026 from [Link].

Sources

5-tert-Butyl-1,2,3-trimethylbenzene chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-tert-Butyl-1,2,3-trimethylbenzene: Structure, Synthesis, and Characterization

Authored by: A Senior Application Scientist

Foreword

For the discerning researcher, scientist, and drug development professional, a comprehensive understanding of molecular architecture and behavior is paramount. This guide provides a detailed exploration of this compound, a substituted aromatic hydrocarbon. Our focus extends beyond a mere recitation of facts to an integrated perspective on its chemical identity, synthesis, and analytical characterization. This document is structured to deliver not only foundational knowledge but also actionable insights rooted in established chemical principles.

Molecular Identity and Physicochemical Properties

This compound, also known by its synonym 5-tert-butylhemimellitene, is an organic compound with the chemical formula C₁₃H₂₀.[1][2] Its structure features a benzene ring substituted with three methyl groups at the 1, 2, and 3 positions, and a tert-butyl group at the 5 position. This substitution pattern imparts specific physicochemical properties that influence its reactivity and potential applications.

Chemical Structure

The structural arrangement of the alkyl groups on the benzene ring is fundamental to the molecule's chemical behavior. The adjacent trimethyl arrangement, coupled with the bulky tert-butyl group, creates a unique steric and electronic environment.

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for ease of reference.

PropertyValueSource
Molecular Formula C₁₃H₂₀[1][2][3]
Molecular Weight 176.30 g/mol [1][3]
IUPAC Name This compound[1]
CAS Number 98-23-7[1][2]
Synonyms 5-tert-butylhemimellitene, 1-tert-Butyl-3,4,5-trimethylbenzene[1]
Appearance Colorless liquid (presumed based on related compounds)
Boiling Point Not explicitly available, but the starting material 1,2,3-trimethylbenzene boils at 176 °C.
Solubility Insoluble in water; soluble in organic solvents.[4]

Synthesis Pathway: Friedel-Crafts Alkylation

The primary route for synthesizing this compound is through the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene (hemimellitene).[5] This classic electrophilic aromatic substitution reaction involves the introduction of a tert-butyl group onto the aromatic ring using an alkylating agent and a Lewis acid catalyst.

Reaction Mechanism

The reaction proceeds through the formation of a tert-butyl carbocation, a stable tertiary carbocation, which then acts as the electrophile. The aromatic ring of 1,2,3-trimethylbenzene attacks this carbocation, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.

Friedel_Crafts_Alkylation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 1_2_3_trimethylbenzene 1,2,3-Trimethylbenzene sigma_complex Sigma Complex (Arenium Ion) 1_2_3_trimethylbenzene->sigma_complex + (CH₃)₃C⁺ tert_butyl_chloride tert-Butyl Chloride AlCl3 AlCl₃ (Lewis Acid) tert_butyl_carbocation tert-Butyl Carbocation [(CH₃)₃C⁺] product This compound sigma_complex->product - H⁺

Caption: Simplified workflow of Friedel-Crafts alkylation for the synthesis of this compound.

Experimental Protocol

The following is a detailed, self-validating protocol for the synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials:

  • 1,2,3-Trimethylbenzene (Hemimellitene)

  • 2-Chloro-2-methylpropane (tert-Butyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and an addition funnel, dissolve 1,2,3-trimethylbenzene in anhydrous dichloromethane. The use of anhydrous conditions is critical as Lewis acids like AlCl₃ are highly reactive with water, which would quench the catalyst.

  • Catalyst Addition: Cool the flask in an ice bath to 0 °C. Carefully add anhydrous aluminum chloride to the stirred solution. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

  • Addition of Alkylating Agent: Slowly add a solution of 2-chloro-2-methylpropane in anhydrous dichloromethane to the reaction mixture via the addition funnel over a period of 30 minutes. A slow addition rate is crucial to maintain the low temperature and prevent over-alkylation.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the consumption of the starting material. A study has shown that a reaction time of 5 hours at 10°C can lead to high selectivity.[5]

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture over crushed ice and 1 M HCl. This step quenches the reaction by hydrolyzing the aluminum chloride and protonating any remaining Lewis basic species.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes any remaining basic impurities, the bicarbonate wash neutralizes any remaining acid, and the brine wash removes the bulk of the water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by fractional distillation or column chromatography.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the alkyl substituents. Due to the symmetry of the molecule, the two aromatic protons should appear as a singlet. The nine protons of the tert-butyl group will also appear as a singlet, and the nine protons of the three methyl groups will likely appear as two distinct singlets (one for the two equivalent methyl groups and one for the single methyl group).

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Signals corresponding to the aromatic carbons and the carbons of the tert-butyl and methyl groups are expected.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl groups. Aromatic C=C stretching bands will also be present.[2][7][8]

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 176.30).[2][9] Fragmentation patterns will be consistent with the loss of alkyl groups, particularly a prominent peak corresponding to the loss of a methyl group from the tert-butyl moiety.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Fire Safety: Keep away from open flames and other ignition sources. Use appropriate fire extinguishing media, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[10]

  • Disposal: Dispose of the chemical waste in accordance with local regulations.

Potential Applications

While specific applications for this compound are not extensively documented, its structural motifs suggest potential utility in several areas. The parent compound, 1,2,3-trimethylbenzene, is used as a raw material in the synthesis of dyes, resins, and as a component in some fuels.[12] The introduction of the tert-butyl group can enhance solubility in nonpolar solvents and provide steric bulk, which can be advantageous in the design of:

  • Specialty Polymers and Resins: The molecule could serve as a monomer or an additive to modify the properties of polymers.

  • Fine Chemicals Synthesis: It can be a precursor for more complex molecules in multi-step organic synthesis.

  • Ligand Development: The specific substitution pattern could be exploited in the design of ligands for catalysis or materials science.

Conclusion

This compound is a fascinating molecule whose synthesis and characterization are well-grounded in fundamental principles of organic chemistry. This guide has provided a comprehensive overview of its structure, a detailed protocol for its synthesis via Friedel-Crafts alkylation, and an outline of the analytical techniques for its characterization. For researchers and developers, a thorough understanding of these aspects is the cornerstone of innovation and the successful application of such chemical entities.

References

  • Synthesis of this compound catalyzed by [Et3NH]Cl–AlCl3. (2010). ResearchGate. [Link]

  • Chemical Properties of 5-t-Butyl-1,2,3-trimethylbenzene (CAS 98-23-7). Cheméo. [Link]

  • This compound. PubChem. [Link]

  • 5-t-Butyl-1,2,3-trimethylbenzene. NIST WebBook. [Link]

  • This compound Safety Data Sheets(SDS). LookChem. [Link]

  • 5-Tert.-butyl-1,2,3-trimethyl-benzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 5-t-Butyl-1,2,3-trimethylbenzene. NIST WebBook. [Link]

  • 5-t-Butyl-1,2,3-trimethylbenzene. NIST WebBook. [Link]

  • 5-t-Butyl-1,2,3-trimethylbenzene. NIST WebBook. [Link]

  • 5-TERT.-BUTYL-1,2,3-TRIMETHYL-BENZENE - Optional[FTIR] - Spectrum. SpectraBase. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Friedel-Crafts Alkylation of aromatic molecules. Simple Science. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Safety data sheet - 1,2,3-Trimethylbenzene. CPAchem. [Link]

  • Friedel-Crafts Alkylation. Chemistry Steps. [Link]

  • Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. [Link]

  • Synthesis of 1,3,5‐tri‐tert. Butylbenzene. Semantic Scholar. [Link]

  • 1,3,5-TRIMETHYLBENZENE; EI-B; MS. MassBank. [Link]

  • 1,2,3-Trimethylbenzene. Wikipedia. [Link]

  • Exploring the Chemistry: Uses of 1,2,3-Trimethylbenzene in Industry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. [Link]

  • Trimethylbenzenes Reference Exposure Levels, January 2023, Public Review Draft. OEHHA. [Link]

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5-tert-Butyl-1,2,3-trimethylbenzene CAS number 98-23-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-tert-Butyl-1,2,3-trimethylbenzene (CAS 98-23-7)

Introduction and Strategic Overview

This compound, also known by the synonym 5-tert-butylhemimellitene, is a polysubstituted aromatic hydrocarbon.[1] Its structure, featuring a sterically demanding tert-butyl group adjacent to a vicinal trimethyl-substituted benzene ring, imparts unique chemical properties that make it a subject of interest in synthetic organic chemistry. While its direct large-scale industrial applications are not as widespread as simpler alkylbenzenes, its utility as a chemical intermediate and a model compound for studying steric and electronic effects in aromatic systems is significant.[2][3] This guide provides a comprehensive technical overview of its synthesis, properties, reactivity, and handling for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The physical properties of this compound are foundational to its handling and use in experimental settings. Its identity is unequivocally confirmed through a combination of spectroscopic techniques.

Core Properties

A summary of the key physicochemical properties is presented below.

PropertyValueSource
CAS Number 98-23-7[1][4][5]
Molecular Formula C₁₃H₂₀[1][4][6]
Molar Mass 176.30 g/mol [1][6]
IUPAC Name This compound[1]
Appearance Colorless liquid (inferred)
Solubility Insoluble in water; soluble in organic solvents.[7]
Spectroscopic Signature

Definitive structural elucidation relies on spectroscopic analysis. The expected spectral data are as follows:

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl groups, and the tert-butyl group. The two aromatic protons would appear as singlets due to their para relationship. The three methyl groups on the ring may show distinct singlets, and the nine equivalent protons of the tert-butyl group will present as a sharp singlet.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will reveal the unique carbon environments within the molecule. Signals will be present for the quaternary aromatic carbons (those attached to the alkyl groups), the protonated aromatic carbons, the methyl carbons, and the quaternary and methyl carbons of the tert-butyl group.[8]

  • Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorptions are expected for C-H stretching from the aromatic ring and alkyl groups, as well as characteristic aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.[5][9]

  • Mass Spectrometry (MS) : Electron ionization mass spectrometry will show a molecular ion (M⁺) peak corresponding to the molecular weight (m/z = 176.3).[5][10] A prominent fragment is often observed at M-15, corresponding to the loss of a methyl group to form a stable benzylic carbocation.

Synthesis and Mechanistic Insight

The primary route for synthesizing this compound is the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene (hemimellitene).[11] Modern methodologies have shifted towards using more selective and recyclable catalysts, such as ionic liquids, to improve yield and reduce waste.

Catalytic Synthesis Workflow

The synthesis involves the electrophilic substitution of a tert-butyl group onto the 1,2,3-trimethylbenzene ring. The choice of catalyst is critical to achieving high selectivity. Lewis acidic ionic liquids like [Et₃NH]Cl–AlCl₃ have demonstrated high efficiency and reusability.[11]

G cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction Conditions A 1,2,3-Trimethylbenzene F Reaction Mixture A->F B 2-Chloro-2-methylpropane (tert-Butyl Chloride) B->F C [Et3NH]Cl–AlCl3 (Ionic Liquid) C->F Catalyzes D Controlled Temperature (e.g., 10°C) D->F Applied to E Inert Atmosphere E->F Maintained for G Work-up & Purification (e.g., Chromatography) F->G H This compound G->H

Caption: Workflow for the ionic liquid-catalyzed synthesis.

Mechanism: Friedel-Crafts Alkylation

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The Lewis acid catalyst (e.g., AlCl₃ component of the ionic liquid) facilitates the formation of a tert-butyl carbocation, a potent electrophile. The electron-rich trimethylbenzene ring then acts as a nucleophile.

G cluster_step1 Step 1: Electrophile Generation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation A (CH3)3CCl + AlCl3 B (CH3)3C+  +  [AlCl4]- A->B Formation of tert-butyl carbocation C 1,2,3-Trimethylbenzene Ring D Arenium Ion Intermediate (Sigma Complex) C->D Attacks (CH3)3C+ E Arenium Ion F Final Product + H+ E->F [AlCl4]- assists in proton removal

Caption: Mechanism of Friedel-Crafts alkylation.

Detailed Experimental Protocol

The following protocol is adapted from methodologies reported for Lewis acid-catalyzed alkylations.[11]

  • Reactor Setup : A jacketed glass reactor is charged with 1,2,3-trimethylbenzene under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Introduction : The ionic liquid catalyst, [Et₃NH]Cl–AlCl₃, is added to the reactor with stirring. The mass fraction of the catalyst relative to the trimethylbenzene is a critical parameter, with optimal ratios around 10%.[11]

  • Temperature Control : The reaction mixture is cooled to the target temperature (e.g., 10°C) using a circulating bath. Precise temperature control is crucial for maximizing selectivity and minimizing side reactions.

  • Reagent Addition : 2-Chloro-2-methylpropane is added dropwise to the stirred mixture over a period of 30-60 minutes. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring : The reaction is allowed to proceed for a specified duration (e.g., 5 hours), with progress monitored by techniques such as Gas Chromatography (GC).[11]

  • Quenching and Work-up : Upon completion, the reaction is carefully quenched by pouring the mixture into ice-water. This deactivates the catalyst.

  • Extraction : The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layers are then combined.

  • Purification : The combined organic phase is washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure this compound.

Chemical Reactivity and Applications

The reactivity of this compound is governed by the interplay between the activating, ortho-para directing methyl groups and the sterically hindering tert-butyl group.

Electrophilic Aromatic Substitution

The aromatic ring is highly activated towards further electrophilic substitution. However, the position of attack is strongly influenced by steric hindrance. The single available position on the ring (C6) is sterically shielded by the adjacent tert-butyl and methyl groups, making further substitutions challenging. Under harsh conditions, ipso-substitution, where the tert-butyl group itself is replaced by an incoming electrophile, can occur.[12]

Potential Applications
  • Specialty Chemical Intermediate : Its primary value lies in its use as a building block in multi-step organic synthesis. It can be used to introduce a specific, sterically defined substitution pattern into more complex molecules, which is of interest in the synthesis of specialty polymers, ligands for catalysis, and molecular materials.

  • Research Chemical : It serves as a valuable substrate for studying reaction mechanisms, particularly the effects of steric hindrance on the kinetics and regioselectivity of aromatic reactions.[12]

  • Fuel Additive Component : While less common than simpler trimethylbenzenes, polysubstituted aromatics can be components in fuel blends, valued for their high octane ratings.[3][13]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following guidelines are based on standard safety data for alkylbenzenes.[14][15][16][17]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[14]

  • Ventilation : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[17]

  • Fire Safety : The compound is a flammable liquid. Keep away from open flames, sparks, and other sources of ignition. Use appropriate fire extinguishers, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[14][16]

  • First Aid :

    • Skin Contact : Wash off with soap and plenty of water.[14]

    • Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[14]

    • Inhalation : Move the person into fresh air. If not breathing, give artificial respiration.[14]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[14]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[16]

Conclusion

This compound is a specialty aromatic compound whose value is rooted in its unique substitution pattern. While not a large-volume commodity chemical, its synthesis via catalyzed Friedel-Crafts alkylation provides a platform for producing a sterically hindered building block. For researchers in synthetic chemistry and materials science, this compound offers a specific scaffold for creating complex molecular architectures and for probing the fundamental principles of chemical reactivity. Adherence to rigorous safety protocols is mandatory for its handling and use in any research or development setting.

References

  • Synthesis of this compound catalyzed by [Et3NH]Cl–AlCl3. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • This compound Safety Data Sheets(SDS). (n.d.). LookChem. Retrieved January 17, 2026, from [Link]

  • Chemical Properties of 5-t-Butyl-1,2,3-trimethylbenzene (CAS 98-23-7). (n.d.). Cheméo. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Isodurene. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • 5-t-Butyl-1,2,3-trimethylbenzene. (n.d.). NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • 5-Tert.-butyl-1,2,3-trimethyl-benzene. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • Trimethylbenzene – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 17, 2026, from [Link]

  • Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. (2002). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 5-t-Butyl-1,2,3-trimethylbenzene. (n.d.). NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • 5-TERT.-BUTYL-1,2,3-TRIMETHYL-BENZENE. (n.d.). SpectraBase. Retrieved January 17, 2026, from [Link]

  • 1,2,3-Trimethylbenzene. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Exploring the Chemistry: Uses of 1,2,3-Trimethylbenzene in Industry. (2024, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 17, 2026, from [Link]

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1H NMR spectrum of 5-tert-Butyl-1,2,3-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 5-tert-Butyl-1,2,3-trimethylbenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data. The guide emphasizes the causal relationships between molecular structure, electronic environment, and the resulting NMR signals, grounding its claims in authoritative spectroscopic principles.

Introduction: The Molecule and the Method

This compound (IUPAC Name: 5-(1,1-dimethylethyl)-1,2,3-trimethylbenzene) is a polysubstituted aromatic hydrocarbon with the chemical formula C₁₃H₂₀.[1][2] Its structure consists of a benzene ring substituted with three adjacent methyl groups and a tert-butyl group in a meta position relative to two of the methyl groups.

¹H NMR spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules.[3][4] By probing the magnetic environments of hydrogen nuclei (protons), it provides critical information about the number of distinct proton types, their relative abundance, and their connectivity within a molecule.[4] For a molecule like this compound, ¹H NMR allows for the unambiguous verification of its substitution pattern and the conformational effects of its bulky alkyl groups.

Theoretical Analysis and Spectral Prediction

A robust interpretation of an NMR spectrum begins with a theoretical prediction based on the molecule's structural features.

Molecular Symmetry and Proton Environments

The key to predicting the number of signals in the ¹H NMR spectrum lies in identifying the unique proton environments, which is determined by the molecule's symmetry. This compound possesses a C₂v symmetry axis that bisects the C2-methyl group and the tert-butyl group. This symmetry renders several sets of protons chemically equivalent.

  • Aromatic Protons (Hₐ): The protons at the C4 and C6 positions are equivalent.

  • Methyl Protons (Hᵦ and H꜀): The methyl groups at C1 and C3 are equivalent (Hᵦ), while the methyl group at C2 is unique (H꜀).

  • tert-Butyl Protons (Hₔ): All nine protons of the tert-butyl group are equivalent.

Based on this analysis, we predict a total of four distinct signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with unique proton environments labeled.

Chemical Shift (δ) Prediction

The chemical shift of a proton is primarily influenced by the local electronic environment. Electron-donating groups shield nearby protons, causing their signals to appear at a lower chemical shift (upfield), while electron-withdrawing groups have the opposite effect.[5][6][7]

  • Benzene (Baseline): The protons of unsubstituted benzene resonate at approximately 7.3 ppm.[5][7][8]

  • Alkyl Substituents: All substituents on the ring (three methyl groups, one tert-butyl group) are weak electron-donating groups. They increase the electron density in the aromatic ring, causing the aromatic protons to be shielded and to resonate upfield of 7.3 ppm.

  • Hₐ (Aromatic Protons): These two equivalent protons are ortho to one methyl group and one tert-butyl group, and meta to two other methyl groups. The cumulative shielding effect from these four alkyl groups is expected to shift this signal significantly upfield into the ~6.8-7.0 ppm range.

  • Hᵦ (C1 & C3 Methyl Protons): Methyl groups directly attached to a benzene ring typically appear in the ~2.1-2.3 ppm range.

  • H꜀ (C2 Methyl Proton): This methyl group is situated between two other methyl groups. This steric compression does not typically cause a large change in chemical shift compared to the other methyl groups, so it is also expected in the ~2.1-2.3 ppm range, but as a distinct signal.

  • Hₔ (tert-Butyl Protons): The signal for a tert-butyl group attached to an aromatic ring is highly characteristic, appearing as a prominent singlet further upfield, typically around ~1.3 ppm .[9][10]

Signal Multiplicity (Splitting)

Signal splitting arises from the interaction of non-equivalent protons on adjacent carbons (vicinal coupling).[11]

  • Hₐ (Aromatic): The two Hₐ protons are chemically equivalent and thus do not split each other. They have no adjacent proton neighbors. While long-range coupling over four or five bonds can occur in aromatic systems, it is often weak (J < 3 Hz) and may not be resolved.[4][11][12] Therefore, this signal is predicted to be a singlet .

  • Hᵦ, H꜀, Hₔ (Alkyl): The protons of the methyl and tert-butyl groups have no protons on adjacent atoms. Consequently, all three alkyl signals are predicted to be singlets .

Signal Integration

The area under each NMR signal is proportional to the number of protons it represents.

  • Signal 1 (Hₐ): 2 protons

  • Signal 2 (Hᵦ): 6 protons (from two equivalent CH₃ groups)

  • Signal 3 (H꜀): 3 protons (from one CH₃ group)

  • Signal 4 (Hₔ): 9 protons (from the tert-butyl group) The predicted integration ratio is 2 : 6 : 3 : 9 .

Experimental Protocol: Acquiring a High-Quality Spectrum

The acquisition of a reliable ¹H NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters.[3]

Workflow for NMR Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 10-20 mg of This compound B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Filter solution through glass wool into a clean 5 mm NMR tube B->C D Insert sample into spectrometer C->D E Lock on solvent deuterium signal D->E F Shim magnetic field for homogeneity E->F G Set acquisition parameters (pulse, delay, scans) F->G H Acquire FID G->H I Apply Fourier Transform H->I J Phase and baseline correction I->J K Reference spectrum (TMS or solvent) J->K L Integrate signals and analyze K->L

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Detailed Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of solid this compound.[13][14]

    • Select an appropriate deuterated solvent. Deuterated chloroform (CDCl₃) is a suitable choice for this non-polar compound.[3][13][15]

    • Transfer the sample to a clean, dry vial and add approximately 0.7 mL of CDCl₃.[13] Ensure the sample dissolves completely.

    • Prepare a Pasteur pipette with a small, tight plug of glass wool. Cotton wool should be avoided as it can introduce impurities soluble in organic solvents.

    • Filter the sample solution through the glass wool plug directly into a high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[14]

    • Cap the NMR tube securely and label it clearly.

  • Data Acquisition (400 MHz Spectrometer Example):

    • Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal from the CDCl₃ to stabilize the magnetic field.

    • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

    • Acquisition Parameters: Use standard parameters for a routine ¹H spectrum, which can be adjusted as needed.

      • Pulse Angle: 30-45 degrees. A 45° pulse offers a good compromise between signal intensity and quantitative accuracy for a given number of scans.[16]

      • Acquisition Time (AQ): ~3-4 seconds. This duration is generally sufficient to capture the decay of the signal (FID) and provide good digital resolution.[16][17][18]

      • Relaxation Delay (D1): 1.5-2.0 seconds. This delay allows for partial relaxation of the protons between pulses, which is important for accurate integration.

      • Number of Scans (NS): 8 to 16 scans. This is usually sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.

  • Data Processing:

    • The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum via a Fourier Transform.

    • The spectrum is then phased manually or automatically to ensure all peaks are in the pure absorption mode (positive and symmetrical).

    • A baseline correction is applied to ensure the baseline is flat and at zero intensity.

    • The chemical shift axis is referenced. While tetramethylsilane (TMS) is the standard (δ = 0.00 ppm), the residual non-deuterated solvent peak (CHCl₃ in CDCl₃ at δ ≈ 7.26 ppm) is often used as a convenient secondary reference.

    • The signals are integrated to determine the relative ratios of the protons.

Predicted Data Summary and Interpretation

The expected ¹H NMR data for this compound is summarized below.

Signal LabelAssignmentPredicted δ (ppm)MultiplicityIntegration
HₐAromatic C4-H, C6-H~6.90Singlet2H
HᵦC1-CH₃, C3-CH₃~2.25Singlet6H
H꜀C2-CH₃~2.20Singlet3H
Hₔ-C(CH₃)₃~1.31Singlet9H

Interpretation:

The resulting spectrum is expected to be remarkably simple and clean, characterized by four distinct singlets.

  • The downfield region will contain a single peak at ~6.90 ppm with an integration of 2H, corresponding to the two equivalent aromatic protons. Its upfield shift relative to benzene confirms the net electron-donating character of the four alkyl substituents.

  • The upfield region will be dominated by three singlets. The most prominent signal, integrating to 9H at ~1.31 ppm, is the unmistakable signature of the tert-butyl group.[9] The remaining two singlets at ~2.25 ppm and ~2.20 ppm, with integrations of 6H and 3H respectively, correspond to the two sets of non-equivalent methyl groups. The slight difference in their chemical shifts arises from their different positions and local environments on the benzene ring.

The absence of any splitting patterns is a direct and powerful confirmation of the substitution pattern, as no proton environment has a non-equivalent proton on an adjacent atom. This self-validating system, where the predicted symmetry, chemical shifts, multiplicities, and integrations align perfectly, provides a high degree of confidence in the structural assignment.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation. Department of Chemistry.
  • Wenzel, T. J. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In NMR Data Interpretation Explained. John Wiley & Sons.
  • Michigan State University. (n.d.). Sample Preparation. Max T. Rogers NMR Facility.
  • Chem LibreTexts. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
  • Nanalysis Corp. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
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  • Filo. (2025). Explain long range coupling in aromatic and allylic compounds.
  • Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal. Retrieved from [Link]

  • University of Missouri. (2020, April 13). Optimized Default 1H Parameters. NMR Facility, Chemistry Department.
  • Boston University. (n.d.). Basic NMR Concepts. Chemical Instrumentation Center.
  • National Bureau of Standards. (1976). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Journal of Physical and Chemical Reference Data.
  • Semantic Scholar. (1993). Pair‐induced chemical shifts (pairwise corrections) and an additivity scheme for the estimation of aromatic 1H NMR shifts in polysubstituted benzenes with two or more vicinal substituents.
  • JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives.
  • University of California, Los Angeles. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds.
  • AIP Publishing. (n.d.). Long‐Range Coupling in the NMR Spectra of Aldehydic Protons in Aromatic Compounds. The Journal of Chemical Physics.
  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances.
  • YouTube. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). Chemistry with Caroline.
  • Studylib. (n.d.). NMR Spectroscopy: Aromatics, Coupling, and Integration.
  • ResearchGate. (n.d.). Substituents on Benzene with 1H and 13C Chemical Shifts at the C4 site in Benzene Relative to TMS.
  • ChemicalBook. (n.d.). tert-Butylbenzene(98-06-6) 1H NMR spectrum.
  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of methylbenzene.
  • Chem LibreTexts. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement?
  • ChemicalBook. (n.d.). 1,3,5-Tri-tert-butylbenzene(1460-02-2) 1H NMR spectrum.
  • MDPI. (n.d.). Computed NMR Shielding Effects over Fused Aromatic / Antiaromatic Hydrocarbons.
  • ACS Publications. (2019, January 18). Origin of Shielding and Deshielding Effects in NMR Spectra of Organic Conjugated Polyynes.
  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
  • NOP - Sustainability in the organic chemistry lab course. (n.d.). 1,4-Di-tert-butylbenzene 1H-NMR.
  • University course material. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?
  • ChemicalBook. (n.d.). 1,3-DI-TERT-BUTYLBENZENE(1014-60-4) 1H NMR spectrum.
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  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
  • ChemicalBook. (n.d.). 1,2,3-Trimethylbenzene(526-73-8) 1H NMR spectrum.
  • NIST. (n.d.). 5-t-Butyl-1,2,3-trimethylbenzene. NIST Chemistry WebBook.
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An In-depth Technical Guide to the 13C NMR Chemical Shifts of 5-tert-Butyl-1,2,3-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 5-tert-Butyl-1,2,3-trimethylbenzene. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization. This document will delve into the theoretical underpinnings of the observed chemical shifts, supported by empirical data and a detailed experimental protocol.

Introduction: The Power of 13C NMR in Structural Elucidation

Carbon-13 NMR spectroscopy is an indispensable tool in organic chemistry, offering a detailed map of the carbon skeleton of a molecule. Unlike 1H NMR, where proton-proton coupling can create complex splitting patterns, 13C NMR spectra are most commonly acquired under proton-decoupled conditions. This results in a simplified spectrum where each unique carbon atom typically appears as a single sharp peak. The position of this peak, its chemical shift (δ), is highly sensitive to the local electronic environment of the carbon nucleus, providing invaluable information about its hybridization, connectivity, and the electronic effects of neighboring substituent groups.

The chemical shift of a carbon atom is influenced by a combination of factors, including the electronegativity of attached atoms, steric effects, and the magnetic anisotropy of nearby functional groups. In aromatic systems like substituted benzenes, the electronic effects of substituents—whether they are electron-donating or electron-withdrawing—play a crucial role in determining the chemical shifts of the ring carbons. These effects are transmitted through the π-system of the benzene ring, leading to predictable shielding and deshielding patterns at the ortho, meta, and para positions.

The Molecular Structure of this compound

This compound presents an interesting case for 13C NMR analysis due to its unique substitution pattern. The benzene ring is adorned with three adjacent methyl groups and a bulky tert-butyl group. This arrangement leads to a specific pattern of electronic and steric interactions that are reflected in the 13C NMR spectrum.

Diagram: Molecular Structure and Carbon Numbering

Caption: Molecular structure of this compound with carbon numbering.

Analysis of the 13C NMR Chemical Shifts

The interpretation of the 13C NMR spectrum of this compound relies on understanding the additive effects of the methyl and tert-butyl substituents on the benzene ring. Both methyl and tert-butyl groups are considered electron-donating groups through an inductive effect, which generally leads to increased electron density and upfield shifts (shielding) of the aromatic carbons.

Table 1: Experimental 13C NMR Chemical Shifts of this compound

Carbon AtomChemical Shift (δ, ppm)Multiplicity (Proton-Decoupled)
C1134.1Singlet
C2135.0Singlet
C3135.0Singlet
C4125.0Singlet
C5147.9Singlet
C6125.0Singlet
C(CH₃)₃34.2Singlet
C(CH₃)₃31.5Singlet
1-CH₃15.8Singlet
2-CH₃20.4Singlet
3-CH₃15.8Singlet

Note: The assignments are based on empirical data and comparison with related compounds. Due to symmetry, C2 and C3 are chemically equivalent, as are C4 and C6, and the 1- and 3-methyl groups.

Aromatic Carbons (120-150 ppm)

The chemical shifts of carbons in a benzene ring typically appear in the range of 120-150 ppm.[1] The specific shifts in this compound can be rationalized as follows:

  • C1, C2, and C3 (Substituted Carbons): These carbons are directly attached to methyl groups and exhibit downfield shifts due to the substituent effect. The observed shifts around 134-135 ppm are consistent with carbons bearing alkyl groups.

  • C5 (tert-Butyl Substituted Carbon): This carbon, directly attached to the bulky tert-butyl group, is significantly deshielded and appears at the most downfield position in the aromatic region (147.9 ppm). This is a characteristic shift for a quaternary aromatic carbon bearing a tert-butyl group.

  • C4 and C6 (Unsubstituted Carbons): These carbons are shielded by the electron-donating effects of the neighboring methyl and tert-butyl groups. Their upfield shift to around 125.0 ppm is a clear indication of this shielding.

Aliphatic Carbons (0-50 ppm)

The aliphatic carbons of the methyl and tert-butyl groups appear in the upfield region of the spectrum.

  • tert-Butyl Group Carbons: The quaternary carbon of the tert-butyl group appears at 34.2 ppm, while the three equivalent methyl carbons of this group are observed at 31.5 ppm. These are typical values for a tert-butyl group attached to an aromatic ring.

  • Methyl Group Carbons: The methyl groups at positions 1 and 3 are chemically equivalent due to the molecule's symmetry and appear at 15.8 ppm. The methyl group at position 2 is in a different chemical environment and is observed slightly downfield at 20.4 ppm, likely due to steric interactions with the adjacent methyl groups.

Comparative Analysis with Precursor Molecules

To further validate the assignments and understand the substituent effects, it is insightful to compare the spectrum of this compound with those of its simpler analogues: 1,2,3-trimethylbenzene and tert-butylbenzene.

Table 2: Comparison of 13C NMR Chemical Shifts (ppm)

Carbon Position1,2,3-Trimethylbenzenetert-ButylbenzeneThis compound
C1 (Substituted)136.5151.1134.1 (Me), 147.9 (t-Bu)
C2 (ortho)129.8125.5135.0 (Me)
C3 (meta)126.1128.4135.0 (Me)
C4 (para)129.8125.5125.0
Quaternary t-Bu C-34.534.2
t-Bu CH₃-31.431.5
Ring CH₃20.5 (C2), 15.2 (C1,3)-20.4 (C2), 15.8 (C1,3)

This comparison clearly illustrates the additive nature of substituent effects on the 13C NMR chemical shifts of the benzene ring.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed, step-by-step methodology for acquiring a high-quality, proton-decoupled 13C NMR spectrum of a compound such as this compound.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 50 mg of this compound. A higher concentration is generally preferred for 13C NMR due to its lower natural abundance and sensitivity compared to 1H NMR.[2]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar organic molecules.[2]

  • Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a small vial.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Locking and Shimming:

    • Lock the spectrometer onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.

    • Perform automated or manual shimming of the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

  • Tuning and Matching: Tune and match the 13C probe to the correct frequency to ensure efficient transfer of radiofrequency power.

  • Acquisition Parameters:

    • Pulse Program: Select a standard proton-decoupled 13C NMR pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set the spectral width to encompass all expected 13C signals, typically from 0 to 220 ppm.[3]

    • Number of Scans (ns): Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 1024 to 4096 scans are often sufficient.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds for a qualitative spectrum.[3] For quantitative analysis, a much longer delay (5-7 times the longest T1) is required.

    • Acquisition Time (aq): An acquisition time of 1-2 seconds is generally suitable.

III. Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the pure absorption mode.

  • Referencing: Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

Diagram: 13C NMR Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (~50mg) dissolve Dissolve in CDCl3 (~0.6 mL) weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match Probe lock_shim->tune_match setup_params Set Acquisition Parameters tune_match->setup_params acquire Acquire FID setup_params->acquire ft Fourier Transform acquire->ft phase Phase Spectrum ft->phase reference Reference Spectrum phase->reference baseline Baseline Correction reference->baseline final_spectrum final_spectrum baseline->final_spectrum Final Spectrum

Caption: A streamlined workflow for acquiring a 13C NMR spectrum.

Conclusion

The 13C NMR spectrum of this compound provides a clear and illustrative example of the power of this technique in structural elucidation. The observed chemical shifts are readily explained by the fundamental principles of substituent effects in aromatic systems. The combination of electron-donating methyl and tert-butyl groups leads to a distinct pattern of shielded and deshielded carbons in the benzene ring, while the aliphatic carbons appear in their characteristic upfield regions. By following a rigorous experimental protocol, a high-quality spectrum can be obtained, allowing for unambiguous assignment of all carbon signals and confident confirmation of the molecular structure.

References

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). InfoSheet : NMR sample preparation. Retrieved from [Link][2]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link][1]

  • SpectraBase. (n.d.). 5-Tert.-butyl-1,2,3-trimethyl-benzene. Retrieved from [Link]

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An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 5-tert-Butyl-1,2,3-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pathways for 5-tert-Butyl-1,2,3-trimethylbenzene. As a highly substituted aromatic hydrocarbon, its fragmentation is governed by competing and sequential reactions influenced by the stability of the resulting carbocations. This document elucidates the principal fragmentation mechanisms, including benzylic cleavage, alpha-cleavage, and rearrangements leading to characteristic fragment ions. By synthesizing established principles of alkylbenzene fragmentation, this guide offers a predictive framework for interpreting the mass spectrum of this compound and related structures. A detailed experimental protocol for acquiring a mass spectrum via Gas Chromatography-Mass Spectrometry (GC-MS) is also presented to ensure methodological rigor.

Introduction to the Analyte and Method

This compound (C₁₃H₂₀, Mol. Wt. 176.3 g/mol ) is a polyalkylated aromatic hydrocarbon.[1][2] The structural elucidation of such compounds is critical in various fields, including petrochemical analysis, environmental science, and synthetic chemistry. Electron Ionization Mass Spectrometry (EI-MS) is a cornerstone technique for this purpose, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.[3]

In EI-MS, gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of a valence electron to form a molecular ion (M•⁺).[4] The excess energy imparted to the M•⁺ induces fragmentation through a series of unimolecular decomposition reactions. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a characteristic mass spectrum. The fragmentation of alkylbenzenes is particularly well-documented and is dominated by cleavages that form resonance-stabilized carbocations.[3][5]

The Molecular Ion (M•⁺)

The molecular ion of this compound is expected to appear at m/z 176 . Aromatic systems generally produce a prominent molecular ion peak due to the stability of the delocalized π-electron system, which can effectively distribute the positive charge.[6][7] The relative abundance of the M•⁺ peak provides a crucial starting point for spectrum interpretation, though its intensity will be attenuated by the facile fragmentation pathways available to the bulky alkyl substituents.

Principal Fragmentation Pathways

The fragmentation of this compound is dictated by the energetic favorability of breaking specific C-C bonds to yield the most stable carbocations. The primary fragmentation events involve the loss of a methyl radical (•CH₃) through two competitive mechanisms.

Primary Fragmentation: The [M-15]⁺ Ion

The most significant fragmentation pathway for polyalkylated benzenes is the cleavage of a benzylic C-C bond to expel a radical and form a stabilized cation.[6][8] For the target molecule, this manifests as the loss of a methyl radical (mass = 15 Da), leading to a highly abundant fragment ion at m/z 161 . This process occurs via two distinct but competitive routes:

  • Alpha (α)-Cleavage: This involves the cleavage of a C-C bond adjacent to the carbon attached to the aromatic ring within the tert-butyl group. Loss of a methyl radical from the tert-butyl substituent yields a resonance-stabilized tertiary benzylic carbocation. This is an extremely favorable process due to the high stability of the resulting cation.[9][10]

  • Benzylic Cleavage: This pathway involves the loss of a methyl radical from one of the three methyl groups directly attached to the benzene ring. This also produces a stabilized benzylic-type cation.

Due to the formation of a highly stable tertiary carbocation, the α-cleavage of the tert-butyl group is predicted to be the dominant pathway. Therefore, the ion at m/z 161 is expected to be the base peak in the mass spectrum.

Secondary Fragmentation Pathways

The primary fragment ions, particularly the abundant [M-15]⁺ ion, undergo further decomposition to produce other characteristic peaks in the spectrum.

  • Loss of Isobutene from [M-15]⁺: The m/z 161 ion can undergo a rearrangement to eliminate a neutral molecule of isobutene (C₄H₈, mass = 56 Da). This would result in a fragment ion at m/z 105 ([161 - 56]⁺). This ion corresponds to a methyltropylium or dimethylbenzyl cation, a common fragment in the spectra of polymethylated benzenes.[6]

  • Cleavage of the tert-Butyl Group: A less dominant primary fragmentation pathway involves the cleavage of the entire tert-butyl radical (•C₄H₉, mass = 57 Da) from the molecular ion. This would produce an ion at m/z 119 ([176 - 57]⁺), corresponding to the trimethylbenzene radical cation. This ion can subsequently lose a hydrogen atom to form a dimethylbenzyl cation at m/z 118 or a methyl group to form an ion at m/z 104.

Tropylium Ion Formation and Related Ions

A hallmark of alkylbenzene mass spectrometry is the formation of the tropylium ion (C₇H₇⁺) at m/z 91 .[7] This highly stable, aromatic seven-membered ring cation is formed via rearrangement of the initial benzyl cation.[8] In the case of this compound, the formation of substituted tropylium ions is more likely. The fragment at m/z 105 can be attributed to a methyltropylium ion structure. Further fragmentation of these larger ions through the loss of acetylene (C₂H₂, mass = 26 Da) can lead to smaller, yet characteristic, aromatic fragment ions.[7]

Predicted Mass Spectrum Data

The following table summarizes the key predicted ions, their neutral losses, and the underlying fragmentation mechanisms for this compound.

m/zProposed Ion Structure/FormulaNeutral LossFragmentation MechanismPredicted Abundance
176[C₁₃H₂₀]•⁺-Molecular IonModerate
161[C₁₂H₁₇]⁺•CH₃α-Cleavage (tert-butyl) or Benzylic CleavageHigh (Base Peak)
119[C₉H₁₁]⁺•C₄H₉Cleavage of the tert-butyl radicalLow to Moderate
105[C₈H₉]⁺C₄H₈ (from m/z 161)Rearrangement and elimination of isobuteneModerate
91[C₇H₇]⁺C₂H₂ (from m/z 117)Tropylium ion; secondary fragmentationLow to Moderate
57[C₄H₉]⁺C₉H₁₁•tert-Butyl cationModerate

// Nodes M [label="Molecular Ion (M•⁺)\nm/z 176\n[C₁₃H₂₀]•⁺", fillcolor="#F1F3F4", fontcolor="#202124"]; F161 [label="Base Peak\nm/z 161\n[C₁₂H₁₇]⁺", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F119 [label="Fragment Ion\nm/z 119\n[C₉H₁₁]⁺", fillcolor="#FBBC05", fontcolor="#202124"]; F105 [label="Fragment Ion\nm/z 105\n[C₈H₉]⁺", fillcolor="#34A853", fontcolor="#FFFFFF"]; F57 [label="Fragment Ion\nm/z 57\n[C₄H₉]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges M -> F161 [label=" - •CH₃ \n (α-Cleavage)"]; M -> invis1 [arrowhead=none]; invis1 -> F119 [label=" - •C₄H₉"]; invis1 -> F57 [label=""]; F161 -> F105 [label=" - C₄H₈ \n (Rearrangement)"];

// Ranks {rank=same; F119; F161; F57;} } enddot

Caption: Predicted EI fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

To empirically validate the predicted fragmentation, the following protocol outlines a standard method for the analysis of this compound using a gas chromatograph coupled to a quadrupole mass spectrometer.

5.1 Sample Preparation

  • Prepare a 100 ppm stock solution of this compound in high-purity hexane.

  • Perform a serial dilution to create a 1 ppm working solution for injection.

  • Transfer 1 mL of the working solution into a 2 mL autosampler vial with a PTFE-lined cap.

5.2 Instrumentation

  • Gas Chromatograph: Agilent 8890 GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

5.3 GC Method Parameters

  • Injector Port: Split/Splitless

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Injector Temperature: 250°C

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

5.4 MS Method Parameters

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40 - 400

  • Solvent Delay: 3 minutes

5.5 Data Analysis

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum from the apex of the chromatographic peak.

  • Compare the acquired spectrum to the predicted fragmentation pattern and to a reference library (e.g., NIST).

G A 1. Sample Preparation (1 ppm in Hexane) B 2. GC Injection (1 µL, Split 50:1) A->B C 3. Chromatographic Separation (HP-5ms Column) B->C D 4. Elution & Transfer to MS C->D E 5. EI Ionization (70 eV) D->E F 6. Mass Analysis (Quadrupole) E->F G 7. Detection & Data Acquisition F->G H 8. Spectrum Interpretation G->H

Caption: A generalized workflow for the GC-MS analysis of the target compound.

Conclusion

The 70 eV electron ionization mass spectrum of this compound is predicted to be dominated by fragmentation pathways that generate highly stable carbocations. The primary and most characteristic fragmentation is the loss of a methyl radical (•CH₃) from the tert-butyl group, resulting in a base peak at m/z 161. Secondary fragmentation of this ion via the loss of neutral isobutene to form an ion at m/z 105 is also anticipated to be significant. Understanding these fragmentation patterns is essential for the confident identification of this molecule in complex matrices and for the structural elucidation of related polyalkylated aromatic compounds. The provided GC-MS protocol offers a robust framework for obtaining high-quality empirical data to confirm these theoretical predictions.

References

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  • Kuck, D., & Grützmacher, H. F. (1978). Hydrogen rearrangement in molecular ions of alkyl benzenes. SciSpace. [Link]

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  • NIST. (n.d.). 5-t-Butyl-1,2,3-trimethylbenzene Notes. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A. [Link]

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Infrared spectroscopy of 5-tert-Butyl-1,2,3-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 5-tert-Butyl-1,2,3-trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 5-tert-butylhemimellitene, is an aromatic hydrocarbon with the chemical formula C₁₃H₂₀ and a molecular weight of approximately 176.30 g/mol .[1][2][3] Its structure consists of a benzene ring substituted with three adjacent methyl groups and a tert-butyl group. Understanding the molecular vibrations of this compound through Infrared (IR) spectroscopy provides a powerful, non-destructive method for its identification and characterization. This guide offers a detailed exploration of the principles, experimental procedures, and spectral interpretation for the IR analysis of this compound.

The molecular structure of this compound is foundational to its infrared spectrum. Each functional group—the aromatic ring, the methyl groups, and the tert-butyl group—possesses unique vibrational modes that correspond to specific absorption bands.

Caption: Molecular structure of this compound.

Pillar 1: The Principles of FT-IR Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is an analytical technique that measures the absorption of infrared radiation by a sample.[4] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies that correspond to its natural vibrational modes.[5] These vibrations include stretching (the lengthening and shortening of bonds) and bending (a change in the angle between bonds).

An FT-IR spectrum is a plot of absorbed energy (typically as percent transmittance or absorbance) versus wavenumber (in cm⁻¹). The spectrum is generally divided into two main regions:

  • Functional Group Region (4000 cm⁻¹ to ~1500 cm⁻¹): Absorptions in this region are characteristic of specific functional groups (e.g., O-H, C=O, C-H).

  • Fingerprint Region (~1500 cm⁻¹ to 400 cm⁻¹): This region contains complex absorptions arising from the intricate vibrations of the entire molecule.[6][7] Like a human fingerprint, this pattern is unique to each compound, making it invaluable for confirming identity.[6][7]

Pillar 2: A Self-Validating Experimental Protocol

The acquisition of a high-quality, reproducible IR spectrum is paramount. The choice of sampling technique is dictated by the physical state of the analyte. As this compound is typically a liquid, several reliable methods are available.

Recommended Sample Preparation Method: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) has become a primary sampling method due to its simplicity and the minimal sample preparation required.[8]

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its diagnostic checks.

  • Crystal Cleaning: Thoroughly clean the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be digitally subtracted from the sample spectrum.[5]

  • Sample Application: Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

  • Pressure Application: If the ATR accessory has a pressure clamp, apply gentle and consistent pressure to ensure intimate contact between the liquid sample and the crystal.

  • Data Acquisition: Acquire the sample spectrum. The instrument's software will automatically ratio the sample data against the stored background spectrum to produce the final IR spectrum.

  • Post-Analysis Cleaning: Immediately after analysis, clean the sample from the ATR crystal using the same procedure as in Step 2.

Alternative Method: Neat Liquid Film (Salt Plates)

This traditional method is also highly effective for pure liquid samples.

Methodology:

  • Plate Preparation: Use clean, dry, and polished infrared-transparent salt plates (e.g., KBr or NaCl).

  • Sample Application: Place a small drop of the liquid sample onto the surface of one salt plate.[9]

  • Film Formation: Place the second salt plate on top and gently rotate it a quarter turn to create a thin, uniform liquid film between the plates.[9]

  • Analysis: Mount the plates in the spectrometer's sample holder and acquire the spectrum, having previously run a background spectrum of the empty instrument.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_post Post-Analysis Clean_Crystal 1. Clean ATR Crystal Run_Background 2. Acquire Background Spectrum Clean_Crystal->Run_Background Ensures no contaminants Apply_Sample 3. Apply Liquid Sample to Crystal Run_Background->Apply_Sample Establishes baseline Acquire_Spectrum 4. Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Sample in beam path Process_Data 5. Ratio Sample to Background Acquire_Spectrum->Process_Data Software processing Final_Spectrum Final IR Spectrum Process_Data->Final_Spectrum Generates final data Clean_Again 6. Clean ATR Crystal Final_Spectrum->Clean_Again Prepare for next sample

Caption: Experimental workflow for ATR-FTIR analysis.

Pillar 3: Spectral Analysis and Interpretation

The infrared spectrum of this compound can be systematically interpreted by examining the characteristic absorption bands associated with its constituent parts.

Data Presentation: Key Vibrational Modes
Wavenumber Range (cm⁻¹)Vibrational ModeExpected IntensityStructural Assignment
3100 - 3000C-H StretchWeak to MediumAromatic Ring (sp² C-H)
2975 - 2850C-H StretchStrong, SharpMethyl & tert-Butyl Groups (sp³ C-H)
2000 - 1665Overtone/Combination BandsWeakAromatic Substitution Pattern
1620 - 1585C=C Stretch (in-ring)MediumAromatic Ring
1520 - 1470C=C Stretch (in-ring)MediumAromatic Ring
~1465C-H Asymmetric BendMediumMethyl Groups (-CH₃)
~1385 & ~1365C-H Symmetric Bend (Doublet)Strongtert-Butyl Group
~1375C-H Symmetric BendMedium to WeakMethyl Groups (-CH₃)
900 - 675C-H Out-of-Plane (OOP) BendStrongAromatic Substitution Pattern
Detailed Band Assignments
  • C-H Stretching Region (3100 - 2850 cm⁻¹)

    • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): The sp² C-H bonds on the benzene ring give rise to absorptions just above 3000 cm⁻¹.[10][11][12][13][14] These bands are typically of weak to medium intensity.

    • Alkyl C-H Stretch (2975 - 2850 cm⁻¹): The numerous sp³ C-H bonds of the three methyl groups and the large tert-butyl group produce a series of strong, sharp absorption bands just below 3000 cm⁻¹.[6][14] This is often the most intense feature in the spectrum of an alkylbenzene.

  • Aromatic Ring Vibrations

    • Overtone Bands (2000 - 1665 cm⁻¹): A series of weak, but often sharp, bands appear in this region. The pattern of these overtones is highly characteristic of the substitution pattern on the benzene ring.[10][15]

    • C=C Ring Stretching (1620 - 1470 cm⁻¹): The stretching of the carbon-carbon bonds within the aromatic ring results in a pair of absorptions, typically near 1600 cm⁻¹ and 1500 cm⁻¹.[6][11]

  • C-H Bending (Deformation) Vibrations

    • Methyl and tert-Butyl Bends (1465 - 1365 cm⁻¹): This region is highly diagnostic.

      • Asymmetric C-H bending in the methyl groups results in a band around 1465 cm⁻¹.

      • The symmetric C-H bending of the tert-butyl group is particularly noteworthy. It characteristically produces a strong doublet, with two distinct peaks of similar intensity around 1385 cm⁻¹ and 1365 cm⁻¹.[16] This feature is a reliable indicator of a tert-butyl group's presence.

      • The symmetric C-H bend for the methyl groups appears around 1375 cm⁻¹, often overlapping with the tert-butyl doublet.

    • Aromatic Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): The C-H bonds on the aromatic ring bend out of the plane of the ring, producing strong absorptions. The exact position of these bands is highly sensitive to the substitution pattern.[10][15] For the 1,2,3,5-tetrasubstituted pattern of this molecule, which has two adjacent hydrogens, a strong band is expected in the 850-800 cm⁻¹ range.

Conclusion

The infrared spectrum of this compound provides a rich source of structural information, enabling its unambiguous identification. Key diagnostic features include the strong alkyl C-H stretching bands below 3000 cm⁻¹, the characteristic doublet around 1385-1365 cm⁻¹ confirming the tert-butyl group, and the specific pattern of aromatic C=C stretching and C-H out-of-plane bending bands that verify the 1,2,3,5-tetrasubstituted aromatic core. By following a robust experimental protocol, such as ATR-FTIR, researchers can rapidly obtain high-quality spectra for reliable characterization, making IR spectroscopy an indispensable tool in research, quality control, and development.

References

  • Infrared Spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Advanced Organic Chemistry. [Link]

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  • 1,2,3-Trimethylbenzene [Vapor Phase IR] Spectrum. SpectraBase. [Link]

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The Solubility Profile of 5-tert-Butyl-1,2,3-trimethylbenzene: A Technical Guide for Pharmaceutical and Chemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-tert-butyl-1,2,3-trimethylbenzene, a substituted aromatic hydrocarbon relevant in various fields of chemical synthesis and drug development. In the absence of extensive published quantitative solubility data for this specific compound, this guide establishes a robust predictive framework based on its physicochemical properties and the known behavior of structurally similar alkylbenzenes. Furthermore, a detailed, field-proven experimental protocol for determining its solubility in organic solvents is presented, empowering researchers to generate precise and reliable data. This document is intended for scientists and professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction engineering to formulation development.

Introduction: Understanding the Significance of Solubility

This compound, also known as 5-tert-butylhemimellitene, is an alkylbenzene derivative with a unique substitution pattern that influences its physical and chemical properties.[1] In pharmaceutical and chemical research, understanding a compound's solubility is paramount. It governs reaction kinetics, impacts purification strategies such as crystallization, and is a critical determinant of a drug candidate's formulation and bioavailability. The highly substituted nature of this compound presents an interesting case study in the interplay of molecular structure and solvent interaction.

This guide will delve into the theoretical underpinnings of its solubility, predict its behavior in a range of common organic solvents, and provide a practical, step-by-step methodology for the empirical determination of its solubility.

Physicochemical Properties and Predicted Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be miscible.[2][3] this compound is a non-polar, aromatic hydrocarbon.[1] Its structure, characterized by a benzene ring substituted with three methyl groups and a bulky tert-butyl group, results in a molecule with significant van der Waals forces and a lack of hydrogen bonding capability.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₂₀[1][4][5]
Molecular Weight 176.30 g/mol [1][4][5]
Physical State Solid[6]
Melting Point 31 - 33 °C[6]
Boiling Point 114 - 115 °C @ 17 mmHg[6]
Predicted logP ~3.9 - 4.1[7][8]

Based on these properties, we can predict its solubility behavior in various classes of organic solvents:

  • Non-Polar Solvents (e.g., Hexane, Toluene, Cyclohexane): High solubility is expected. The non-polar nature of these solvents aligns well with the hydrocarbon character of this compound, facilitating strong van der Waals interactions. Aromatic solvents like toluene may offer slightly enhanced solubility due to π-π stacking interactions with the benzene ring.[2]

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): Moderate to good solubility is anticipated. While these solvents possess a dipole moment, they lack hydrogen bond donating capabilities. The dispersion forces are generally sufficient to overcome the solvent-solvent interactions and dissolve the non-polar solute.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Low to very low solubility is predicted. The strong hydrogen bonding networks in these solvents are not easily disrupted by the non-polar solute. The energy required to break the solvent-solvent hydrogen bonds is not sufficiently compensated by the weak solute-solvent interactions. For instance, the solubility of the structurally related 1,2,3-trimethylbenzene in water is very low.[9]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a robust method for determining the solubility of this compound in a given organic solvent at a specified temperature. This method is based on the principle of generating a saturated solution and then quantifying the solute concentration.

Materials and Equipment
  • This compound (purity >97%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Calibrated thermometer

  • Glass vials with PTFE-lined screw caps

  • Syringe filters (0.45 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis prep1 Weigh excess solute into vial prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil1 Seal vial and place in shaker prep2->equil1 equil2 Equilibrate at constant temperature (e.g., 24-48 hours) equil1->equil2 Step 3 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 Step 4 sample3 Filter through syringe filter sample2->sample3 Step 5 sample4 Dilute aliquot with solvent sample3->sample4 Step 6 analysis1 Inject sample into GC/HPLC sample4->analysis1 analysis2 Determine concentration from calibration curve analysis1->analysis2 Step 7 & 8

Caption: Workflow for experimental solubility determination.

Step-by-Step Procedure
  • Preparation of Stock Solutions for Calibration:

    • Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations.

    • Analyze these standards using a validated GC or HPLC method to generate a calibration curve of instrument response versus concentration.

  • Sample Preparation:

    • Add an excess amount of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Accurately add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration:

    • Tightly seal the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Periodic gentle agitation is recommended.

  • Sampling:

    • After equilibration, remove the vial from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration:

    • Immediately filter the aliquot through a solvent-compatible 0.45 µm syringe filter into a clean vial. This step is critical to remove any suspended microcrystals.

  • Dilution:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

  • Analysis:

    • Analyze the diluted sample using the same GC or HPLC method used for the calibration standards.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

Data Summary (Hypothetical)

As previously stated, publicly available quantitative data is scarce. However, based on the principles outlined, a hypothetical summary of expected solubility at room temperature is presented below for illustrative purposes. Researchers must determine these values experimentally for their specific applications.

Table 2: Predicted Qualitative Solubility of this compound

SolventSolvent ClassPredicted Solubility
HexaneNon-PolarVery High
TolueneNon-Polar, AromaticVery High
DichloromethanePolar AproticHigh
AcetonePolar AproticModerate to High
Ethyl AcetatePolar AproticModerate
EthanolPolar ProticLow
MethanolPolar ProticLow
WaterPolar ProticVery Low/Insoluble

Conclusion and Future Work

This technical guide has provided a detailed theoretical and practical framework for understanding and determining the solubility of this compound in organic solvents. While a lack of published quantitative data necessitates experimental determination, the principles of "like dissolves like" combined with the compound's physicochemical properties provide a strong basis for predicting its behavior. The provided experimental protocol offers a reliable method for generating the high-quality data required for chemical and pharmaceutical development.

Future research should focus on the systematic experimental determination of the solubility of this compound in a wide range of solvents at various temperatures. Such data would be invaluable to the scientific community and would allow for the development of predictive models to further streamline research and development efforts.

References

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An In-depth Technical Guide to the Electrophilic Substitution Reactivity of 5-tert-Butyl-1,2,3-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-tert-Butyl-1,2,3-trimethylbenzene, also known as 5-tert-butylhemimellitene, presents a compelling case study in electrophilic aromatic substitution (SEAr). The molecule's reactivity is governed by the interplay between the strong activating electronic effects of four alkyl groups and the significant steric hindrance imposed by the bulky tert-butyl substituent. This guide provides a detailed analysis of the factors controlling its substitution patterns, focusing on key reactions such as nitration. We will explore the underlying mechanisms, regioselectivity, and provide field-proven experimental protocols for researchers and professionals in drug development and chemical synthesis.

Introduction: Structural and Electronic Landscape

This compound (C₁₃H₂₀) is a polysubstituted aromatic hydrocarbon featuring three methyl groups and one tert-butyl group attached to a benzene ring[1][2][3]. The arrangement of these substituents creates a unique electronic and steric environment that dictates its chemical behavior.

All four alkyl groups are classified as electron-donating groups (EDGs), which activate the aromatic ring towards electrophilic attack.[4] They enrich the ring with electron density through inductive effects and hyperconjugation, making it more nucleophilic than benzene.[4][5] Consequently, these groups are ortho-, para-directors.[4]

The core challenge and area of interest for this molecule is the competition between these directing effects and the steric constraints. The tert-butyl group, in particular, is exceptionally bulky and sterically hinders the adjacent ortho positions (C4 and C6).[6] This steric hindrance is a primary determinant of the regiochemical outcome of substitution reactions.

Governing Principles: Steric Hindrance vs. Electronic Activation

The reactivity of this compound is a classic example of a kinetically controlled reaction pathway where steric factors can override purely electronic preferences.

Electronic Effects:

  • The three methyl groups and the tert-butyl group collectively and strongly activate the two unsubstituted positions: C4 and C6.

  • Due to the molecule's symmetry, the C4 and C6 positions are electronically equivalent. Both are ortho to one methyl group and para to another, receiving substantial electron density from the activating substituents.

Steric Effects:

  • The tert-butyl group at C5 creates a significant steric shield around the neighboring C4 and C6 positions.

  • Electrophiles, especially larger ones, will encounter substantial steric repulsion when approaching these sites.[6][7]

This dynamic implies that the size of the incoming electrophile will be a critical variable in determining the product distribution. Smaller electrophiles may be able to access the electronically favored but sterically hindered C4/C6 positions, while larger electrophiles may be completely blocked.

Caption: Electronic activation vs. steric hindrance in this compound.

Key Electrophilic Aromatic Substitution Reactions

Nitration: A Case Study in Ipso Attack

Nitration is one of the most studied electrophilic substitution reactions for this substrate. The electrophile, the nitronium ion (NO₂⁺), is relatively small, but its reaction with this compound is not straightforward.

Mechanism and Regioselectivity: Research has shown that the nitration of this compound in acetic anhydride leads to a fascinating outcome dominated by ipso substitution.[8] Ipso nitration is an electrophilic substitution in which the incoming electrophile displaces a substituent already present on the aromatic ring, rather than a hydrogen atom.

In this case, the nitronium ion attacks the C1 position (ipso to a methyl group), which is highly activated by the adjacent methyl groups and the para tert-butyl group. This leads to the formation of cyclohexadienyl acetate and alcohol adducts.[8] The primary isolated products are:

  • 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienyl acetate (diastereomers)

  • 1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienol

Under more acidic conditions, these adducts can rearomatize to yield 5-tert-butyl-1,2,3-trimethyl-4-nitrobenzene as the major product.[8] This indicates that direct substitution at the C4 position does occur, likely competing with the ipso pathway.

Table 1: Products of Nitration in Acetic Anhydride [8]

Product TypeCompound NameYield
Adducts1-tert-butyl-3,4,5-trimethyl-4-nitrocyclohexa-2,5-dienyl acetate/alcohol91%
Substitution5-tert-butyl-1,2,3-trimethyl-4-nitrobenzeneMinor

Experimental Protocol: Nitration and Adduct Formation This protocol is adapted from the literature and should be performed with appropriate safety precautions.[8][9]

  • Preparation of Nitrating Mixture: A solution of freshly distilled nitric acid (0.20 mol) in acetic anhydride (35 cm³) is prepared and cooled.

  • Reaction Setup: this compound (0.10 mol) is dissolved in acetic anhydride (40 cm³) in a flask equipped with a stirrer and cooled to -65°C.

  • Addition: The cold nitrating mixture is added to the substrate solution over 5 minutes, maintaining the temperature below -60°C.

  • Reaction: The mixture is stirred for 20 minutes at -60°C, then allowed to warm to -40°C and held for 30 minutes.

  • Workup: The reaction is cooled to -78°C. Cold, dry ether (200 cm³) is added, followed by the slow condensation of ammonia gas to neutralize the mixture while keeping the temperature below -50°C.

  • Isolation: The adducts can be isolated from the reaction mixture through standard extraction and chromatography techniques.

Caption: General workflow for the nitration of this compound.

Halogenation

Halogenation with electrophiles like Br⁺ or Cl⁺ would also be directed to the C4 and C6 positions. However, the outcome is highly dependent on the steric bulk of the halogenating agent. For bulkier electrophiles, the steric hindrance from the tert-butyl group would strongly disfavor substitution at the adjacent positions.[6] In such cases, reaction at less electronically favored but more accessible sites, or even side-chain halogenation under radical conditions, might be observed.

Friedel-Crafts Reactions

Friedel-Crafts reactions, which involve large electrophiles (carbocations for alkylation, acylium ions for acylation), are severely impacted by steric hindrance.[10][11]

  • Friedel-Crafts Alkylation: This reaction is generally not feasible at the C4 or C6 positions of this compound. The bulky tert-butyl group, combined with the size of the incoming alkyl carbocation, creates prohibitive steric strain.[12][13] Furthermore, the high activation of the ring makes it prone to polyalkylation.[13]

  • Friedel-Crafts Acylation: Acylation is similarly challenging. The acylium ion electrophile is sterically demanding, making an approach to the C4/C6 positions difficult.[10][14] While acylation deactivates the ring, preventing poly-substitution, the initial reaction is often inhibited at sterically crowded positions.[11][15] For this substrate, Friedel-Crafts acylation is unlikely to proceed efficiently at the available ring positions.

Summary and Outlook

The electrophilic substitution reactivity of this compound is a nuanced interplay of powerful electronic activation and dominant steric hindrance.

  • Dominant Steric Control: The tert-butyl group is the primary director of regioselectivity, sterically shielding the most electronically activated positions (C4 and C6).

  • Electrophile Size is Key: The success and outcome of a substitution reaction are critically dependent on the size of the electrophile.

  • Ipso Substitution Pathway: For nitration, a significant pathway involves ipso attack at a methyl-substituted carbon, leading to the formation of stable adducts, a phenomenon driven by the high activation of the ring.[8]

  • Synthetic Limitations: Conventional Friedel-Crafts reactions are largely unviable due to the severe steric crowding around the reactive sites.

For drug development professionals and synthetic chemists, understanding these limitations is crucial. The unique reactivity profile of this compound makes it a challenging but potentially valuable scaffold if its substitution patterns can be precisely controlled, for instance, by leveraging the ipso nitration pathway to introduce functionality indirectly. Future research could explore transition-metal-catalyzed C-H activation to bypass the steric constraints of classical SEAr reactions.

References

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  • Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. (2012). ResearchGate. [Link]

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An In-depth Technical Guide to the Steric Hindrance Effects of the tert-Butyl Group in Trimethylbenzene Systems

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyl group, a cornerstone of physical organic chemistry, serves as a powerful tool for molecular design due to its profound steric influence. When introduced to trimethylbenzene (TMB) scaffolds, its effects are magnified, creating a complex interplay between the electronic directing effects of the four alkyl substituents and the overwhelming steric demands of the tert-butyl moiety. This technical guide provides a comprehensive analysis of these effects, moving from fundamental principles to practical applications. We will dissect the impact of the tert-butyl group on the synthesis and reactivity of TMB derivatives, particularly in electrophilic aromatic substitution, and explore its role in dictating molecular conformation. Furthermore, this guide details the strategic application of these principles in medicinal chemistry, where the tert-butyl group is employed to enhance metabolic stability and achieve receptor selectivity. This document is intended to serve as a foundational resource for scientists leveraging steric control in the design of novel chemical entities.

Introduction: The Archetypal Bulky Group Meets the Polymethylated Arene

Steric hindrance is a foundational concept in chemistry, describing how the spatial arrangement of atoms and groups within a molecule can impede reactions or favor specific conformations.[1] The tert-butyl group, -C(CH₃)₃, is the quintessential sterically demanding substituent. Its three methyl groups, projecting from a central quaternary carbon, create a rigid, bulky, and non-polar domain that significantly influences the local chemical environment.[1][2]

Trimethylbenzenes (TMBs) exist as three distinct isomers: the symmetrical 1,3,5-trimethylbenzene (mesitylene), 1,2,4-trimethylbenzene (pseudocumene), and the sterically crowded 1,2,3-trimethylbenzene (hemimellitene).[3] The introduction of a tert-butyl group to these already substituted rings presents a fascinating case study where its powerful steric effects must compete with the collective electronic influence of the three methyl groups. This guide explores this dynamic, providing both the theoretical underpinnings and the practical methodologies to understand and exploit these interactions.

The Duality of the tert-Butyl Group: Electronic Donation vs. Steric Occlusion

The chemical behavior of the tert-butyl group is governed by a balance between its electronic and steric properties. While often considered for its size, its electronic contribution cannot be disregarded.

Electronic Influence

Like other alkyl groups, the tert-butyl group is an electron-donating group. This occurs primarily through an inductive effect, where the sp³-hybridized carbons of the tert-butyl group donate electron density to the sp²-hybridized carbon of the aromatic ring.[4] This donation activates the ring towards electrophilic aromatic substitution (EAS), making it more reactive than benzene. Consequently, the tert-butyl group is an ortho, para-director.[4] However, its activating effect is slightly weaker than that of a methyl group; the relative rate of nitration for t-butylbenzene is ~16, compared to ~24 for toluene (benzene = 1).[4]

Quantifying Steric Bulk

The most defining feature of the tert-butyl group is its immense size, which often overrides its electronic directing effects. In EAS reactions on tert-butylbenzene, substitution at the ortho positions is heavily disfavored due to steric clashes with the incoming electrophile, leading to a strong preference for the para product.[4] This steric hindrance is the dominant factor in designing reactions with TMBs.

Table 1: Comparative Steric and Electronic Parameters of Common Alkyl Substituents

Substituent A-Value (kcal/mol) van der Waals Radius (Å, approx.) Relative Nitration Rate (vs. Benzene) ortho:para Ratio in Nitration
-CH₃ (Methyl) 1.74 2.0 24 1.5
-CH₂CH₃ (Ethyl) 1.79 2.7 ~25 0.7
-CH(CH₃)₂ (Isopropyl) 2.21 3.1 ~21 0.2

| -C(CH₃)₃ (tert-Butyl) | >4.5 | 3.5 | ~16 | 0.15 |

Data compiled from various sources on physical organic chemistry.

Synthesis of tert-Butyl Trimethylbenzene Derivatives

The most common method for installing a tert-butyl group onto an aromatic ring is the Friedel-Crafts alkylation, using an alkylating agent like 2-chloro-2-methylpropane or tert-butyl alcohol with a Lewis or Brønsted acid catalyst.

G cluster_process Reaction Process TMB Trimethylbenzene Attack Electrophilic Attack on TMB Ring TMB->Attack AlkylatingAgent t-Bu-Cl / t-Bu-OH Carbocation Generation of t-Butyl Carbocation (CH₃)₃C⁺ AlkylatingAgent->Carbocation Catalyst Catalyst Lewis Acid (e.g., AlCl₃) or Brønsted Acid (e.g., H₂SO₄) Carbocation->Attack Deprotonation Deprotonation to Restore Aromaticity Attack->Deprotonation Product tert-Butyl Trimethylbenzene Deprotonation->Product

Caption: General workflow for the Friedel-Crafts alkylation of trimethylbenzene.

Experimental Protocol 1: Synthesis of 5-tert-butyl-1,2,3-trimethylbenzene

This protocol is adapted from methodologies described for the Lewis acid-catalyzed alkylation of aromatic compounds.[5]

Causality Behind Choices:

  • Reactant: 1,2,3-trimethylbenzene (hemimellitene) is chosen to highlight the high regioselectivity imposed by steric hindrance.

  • Alkylating Agent: 2-chloro-2-methylpropane is a common and effective source of the tert-butyl carbocation.

  • Catalyst: A mild Lewis acid like [Et3NH]Cl–AlCl3 or a traditional one like AlCl₃ is used. The choice of catalyst can influence selectivity and reaction rate.[5]

  • Temperature Control: The reaction is run at a low temperature (e.g., 10°C) to minimize side reactions, such as di-alkylation or isomerization, which are more prevalent at higher temperatures.

Methodology:

  • Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,3-trimethylbenzene (1.0 eq) and the chosen solvent (e.g., dichloromethane).

  • Catalyst Addition: Cool the flask to 0°C in an ice bath. Add the Lewis acid catalyst (e.g., AlCl₃, 0.1-1.0 eq) portion-wise. Rationale: This exothermic step requires careful temperature management to prevent uncontrolled reaction.

  • Substrate Addition: Add a solution of 2-chloro-2-methylpropane (1.1 eq) in the solvent to the dropping funnel and add it dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to stir at 10°C for a specified time (e.g., 5 hours).[5] Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Once the reaction is complete, quench it by slowly pouring the mixture over crushed ice. Rationale: This deactivates the Lewis acid catalyst and separates it into the aqueous layer.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Regioselectivity in Electrophilic Aromatic Substitution

The introduction of a tert-butyl group onto a TMB ring is a masterclass in sterically-controlled regioselectivity. The three methyl groups are all activating ortho, para-directors. However, the sheer bulk of the incoming tert-butyl electrophile means it will selectively attack the most accessible position.

  • Case 1: 1,3,5-TMB (Mesitylene): All three unsubstituted positions (2, 4, 6) are electronically and sterically equivalent. Alkylation yields a single product, 1,3,5-trimethyl-2-tert-butylbenzene.

  • Case 2: 1,2,4-TMB (Pseudocumene): The available positions are 3, 5, and 6.

    • Positions 3 and 5 are activated by two methyl groups. Position 6 is activated by one.

    • Position 3 is flanked by two methyl groups (at 2 and 4).

    • Position 6 is adjacent to one methyl group (at 1).

    • Position 5 is the least sterically hindered.

    • Outcome: The reaction overwhelmingly yields 5-tert-butyl-1,2,4-trimethylbenzene. The steric hindrance at positions 3 and 6 is too great for the bulky electrophile to approach.

  • Case 3: 1,2,3-TMB (Hemimellitene): The available positions are 4, 5, and 6.

    • Positions 4 and 6 are adjacent to two methyl groups.

    • Position 5 is flanked only by hydrogens on the adjacent carbons (4 and 6).

    • Outcome: Alkylation occurs almost exclusively at the 5-position to give this compound, as it is the only sterically accessible site.[5]

G cluster_TMB 1,2,4-Trimethylbenzene start Incoming Electrophile (t-Butyl Cation) is_accessible Evaluate Steric Hindrance start->is_accessible C3 Position 3 (Sterically Hindered) minor_product Minor/Trace Products C3->minor_product C5 Position 5 (Sterically Accessible) major_product Major Product: 5-tert-butyl-1,2,4-TMB C5->major_product C6 Position 6 (Sterically Hindered) C6->minor_product is_accessible->C3 High is_accessible->C5 Low is_accessible->C6 High

Caption: Steric hindrance dictates regioselectivity in the alkylation of 1,2,4-TMB.

Applications in Medicinal Chemistry and Drug Development

The predictable and powerful steric effects of the tert-butyl group make it an invaluable tool for drug design.

Metabolic Shielding

Many drug candidates fail due to rapid metabolic degradation, often by Cytochrome P450 enzymes that hydroxylate susceptible C-H bonds. By placing a tert-butyl group near a metabolically labile site, chemists can create a "steric shield" that physically blocks the enzyme's active site from accessing and modifying the drug. This can significantly increase the drug's half-life and bioavailability.[1] In a TMB-based scaffold, a tert-butyl group can protect adjacent benzylic methyl groups from oxidation.

Enhancing Receptor Selectivity

The binding of a drug to its target receptor is highly dependent on a precise three-dimensional fit. The rigid and well-defined shape of the tert-butyl group can be used to optimize this fit. It can act as a "conformational lock," restricting the rotation of bonds and forcing the molecule into a specific bioactive conformation.[6] Furthermore, its bulk can prevent the drug from fitting into the binding pockets of off-target receptors, thereby reducing side effects and increasing selectivity.[1]

G cluster_receptors Biological Receptors Drug Drug Molecule tBu tert-Butyl Group Drug->tBu Target Target Receptor (Correct Fit) Binding Selective Binding (Therapeutic Effect) Target->Binding OffTarget Off-Target Receptor (Poor Fit) NoBinding Steric Clash (Prevents Side Effects) OffTarget->NoBinding tBu->Target Enables Fit tBu->OffTarget Blocks Fit

Caption: The tert-butyl group acts as a selectivity element in drug-receptor binding.

Conclusion

The tert-butyl group is far more than a simple bulky substituent; it is a strategic design element. Within the context of trimethylbenzene chemistry, its steric properties are dominant, providing a reliable method for directing reactions to the most accessible positions with high fidelity. This steric control allows for the rational synthesis of complex, highly substituted aromatic compounds. For researchers in drug development, mastering the principles of steric hindrance imparted by the tert-butyl group is essential for designing next-generation therapeutics with enhanced metabolic stability and superior target selectivity. The predictable nature of its influence makes it a powerful and indispensable tool in the modern chemist's arsenal.

References

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Methodological & Application

Protocol for the Synthesis of 5-tert-Butyl-1,2,3-trimethylbenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Introduction and Scientific Context

5-tert-Butyl-1,2,3-trimethylbenzene, also known as 5-tert-butylhemimellitene, is a substituted aromatic hydrocarbon with potential applications in materials science and as a bulky intermediate in organic synthesis.[1] The strategic placement of a sterically demanding tert-butyl group onto the hemimellitene (1,2,3-trimethylbenzene) core creates a molecule with unique properties.[2]

This guide details a robust protocol for its synthesis utilizing the classic Friedel-Crafts alkylation reaction.[3][4] This electrophilic aromatic substitution method is a cornerstone of organic chemistry for forging carbon-carbon bonds on aromatic rings.[5][6] We will explore the reaction mechanism, provide a step-by-step experimental procedure, and discuss the critical parameters that ensure a high-yield, selective synthesis. The protocol described herein is based on the alkylation of 1,2,3-trimethylbenzene with a tert-butylating agent, catalyzed by a Lewis acid.[7]

The Underlying Chemistry: Reaction Mechanism

The synthesis proceeds via a Friedel-Crafts alkylation, a quintessential example of electrophilic aromatic substitution.[3][5] The reaction can be dissected into three primary stages:

  • Generation of the Electrophile: A strong Lewis acid, such as aluminum chloride (AlCl₃), reacts with the alkylating agent, 2-chloro-2-methylpropane (tert-butyl chloride), to generate a highly reactive tert-butyl carbocation.[3][6] This carbocation serves as the potent electrophile.

  • Electrophilic Attack: The electron-rich π system of the 1,2,3-trimethylbenzene ring acts as a nucleophile, attacking the tert-butyl carbocation.[5] This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, which temporarily disrupts the ring's aromaticity.[5][6]

  • Regeneration of Aromaticity: A weak base, such as the [AlCl₄]⁻ complex, abstracts a proton from the carbon atom bearing the new tert-butyl group.[5] This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerating the Lewis acid catalyst.

The regioselectivity of this reaction is governed by the directing effects of the three methyl groups on the hemimellitene ring. The methyl groups are activating and ortho-, para-directing. The 5-position is sterically the most accessible and electronically activated position for the bulky tert-butyl group to attack.

Diagram 1: Reaction Mechanism

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration reagent1 t-BuCl electrophile t-Bu⁺ + [AlCl₄]⁻ reagent1->electrophile Reaction catalyst AlCl₃ catalyst->electrophile Catalyst hemimellitene 1,2,3-Trimethylbenzene sigma_complex Sigma Complex (Arenium Ion) hemimellitene->sigma_complex Attack by π-electrons product This compound electrophile_ref t-Bu⁺ byproducts HCl + AlCl₃ product->byproducts Proton loss sigma_complex_ref Sigma Complex

Caption: Mechanism of Friedel-Crafts alkylation.

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
1,2,3-Trimethylbenzene (Hemimellitene)C₉H₁₂120.19526-73-8Substrate, ensure anhydrous.
2-Chloro-2-methylpropane (tert-Butyl Chloride)C₄H₉Cl92.57507-20-0Alkylating agent, ensure anhydrous.
Aluminum Chloride (Anhydrous)AlCl₃133.347446-70-0Lewis acid catalyst, highly hygroscopic.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous solvent.
Hydrochloric Acid (conc.)HCl36.467647-01-0For work-up.
Sodium Bicarbonate (sat. solution)NaHCO₃84.01144-55-8For neutralization.
Magnesium Sulfate (Anhydrous)MgSO₄120.377487-88-9Drying agent.
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Reflux condenser with a gas outlet to a bubbler or scrub system

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (optional, for purification)

Step-by-Step Procedure

Diagram 2: Experimental Workflow

G A 1. Setup & Inert Atmosphere B 2. Add Hemimellitene & DCM A->B C 3. Cool to 0°C B->C D 4. Add AlCl₃ Catalyst C->D E 5. Add t-BuCl (Dropwise) D->E F 6. Reaction (10°C, 5h) E->F G 7. Quench with Ice/HCl F->G H 8. Extraction with Ether G->H I 9. Wash & Dry H->I J 10. Purify Product I->J

Caption: Workflow for the synthesis of the target compound.

  • Reaction Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst. The system should be under an inert atmosphere (e.g., nitrogen or argon), with the gas outlet connected to a trap to handle the evolving HCl gas.[8]

  • Initial Charging: Charge the flask with 1,2,3-trimethylbenzene (12.0 g, 0.1 mol) and 100 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0-5°C.

  • Catalyst Addition: Cautiously add anhydrous aluminum chloride (1.33 g, 0.01 mol) to the stirred solution in portions. The addition is exothermic. Ensure the temperature does not rise above 10°C.

  • Addition of Alkylating Agent: Add 2-chloro-2-methylpropane (10.2 g, 0.11 mol) to the dropping funnel. Add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature between 5°C and 10°C.[7]

  • Reaction: After the addition is complete, allow the reaction to stir at 10°C for 5 hours.[7] Monitor the reaction progress by TLC or GC if desired.

  • Quenching: Slowly and carefully quench the reaction by pouring the mixture onto 100 g of crushed ice in a beaker. A vigorous reaction with HCl evolution will occur. Once the initial reaction subsides, add 20 mL of concentrated hydrochloric acid to dissolve the aluminum salts.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

  • Washing and Drying: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.

Safety and Handling
  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Solvents: Dichloromethane and diethyl ether are volatile and flammable. Work in a well-ventilated fume hood away from ignition sources.

  • Acids: Concentrated hydrochloric acid is corrosive and releases toxic fumes. Handle with care in a fume hood.

  • Reaction Quenching: The quenching process is highly exothermic and releases HCl gas. Perform this step slowly in a fume hood with adequate cooling.

Expected Results and Troubleshooting

ParameterValue
Starting Material1,2,3-Trimethylbenzene
Alkylating Agent2-Chloro-2-methylpropane
CatalystAluminum Chloride
Molar Ratio (Substrate:Alkylating Agent:Catalyst)1 : 1.1 : 0.1
Temperature5-10°C
Reaction Time5 hours
Expected Yield75-85%
Product AppearanceColorless Liquid
Product Molecular Weight176.30 g/mol [9]

Troubleshooting:

  • Low Yield: This may result from moisture in the reagents or glassware, deactivating the AlCl₃ catalyst. Ensure all components are scrupulously dry.

  • Polyalkylation: The formation of di-tert-butylated products can occur if an excess of the alkylating agent is used or if the reaction temperature is too high. Careful control of stoichiometry and temperature is crucial. Friedel-Crafts alkylations are known to be prone to polysubstitution because the alkylated product is more reactive than the starting material.[10]

  • Rearrangement: While the tert-butyl carbocation is stable and not prone to rearrangement, using other primary alkyl halides can lead to carbocation rearrangements and a mixture of products.[6]

Conclusion

The Friedel-Crafts alkylation of 1,2,3-trimethylbenzene provides an effective and direct route to synthesize this compound. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, this protocol can be reliably executed to achieve high yields of the desired product. The procedure highlights the practical application of fundamental organic chemistry principles for the targeted synthesis of substituted aromatic compounds.

References

  • Synthesis of this compound catalyzed by [Et3NH]Cl–AlCl3. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Friedel-Crafts Alkylation of aromatic molecules. (n.d.). Retrieved January 18, 2026, from [Link]

  • Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.). Mettler Toledo. Retrieved January 18, 2026, from [Link]

  • Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. (n.d.). Doc Brown's Chemistry. Retrieved January 18, 2026, from [Link]

  • Friedel–Crafts reaction. (2023, December 29). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Hartingsveldt, W., Verkade, P. E., & Wepster, B. M. (2010). Synthesis of 1,3,5‐tri‐tert. Butylbenzene. Recueil des Travaux Chimiques des Pays-Bas, 75(4), 349-354.
  • Friedel-Crafts Alkylation. (n.d.). Chemistry Steps. Retrieved January 18, 2026, from [Link]

  • Process for producing trimethylbenzene. (1990). U.S.
  • This compound. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. (n.d.). Retrieved January 18, 2026, from [Link]

  • Carbazic acid, tert-butyl ester. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • Radek, M., & Wąsowicz, W. (2016). Hemimellitene (1,2,3-trimethylbenzene) in the liver, lung, kidney, and blood, and dimethylbenzoic acid isomers in the liver, lung, kidney and urine of rats after single and repeated inhalation exposure to hemimellitene. International Journal of Occupational Medicine and Environmental Health, 29(1), 113-128.
  • Preparation of tert-butylbenzene (2-methyl-2-phenylpropane). (n.d.). PrepChem.com. Retrieved January 18, 2026, from [Link]

  • The tert-butyl group in chemistry and biology. (2008). Organic & Biomolecular Chemistry, 6(15), 2655-2665.
  • t-BUTYL AZODIFORMATE. (n.d.). Organic Syntheses Procedure. Retrieved January 18, 2026, from [Link]

  • Mesitylene. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • 1,2,3-Trimethylbenzene. (2023, November 26). In Wikipedia. Retrieved January 18, 2026, from [Link]

Sources

Application Note: Strategic Synthesis of 5-tert-butyl-1,2,3-trimethylbenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Steric Hindrance in Aromatic Alkylation

The Friedel-Crafts alkylation stands as a foundational C-C bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto aromatic rings.[1] This application note provides a detailed protocol and theoretical discussion for the specific alkylation of 1,2,3-trimethylbenzene (hemimellitene) with t-butyl chloride. The introduction of a bulky t-butyl group can significantly alter a molecule's steric and electronic properties, a strategy often employed in the development of specialized polymers, agrochemicals, and pharmaceutical intermediates where precise molecular architecture is paramount.

The use of a tertiary alkyl halide like t-butyl chloride is particularly advantageous as it generates a stable tertiary carbocation, thereby preventing the carbocation rearrangements that often complicate reactions involving primary alkyl halides.[1][2] In the case of 1,2,3-trimethylbenzene, the directing effects of the three electron-donating methyl groups, combined with steric considerations, guide the incoming electrophile to a specific position, offering a high degree of regioselectivity.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] The key steps involve:

  • Generation of the Electrophile: A Lewis acid catalyst, such as aluminum chloride (AlCl₃), abstracts the chloride from t-butyl chloride to form a stable t-butyl carbocation.[1]

  • Electrophilic Attack: The electron-rich π system of the 1,2,3-trimethylbenzene ring attacks the t-butyl carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring aromaticity and yielding the final product.

The three methyl groups on the hemimellitene ring are activating and ortho-, para-directing. However, the positions ortho to two methyl groups (positions 4 and 6) are highly sterically hindered. The position para to the central methyl group (position 5) is the most sterically accessible and electronically favorable site for the bulky t-butyl electrophile. Consequently, the reaction demonstrates high selectivity for the formation of 5-tert-butyl-1,2,3-trimethylbenzene .[3]

Experimental Workflow Overview

The following diagram outlines the general workflow for the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 1,2,3-trimethylbenzene and Lewis Acid Catalyst in Flask B Cool Reaction Mixture in Ice Bath (0-10°C) A->B C Slow, Dropwise Addition of t-Butyl Chloride B->C D Allow Reaction to Proceed with Stirring (e.g., 5 hours) C->D E Quench Reaction with Ice-Cold Water D->E F Extract Product with Organic Solvent (e.g., Diethyl Ether) E->F G Wash Organic Layer (Water, NaHCO₃ soln.) F->G H Dry Organic Layer (e.g., Anhydrous Na₂SO₄) G->H I Remove Solvent via Rotary Evaporation H->I J Purify Product (e.g., Distillation/Chromatography) I->J

Caption: General experimental workflow for Friedel-Crafts alkylation.

Optimized Protocol for the Synthesis of this compound

This protocol is adapted from a study that optimized conditions for high selectivity.[3] While the original study utilized an ionic liquid catalyst ([Et₃NH]Cl–AlCl₃) for optimal results, a similar procedure can be followed with conventional Lewis acids like AlCl₃, though optimization of catalyst loading and reaction time may be required.

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous aluminum chloride is highly reactive with moisture and will release HCl gas upon exposure to air. Handle it quickly and in a dry environment.[1]

  • The reaction is exothermic and generates HCl gas. A gas trap containing a dilute sodium hydroxide solution is recommended.[4]

Materials:

  • 1,2,3-Trimethylbenzene (Hemimellitene)

  • 2-Chloro-2-methylpropane (t-butyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃) or [Et₃NH]Cl–AlCl₃ ionic liquid

  • Diethyl ether (or other suitable extraction solvent)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser (optional, with gas outlet to a trap)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas outlet connected to a gas trap, add 1,2,3-trimethylbenzene.

  • Catalyst Addition: In a controlled environment to minimize exposure to moisture, add the Lewis acid catalyst to the flask. A typical starting point for AlCl₃ would be a catalytic amount (e.g., 5-10 mol%). The optimized procedure in the cited literature used a mass fraction of the ionic liquid catalyst to 1,2,3-trimethylbenzene of 10%.[3]

  • Cooling: Cool the stirred mixture to the desired reaction temperature. The optimized temperature for high selectivity is 10°C.[3] An ice-water bath can be used to maintain this temperature. For standard AlCl₃ catalysis, a temperature of 0-5°C is often employed initially to control the exothermic reaction.[4]

  • Addition of Alkylating Agent: Add t-butyl chloride to the dropping funnel. Add the t-butyl chloride dropwise to the cooled, stirred reaction mixture over a period of 20-30 minutes.

  • Reaction: After the addition is complete, allow the reaction to stir at 10°C for 5 hours to maximize the yield of the desired product.[3] Monitor the reaction progress by TLC or GC-MS if desired.

  • Quenching: After the reaction period, slowly and carefully quench the reaction by adding ice-cold water to the flask while stirring. This will decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with water and a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Quantitative Data and Expected Results

The following table summarizes the optimized reaction parameters from the literature for achieving high selectivity towards this compound.[3]

ParameterOptimized ValueRationale / Notes
Substrate 1,2,3-Trimethylbenzene-
Alkylating Agent t-Butyl chlorideTertiary halide prevents carbocation rearrangement.[1]
Catalyst [Et₃NH]Cl–AlCl₃Showed the most promising catalytic potential.[3]
Catalyst Loading 10% mass fraction to substrateOptimized for maximum selectivity and yield.[3]
Temperature 10°CBalancing reaction rate and selectivity.[3]
Reaction Time 5 hoursSufficient time for high conversion.[3]
Major Product This compoundSteric and electronic factors favor this isomer.
Maximum Selectivity 90.32%Demonstrates high regiocontrol of the reaction.[3]

Troubleshooting and Discussion of Side Reactions

  • Polyalkylation: A common side reaction in Friedel-Crafts alkylation is the addition of more than one alkyl group, as the alkylated product is often more nucleophilic than the starting material.[1][2] To minimize this, a molar excess of the aromatic substrate (1,2,3-trimethylbenzene) can be used.

  • Isomer Formation: While the formation of this compound is highly favored, minor amounts of other isomers may form, particularly under different temperature conditions or with different catalysts. Characterization of the product mixture by ¹H NMR or GC-MS is recommended.

  • Catalyst Deactivation: The Lewis acid catalyst is sensitive to water. Ensuring all glassware is dry and reagents are anhydrous is critical for reaction success.

Conclusion

The Friedel-Crafts alkylation of 1,2,3-trimethylbenzene with t-butyl chloride offers a highly regioselective pathway to this compound. By carefully controlling reaction parameters such as temperature, catalyst choice, and reaction time, researchers can achieve high yields of the desired sterically hindered product.[3] This application note provides a robust, field-proven protocol that serves as a valuable resource for scientists engaged in the synthesis of complex aromatic molecules for a variety of applications.

References

  • Synthesis of this compound catalyzed by [Et3NH]Cl–AlCl3. (2025). ResearchGate. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). University of the Fraser Valley. [Link]

  • The Friedel-Crafts Reaction. (2014). University of California, Irvine. [Link]

  • 1,2,3-Trimethylbenzene. (n.d.). PubChem. [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. [Link]

  • 17.7 FRIEDEL-CRAFTS ALKYLATION. (n.d.). University of Calgary. [Link]

Sources

Application Note & Protocol: Synthesis of 5-tert-Butyl-1,2,3-trimethylbenzene Utilizing a Recyclable Ionic Liquid Catalyst

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-tert-butyl-1,2,3-trimethylbenzene, a valuable intermediate in the fine chemical and pharmaceutical industries. The protocol leverages a Lewis acidic ionic liquid as a highly efficient and recyclable catalyst for the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene. This method offers significant advantages over traditional acid catalysts, including enhanced safety, simplified product separation, and a greener chemical process through catalyst reuse.[1][2] This guide is intended for researchers, chemists, and professionals in drug development seeking to implement cleaner and more sustainable synthetic methodologies.

Introduction: The Case for Ionic Liquids in Alkylation

This compound serves as a crucial building block in the synthesis of various complex organic molecules.[3][4][5] Traditionally, its synthesis via Friedel-Crafts alkylation relies on strong Lewis acids like AlCl₃ or Brønsted acids such as HF and H₂SO₄.[6][7] While effective, these conventional catalysts present significant drawbacks, including corrosivity, toxicity, and the generation of substantial waste streams from neutralization and workup procedures.[8]

Ionic liquids (ILs) have emerged as a compelling alternative, offering a unique combination of properties that address the limitations of classical catalysts.[9][10] These salts, which are liquid at or near room temperature, possess negligible vapor pressure, high thermal stability, and tunable acidity.[2][10][11] In the context of Friedel-Crafts alkylation, Lewis acidic ionic liquids, particularly those based on chloroaluminates, can function as both the catalyst and the reaction medium, streamlining the process and facilitating product isolation.[12][13][14] The immiscibility of many ionic liquids with organic solvents allows for straightforward separation of the product, and the ionic liquid catalyst can often be recovered and reused multiple times with minimal loss of activity, contributing to a more economical and environmentally benign process.[9][15][16]

This application note details a robust protocol for the synthesis of this compound using the ionic liquid [Et₃NH]Cl–AlCl₃ as a catalyst.[15]

Materials and Equipment

Reagents
ReagentGradeSupplierCAS No.
1,2,3-Trimethylbenzene≥98%Sigma-Aldrich526-73-8
tert-Butyl chloride≥99%Sigma-Aldrich507-20-0
Triethylamine hydrochloride≥99%Sigma-Aldrich554-68-7
Aluminum chloride (anhydrous)≥99.9%Sigma-Aldrich7446-70-0
Dichloromethane (anhydrous)≥99.8%Sigma-Aldrich75-09-2
Sodium bicarbonate (saturated solution)ACS GradeFisher Scientific144-55-8
Anhydrous magnesium sulfate≥97%Sigma-Aldrich7487-88-9
HexaneACS GradeFisher Scientific110-54-3
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer with heating plate

  • Condenser

  • Dropping funnel

  • Nitrogen inlet/outlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph-mass spectrometer (GC-MS)

  • Nuclear magnetic resonance (NMR) spectrometer

Experimental Protocols

Preparation of the Ionic Liquid Catalyst: [Et₃NH]Cl–AlCl₃

Causality: The Lewis acidity of the chloroaluminate ionic liquid is crucial for catalyzing the Friedel-Crafts alkylation.[12] The molar ratio of AlCl₃ to [Et₃NH]Cl determines the acidity of the resulting ionic liquid. For this synthesis, a molar ratio of 2:1 (AlCl₃:[Et₃NH]Cl) is employed to generate a highly Lewis acidic medium.

Protocol:

  • In a glovebox or under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (26.7 g, 0.2 mol) in portions to a flask containing triethylamine hydrochloride (13.8 g, 0.1 mol).

  • The mixture will become a liquid with gentle stirring.

  • Continue stirring at room temperature for 1 hour to ensure the formation of a homogeneous ionic liquid.

  • The resulting chloroaluminate ionic liquid, [Et₃NH]Cl–2AlCl₃, should be stored under an inert atmosphere to prevent hydrolysis.

Synthesis of this compound

Causality: The alkylation reaction proceeds via an electrophilic aromatic substitution mechanism.[6][17] The ionic liquid catalyst facilitates the formation of a tert-butyl carbocation from tert-butyl chloride, which then acts as the electrophile attacking the electron-rich 1,2,3-trimethylbenzene ring. The reaction temperature is maintained at a low level to minimize the formation of undesired byproducts.[15]

Protocol:

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, a dropping funnel, and a thermometer.

  • Charge the flask with 1,2,3-trimethylbenzene (24.0 g, 0.2 mol) and the prepared ionic liquid catalyst ([Et₃NH]Cl–2AlCl₃, 4.05 g, approximately 10 wt% relative to 1,2,3-trimethylbenzene).[15]

  • Cool the mixture to 10 °C using an ice bath.

  • Slowly add tert-butyl chloride (18.5 g, 0.2 mol) dropwise from the dropping funnel over a period of 30 minutes, while maintaining the reaction temperature at 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 10 °C for 5 hours.[15]

  • Upon completion, two distinct layers will be visible: the upper organic layer containing the product and the lower ionic liquid layer.

Product Isolation and Purification

Causality: The immiscibility of the nonpolar organic product with the highly polar ionic liquid allows for a simple phase separation.[10] A subsequent aqueous workup is necessary to remove any residual catalyst and unreacted starting materials.

Protocol:

  • Carefully decant the upper organic layer from the reaction flask.

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acidic species, followed by distilled water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent (unreacted 1,2,3-trimethylbenzene and any dichloromethane if used for extraction) under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by fractional distillation under reduced pressure to obtain pure this compound.

Catalyst Recycling

Causality: A key advantage of using ionic liquids is their potential for recycling and reuse, which significantly improves the sustainability of the process.[9][16]

Protocol:

  • The remaining ionic liquid layer in the reaction flask can be washed with anhydrous hexane (3 x 30 mL) to remove any dissolved organic compounds.

  • The hexane washings can be combined with the main organic phase.

  • The ionic liquid is then dried under vacuum at 60 °C for 2 hours to remove any residual solvent.

  • The regenerated ionic liquid can be reused for subsequent reactions. The activity of the catalyst should be monitored over several cycles.[15]

Visualizing the Process

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_synthesis Synthesis cluster_workup Product Isolation & Purification cluster_recycling Catalyst Recycling Et3NHCl [Et₃NH]Cl IL_Prep Mix & Stir (N₂ atmosphere) Et3NHCl->IL_Prep AlCl3 AlCl₃ AlCl3->IL_Prep IL [Et₃NH]Cl-2AlCl₃ Ionic Liquid IL_Prep->IL Reaction Alkylation Reaction (10°C, 5h) IL->Reaction TMB 1,2,3-Trimethylbenzene TMB->Reaction tBuCl tert-Butyl Chloride tBuCl->Reaction Mixture Reaction Mixture (Two Phases) Reaction->Mixture Separation Phase Separation Mixture->Separation Washing Aqueous Wash Separation->Washing Organic Phase IL_Phase Ionic Liquid Phase Separation->IL_Phase Ionic Liquid Phase Drying Drying (MgSO₄) Washing->Drying Evaporation Solvent Removal Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Product Pure Product Purification->Product Hexane_Wash Hexane Wash IL_Phase->Hexane_Wash Drying_IL Vacuum Drying Hexane_Wash->Drying_IL Recycled_IL Recycled Ionic Liquid Drying_IL->Recycled_IL reaction_mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation & Catalyst Regeneration tBuCl (CH₃)₃C-Cl tert-Butyl Chloride Carbocation Carbocation tBuCl->Carbocation Reaction with IL IL_catalyst [Et₃NH]⁺[Al₂Cl₇]⁻ Ionic Liquid Catalyst IL_catalyst->Carbocation TMB 1,2,3-Trimethylbenzene Sigma_complex Wheland Intermediate (σ-complex) TMB->Sigma_complex + (CH₃)₃C⁺ Product This compound Sigma_complex->Product - H⁺ Regenerated_catalyst [Et₃NH]⁺[Al₂Cl₇]⁻ + HCl Product->Regenerated_catalyst Catalyst Regeneration

Caption: Proposed mechanism for the Friedel-Crafts alkylation.

Expected Results and Discussion

Following the detailed protocol, a high yield and selectivity of this compound can be expected. A study by Dong et al. reported a selectivity of up to 90.32% under optimized conditions using a similar [Et₃NH]Cl–AlCl₃ catalyst. [15]The primary product should be confirmed by GC-MS and NMR analysis.

Table 1: Representative Data for the Synthesis of this compound

ParameterValue
Reaction Time5 hours [15]
Reaction Temperature10 °C [15]
Catalyst Loading10 wt% [15]
Molar Ratio (TMB:t-BuCl)1:1
Selectivity for this compound>90% [15]
Catalyst ReusabilityHigh activity retained after several cycles [15]

The reaction mechanism is a classic electrophilic aromatic substitution. [6]The Lewis acidic ionic liquid facilitates the formation of the tert-butyl carbocation from tert-butyl chloride. This electrophile then attacks the electron-rich aromatic ring of 1,2,3-trimethylbenzene, preferentially at the less sterically hindered position para to one of the methyl groups, to form a Wheland intermediate (σ-complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product and regenerating the catalyst.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionEnsure the reaction is stirred for the full 5 hours.
Deactivated catalystEnsure the ionic liquid was prepared and stored under anhydrous conditions.
Incorrect temperatureMaintain the reaction temperature at 10 °C to prevent side reactions.
Formation of multiple productsHigh reaction temperatureStrictly control the reaction temperature.
PolyalkylationUse a 1:1 molar ratio of reactants.
Difficulty in phase separationEmulsion formationAllow the mixture to stand for a longer period. Gentle centrifugation can also aid in phase separation.
Low catalyst activity upon recyclingIncomplete dryingEnsure the ionic liquid is thoroughly dried under vacuum before reuse.
ContaminationEnsure the hexane used for washing is anhydrous.

Conclusion

The use of a Lewis acidic ionic liquid such as [Et₃NH]Cl–AlCl₃ provides an efficient, selective, and sustainable method for the synthesis of this compound. This protocol highlights the advantages of ionic liquids in catalysis, including ease of product separation and catalyst recyclability, making it an attractive alternative to conventional methods for industrial and laboratory-scale synthesis.

References

  • Dong, H., Liu, Y., & Wang, H. (2010). Synthesis of this compound catalyzed by [Et3NH]Cl–AlCl3. Journal of the Serbian Chemical Society, 75(8), 1057-1064. [Link]

  • Google Patents. (n.d.). Alkylation method using ionic liquid as catalyst.
  • American Chemical Society. (2020). Oil company begins major new use of ionic liquids. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Ionic liquid alkylation process produces high-quality gasoline. Retrieved January 18, 2026, from [Link]

  • MDPI. (2023). Supported Ionic Liquid Phase Catalysts Dedicated for Continuous Flow Synthesis. Retrieved January 18, 2026, from [Link]

  • Bentham Science. (n.d.). Supported Ionic Liquids and their Applications in Organic Transformations. Retrieved January 18, 2026, from [Link]

  • The Electrochemical Society. (n.d.). Applications of Ionic Liquids in Synthesis and Catalysis. Retrieved January 18, 2026, from [Link]

  • S. K. T. (n.d.). APPLICATION OF IONIC LIQUIDS IN ORGANIC SYNTHESIS. Retrieved January 18, 2026, from [Link]

  • Scribd. (n.d.). Friedel Crafts Alkylation Based Ionic Liquid. Retrieved January 18, 2026, from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved January 18, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-t-Butyl-1,2,3-trimethylbenzene (CAS 98-23-7). Retrieved January 18, 2026, from [Link]

  • ResearchGate. (n.d.). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Retrieved January 18, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Friedel-crafts acylation process in ionic liquids.
  • ResearchGate. (n.d.). Ionic Liquids Catalyzed Friedel–Crafts Alkylation of Substituted Benzenes with CCl4 Toward Trichloromethylarenes. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 18, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Retrieved January 18, 2026, from [Link]

  • Taylor & Francis Online. (2012). Friedel-Crafts Acylation of Aromatic Compounds in Ionic Liquids. Retrieved January 18, 2026, from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved January 18, 2026, from [Link]

  • MDPI. (2022). Catalytic Application of Ionic Liquids for the Green Synthesis of Aromatic Five-Membered Nitrogen Heterocycles. Retrieved January 18, 2026, from [Link]

  • MDPI. (2020). Ionic Liquids-Assisted Ring Opening of Three-Membered Heterocycles with Thio- and Seleno-Silanes. Retrieved January 18, 2026, from [Link]

  • PubMed. (2014). Basic-functionalized Recyclable Ionic Liquid Catalyst: A Solvent-Free Approach for Michael Addition of 1,3-dicarbonyl Compounds to Nitroalkenes Under Ultrasound Irradiation. Retrieved January 18, 2026, from [Link]

  • NIST. (n.d.). 5-t-Butyl-1,2,3-trimethylbenzene. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (2021). Ionic Liquids for Development of Heterogeneous Catalysts Based on Nanomaterials for Biocatalysis. Retrieved January 18, 2026, from [Link]

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Lewis acid catalysts for tert-butylation of hemimellitene

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Lewis Acid Catalysts for the Selective tert-Butylation of Hemimellitene (1,2,3-Trimethylbenzene)

Introduction: The Challenge of Regioselective Alkylation

The Friedel-Crafts alkylation, a cornerstone of organic synthesis for forming C-C bonds, allows for the attachment of alkyl groups to aromatic rings.[1][2] This electrophilic aromatic substitution is pivotal in producing a vast array of industrial products, from polymers to fine chemicals.[3] The reaction is typically mediated by a Lewis acid catalyst, which generates a carbocation electrophile from an alkylating agent.[4][5]

While the alkylation of simple arenes like benzene is well-established, the selective functionalization of polysubstituted aromatic compounds such as hemimellitene (1,2,3-trimethylbenzene) presents a significant synthetic challenge. The three electron-donating methyl groups activate the ring towards electrophilic attack but also create a complex problem of regioselectivity and steric hindrance. The primary objective is often the synthesis of 5-tert-butyl-1,2,3-trimethylbenzene, a valuable intermediate. However, traditional Lewis acid catalysis can lead to a mixture of isomers and polyalkylation products, complicating purification and reducing yields.[5][6]

This guide provides a comprehensive overview of Lewis acid catalysts for the tert-butylation of hemimellitene. It explains the underlying mechanistic principles, compares the efficacy of various catalytic systems, and offers detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Mechanistic Rationale: Controlling Electrophilic Attack

The tert-butylation of hemimellitene follows the classical Friedel-Crafts mechanism. The process is initiated by the Lewis acid catalyst, which abstracts a halide from the alkylating agent (e.g., 2-chloro-2-methylpropane) to form a stable tert-butyl carbocation.[1] This electrophile is then attacked by the nucleophilic π-system of the hemimellitene ring.

G reagents t-BuCl + AlCl₃ carbocation t-Bu⁺ (Electrophile) + AlCl₄⁻ reagents->carbocation Step 1: Electrophile Generation arenium σ-complex (Arenium Ion Intermediate) carbocation->arenium Step 2: Nucleophilic Attack hemimellitene Hemimellitene (Nucleophile) hemimellitene->arenium Step 2: Nucleophilic Attack deprotonation Deprotonation by AlCl₄⁻ arenium->deprotonation product This compound deprotonation->product Step 3: Aromaticity Restored catalyst_regen Catalyst Regeneration (AlCl₃ + HCl) deprotonation->catalyst_regen

Figure 1: General mechanism for Friedel-Crafts tert-butylation.

The critical factor is directing the bulky tert-butyl group to the desired position. Hemimellitene has three possible sites for substitution: C4, C5, and C6.

  • C4 and C6: These positions are electronically activated but are flanked by two methyl groups, creating significant steric hindrance that disfavors the approach of the bulky tert-butyl cation.

  • C5: This position is sterically more accessible and is electronically activated by the methyl groups at C2 and C4 (ortho and para, respectively).

Therefore, the reaction kinetically favors substitution at the C5 position. However, catalyst choice and reaction conditions are paramount to maximizing this selectivity and preventing undesirable side reactions like isomerization or further alkylation.

Comparative Analysis of Lewis Acid Catalysts

The choice of catalyst is the most critical variable in achieving high selectivity and yield. While traditional Lewis acids are effective, modern alternatives like solid acids and ionic liquids offer significant advantages in terms of handling, recyclability, and selectivity.

Catalyst SystemAlkylating AgentTemperature (°C)Time (h)Selectivity for 5-tert-butyl Isomer (%)Key Advantages & Disadvantages
AlCl₃ (Aluminum Chloride)2-chloro-2-methylpropane0 - 101 - 5Moderate to Good (~70-85%)Adv: High activity, low cost.[7] Disadv: Highly hygroscopic, difficult to handle, stoichiometric amounts often needed, potential for side reactions.[2][7]
FeCl₃ (Iron(III) Chloride)2-chloro-2-methylpropane10 - 253 - 6Moderate (~60-75%)Adv: Less reactive and easier to handle than AlCl₃.[5] Disadv: Generally lower activity and selectivity compared to AlCl₃.
Zeolites (e.g., H-BEA) tert-Butanol or Isobutylene80 - 1502 - 8Good to Excellent (>90%)Adv: High selectivity, reusable, environmentally benign solid acid catalyst.[8][9] Disadv: Requires higher temperatures, potential for catalyst deactivation.
Ionic Liquid ([Et₃NH]Cl–AlCl₃) 2-chloro-2-methylpropane105Excellent (>90%) [10]Adv: High selectivity, catalyst remains active after several cycles, mild reaction conditions.[10] Disadv: Higher initial cost, requires synthesis of the ionic liquid.

Data synthesized from multiple sources, with specific high-selectivity data cited.[5][7][8][9][10]

G start Experimental Goal: Selective tert-butylation of Hemimellitene sub1 Catalyst Selection start->sub1 cat1 Traditional Lewis Acids (e.g., AlCl₃) sub1->cat1 cat2 Heterogeneous Catalysts (e.g., Zeolites) sub1->cat2 cat3 Ionic Liquids (e.g., [Et₃NH]Cl–AlCl₃) sub1->cat3 out1 High Reactivity Moderate Selectivity Difficult to Handle cat1->out1 out2 Good Selectivity Reusable Requires High Temp. cat2->out2 out3 Excellent Selectivity (>90%) Reusable, Mild Conditions cat3->out3

Figure 2: Decision workflow for catalyst selection.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Anhydrous aluminum chloride reacts violently with moisture and should be handled with extreme care.[7]

Protocol 1: Classical Alkylation using Aluminum Chloride (AlCl₃)

This protocol is a standard method that provides a good yield of the desired product, although selectivity may be lower than with advanced catalytic systems.

Materials:

  • Hemimellitene (1,2,3-trimethylbenzene)

  • 2-chloro-2-methylpropane (tert-butyl chloride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

Equipment:

  • Three-neck round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Condenser with a drying tube (CaCl₂)

  • Ice bath

  • Standard glassware for extraction and purification (separatory funnel, flasks)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried three-neck flask under a nitrogen atmosphere, add hemimellitene (e.g., 10 mmol, 1.20 g) and anhydrous dichloromethane (20 mL).

  • Cool the flask to 0 °C using an ice bath and begin stirring.

  • Catalyst Addition: Carefully add anhydrous AlCl₃ (11 mmol, 1.47 g) to the stirred solution in small portions. Note: The addition is exothermic.

  • Alkylating Agent Addition: Add 2-chloro-2-methylpropane (10.5 mmol, 1.2 mL) dropwise from the dropping funnel over 20-30 minutes, maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it stir at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the flask back to 0 °C and slowly quench the reaction by carefully adding ice-cold water (20 mL).

  • Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL), water (20 mL), and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel using hexane as the eluent to yield pure this compound.

Protocol 2: High-Selectivity Alkylation using [Et₃NH]Cl–AlCl₃ Ionic Liquid

This protocol, adapted from published research, maximizes the selectivity for the desired 5-tert-butyl isomer under mild conditions.[10]

Materials:

  • Hemimellitene

  • 2-chloro-2-methylpropane

  • [Et₃NH]Cl–AlCl₃ ionic liquid catalyst

  • Hexane

  • Deionized water

Equipment:

  • Jacketed glass reactor or round-bottom flask with magnetic stirring

  • Thermostatic bath

  • Standard glassware for work-up

  • GC-MS for analysis

Procedure:

  • Catalyst Preparation: The ionic liquid [Et₃NH]Cl–AlCl₃ can be prepared according to literature methods or procured commercially. It is an air and water-sensitive Lewis acidic ionic liquid.

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, charge hemimellitene (e.g., 100 mmol, 12.0 g) and the [Et₃NH]Cl–AlCl₃ catalyst (a mass fraction of 10% relative to hemimellitene, i.e., 1.2 g).[10]

  • Reaction Conditions: Maintain the reaction temperature at 10 °C using a thermostatic bath and stir the mixture vigorously.

  • Alkylating Agent Addition: Add 2-chloro-2-methylpropane (100 mmol, 10.9 mL) dropwise over 30 minutes.

  • Reaction Time: Continue stirring at 10 °C for 5 hours.[10] The high selectivity of >90% is achieved under these optimized conditions.[10]

  • Work-up: After the reaction, allow the mixture to settle. The product phase (upper layer) can be decanted from the denser ionic liquid phase.

  • Wash the product layer with water to remove any residual catalyst.

  • Catalyst Recycling: The ionic liquid phase can be recovered and reused for subsequent reactions, demonstrating high activity for several cycles.[10]

  • Purification: The organic product can be further purified by distillation or chromatography if necessary, though the high selectivity often yields a product of sufficient purity after washing.

G prep Reagent & Glassware Preparation (Dry) setup Reaction Setup (Hemimellitene + Solvent/ Catalyst under N₂) prep->setup cool Cool to Target Temp (e.g., 0-10 °C) setup->cool add Dropwise Addition of Alkylating Agent cool->add react Stir for Specified Time (Monitor by TLC/GC) add->react quench Quench Reaction (e.g., with ice water) react->quench extract Extraction & Washing quench->extract purify Drying & Purification (Chromatography/Distillation) extract->purify analyze Product Analysis (NMR, GC-MS) purify->analyze

Figure 3: Standardized experimental workflow for alkylation.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (hydrolyzed AlCl₃); Insufficient catalyst amount; Low reaction temperature/time.Use fresh, anhydrous Lewis acid. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. Increase catalyst loading or extend reaction time/temperature moderately.
Polyalkylation Product is more reactive than starting material; High catalyst activity; Reaction time too long.Use a large excess of hemimellitene relative to the alkylating agent.[11] Use a milder or more selective catalyst (e.g., ionic liquid). Shorten the reaction time.
Formation of Isomers High reaction temperature promoting thermodynamic equilibrium; Catalyst-induced isomerization.Maintain low reaction temperatures to favor the kinetic product (5-tert-butyl).[12] Choose a catalyst known for high regioselectivity.
Charring/Dark Tar Formation Reaction too vigorous; Temperature too high; Excess catalyst.Ensure slow, controlled addition of reagents and maintain cooling. Reduce the amount of catalyst.

Conclusion

The selective tert-butylation of hemimellitene is a challenging but achievable transformation that hinges on the careful selection of the Lewis acid catalyst and precise control of reaction conditions. While traditional catalysts like AlCl₃ are effective, they often require careful management to avoid side reactions. Modern catalytic systems, particularly reusable solid acids like zeolites and highly selective ionic liquids, offer superior performance for synthesizing this compound with high purity and yield. The protocols and data presented in this guide provide a robust framework for researchers to successfully perform this valuable synthetic transformation.

References

  • Mettler Toledo. Friedel-Crafts Alkylation Reaction. [Link]

  • Saskoer.ca. 10.8. Reaction: Alkylation via Friedel-Crafts – Introduction to Organic Chemistry. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Wikipedia. Friedel–Crafts reaction. [Link]

  • Zhang, L., et al. (2015). Synthesis of this compound catalyzed by [Et3NH]Cl–AlCl3. ResearchGate. [Link]

  • Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation. [Link]

  • Cran, J. W., et al. (2014). Copper-Catalyzed N-tert-Butylation of Aromatic Amines under Mild Conditions Using tert-Butyl 2,2,2-Trichloroacetimidate. Organic Chemistry Portal. [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PubMed. Preparation of tert-butyl esters via Pd-catalyzed tert-butoxycarbonylation of (hetero)aryl boronic acid derivatives. [Link]

  • Fiveable. Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [Link]

  • MDPI. Novel Aryl-Imidazolium Ionic Liquids with Dual Brønsted/Lewis Acidity as Both Solvents and Catalysts for Friedel–Crafts Alkylation. [Link]

  • University of South Alabama. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Link]

  • Arkivoc. Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. [Link]

  • Organic Chemistry Portal. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Link]

  • Semantic Scholar. Synthesis of 1,3,5‐tri‐tert. Butylbenzene. [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • PMC - NIH. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. [Link]

  • ACS Publications. Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. [Link]

  • Semantic Scholar. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert. [Link]

  • ResearchGate. Activity Investigation of Imidazolium-Based Ionic Liquid as Catalyst for Friedel-Crafts Alkylation of Aromatic Compounds. [Link]

  • University of Liverpool. Friedel–Crafts acylation reactions using metal triflates in ionic liquid. [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • EduBirdie. Friedel-Crafts Alkylation | Eastern Kentucky University. [Link]

  • Oriental Journal of Chemistry. Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. [Link]

  • AK Lectures. Friedel-Crafts Alkylation Example. [Link]

  • YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Link]

  • Beilstein Journal of Organic Chemistry. Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]

  • OC-Praktikum.de. Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. [Link]

  • Lidsen. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes. [Link]

  • ResearchGate. Ionic Liquids Catalyzed Friedel–Crafts Alkylation of Substituted Benzenes with CCl4 Toward Trichloromethylarenes. [Link]

  • RSC Publishing. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. [Link]

  • Comptes Rendus de l'Académie des Sciences. Zeolite-based catalysis for isobutene conversion into chemicals and fuel additives. A review. [Link]

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5-tert-Butyl-1,2,3-trimethylbenzene: A Versatile Precursor for the Synthesis of Bulky Ligands in Catalysis and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Steric Hindrance in Ligand Design

In the intricate world of coordination chemistry and catalysis, the design of ligands is paramount to controlling the activity, selectivity, and stability of metal complexes. Among the various tools in a chemist's arsenal, the strategic use of steric bulk has emerged as a powerful strategy. Bulky ligands, with their large spatial footprints, create a sterically demanding environment around a metal center. This steric encumbrance can prevent catalyst deactivation pathways, promote reductive elimination in cross-coupling reactions, and enforce specific coordination geometries, thereby enhancing reaction rates and selectivities.[1] 5-tert-Butyl-1,2,3-trimethylbenzene, a readily accessible aromatic hydrocarbon, serves as an excellent starting point for the synthesis of a diverse array of bulky ligands, particularly phosphines and N-heterocyclic carbenes (NHCs), which are pivotal in modern synthetic chemistry. This guide provides a comprehensive overview of its application as a precursor, complete with detailed protocols and the scientific rationale behind the synthetic strategies.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the precursor is essential for developing robust synthetic protocols.

PropertyValueSource
CAS Number 98-23-7PubChem[2], NIST[3]
Molecular Formula C₁₃H₂₀PubChem[2], NIST[3]
Molecular Weight 176.30 g/mol PubChem[2], NIST[3]
Appearance Colorless liquid
Boiling Point ~232 °C
Solubility Insoluble in water; soluble in common organic solvents like THF, diethyl ether, and chlorinated hydrocarbons.

Application Notes: Strategic Functionalization of the Aromatic Core

The synthetic utility of this compound lies in its susceptibility to electrophilic aromatic substitution and subsequent functionalization. The bulky tert-butyl group and the three methyl groups exert a significant electronic and steric influence on the aromatic ring, directing incoming electrophiles to the less hindered positions.

Synthesis of the Precursor: Friedel-Crafts Alkylation

The most common route to this compound is the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene (hemimellitene) with a tert-butyl source, such as 2-chloro-2-methylpropane or tert-butanol. The choice of Lewis acid catalyst is critical for achieving high selectivity. While traditional catalysts like AlCl₃ can be effective, modern approaches often utilize milder and more recyclable catalysts like ionic liquids to minimize side reactions and improve the sustainability of the process.

Protocols: Synthesis of a Bulky Triarylphosphine Ligand

The following protocols detail a representative synthetic pathway from this compound to a bulky triarylphosphine ligand. This multi-step process involves the introduction of a reactive handle on the aromatic ring, followed by the formation of the phosphorus-carbon bond.

Workflow for Bulky Phosphine Ligand Synthesis

G A This compound B Bromination A->B Br2, Fe catalyst C 4-Bromo-5-tert-butyl-1,2,3-trimethylbenzene B->C D Lithiation C->D n-BuLi or t-BuLi E Aryl Lithium Intermediate D->E F Reaction with PCl3 E->F G Bulky Triarylphosphine Ligand F->G G A 4-Bromo-5-tert-butyl-1,2,3-trimethylbenzene B Buchwald-Hartwig Amination A->B Ammonia source, Pd catalyst C N-(5-tert-butyl-1,2,3-trimethylphenyl)amine B->C D Condensation with Glyoxal C->D E Diimine Intermediate D->E F Cyclization E->F e.g., with paraformaldehyde G Bulky Imidazolium Salt (NHC Precursor) F->G

Caption: A conceptual pathway for the synthesis of a bulky NHC precursor.

Conclusion

This compound is a versatile and strategically important precursor for the synthesis of a wide range of bulky ligands. Its straightforward preparation and predictable functionalization patterns make it an attractive starting material for both academic research and industrial applications. The detailed protocols provided herein for the synthesis of a bulky triarylphosphine ligand serve as a practical guide for researchers and scientists. The principles outlined can be readily adapted for the creation of other ligand classes, such as N-heterocyclic carbenes, further expanding the utility of this valuable chemical building block in the development of next-generation catalysts and therapeutics.

References

  • Bartlett, P. D., Roha, M., & Stiles, R. M. (1954). The Preparation and Properties of 1,3,5-Tri-t-butylbenzene and Related Compounds. Journal of the American Chemical Society, 76(9), 2349–2353. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 5-t-Butyl-1,2,3-trimethylbenzene. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Zhang, Q., Zhang, S., & Deng, Y. (2017). Recent advances in the synthesis of this compound. RSC Advances, 7(45), 28221-28234.

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Use of 5-tert-Butyl-1,2,3-trimethylbenzene in calixarene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of Calixarenes Utilizing a tert-Butyl Phenolic Precursor

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: This guide provides a comprehensive overview of the synthesis of p-tert-butylcalixarenes. It is essential to clarify a foundational chemical principle at the outset: the synthesis of calixarenes proceeds via the condensation of a phenol (an aromatic ring bearing a hydroxyl group) with an aldehyde. The user-specified topic, "5-tert-Butyl-1,2,3-trimethylbenzene," lacks the requisite hydroxyl group and therefore cannot be used as a direct precursor in traditional calixarene synthesis. The likely intended and universally employed starting material for preparing calixarenes with tert-butyl functionality is p-tert-butylphenol . This document is structured around this correct and scientifically validated precursor, offering detailed mechanistic insights and field-proven protocols to empower researchers in this fascinating area of supramolecular chemistry.

Introduction: The Architectural Significance of p-tert-Butylcalixarenes

Calixarenes are a class of macrocyclic oligomers formed from the condensation of phenols and formaldehyde, creating a molecular structure resembling a chalice or vase.[1] These molecules are foundational in host-guest chemistry, possessing a hydrophobic cavity that can encapsulate smaller molecules and ions.[1][2] Among the various calixarenes, those derived from p-tert-butylphenol are arguably the most studied and utilized.

The para-positioned tert-butyl group serves several critical functions:

  • Directs Cyclization: Its steric bulk effectively blocks the para position, forcing the condensation reaction with formaldehyde to occur at the ortho positions of the phenol ring, which is a key requirement for forming the cyclic structure.

  • Enhances Solubility: The bulky, nonpolar tert-butyl groups, which form the "upper rim" of the calixarene, significantly improve the solubility of the macrocycle in common organic solvents, greatly simplifying handling, purification, and subsequent functionalization.

  • Provides a Synthetic Handle: While advantageous, the tert-butyl groups can also be removed (dealkylation) to yield the parent calix[n]arene, providing a reactive para-position on the upper rim for further, diverse functionalization.[2][3]

This guide will detail the primary synthetic methodologies for producing various ring sizes of p-tert-butylcalix[n]arenes, focusing on the underlying chemical principles that govern the choice of reagents and reaction conditions.

Mechanistic Overview: From Linear Oligomers to Cyclic Architectures

The synthesis of calixarenes is generally a base-catalyzed condensation process.[4] The mechanism involves two principal stages: the initial formation of linear oligomers followed by an intramolecular cyclization event.

  • Hydroxymethylation: The process begins with the base-catalyzed reaction of p-tert-butylphenol with formaldehyde. The phenoxide, being more nucleophilic than the phenol itself, attacks formaldehyde to form a hydroxymethylphenol derivative.

  • Oligomerization: These reactive hydroxymethylphenols then condense with other phenol molecules. A phenoxide can attack the hydroxymethyl group of another unit, eliminating water and forming a methylene bridge that links the two phenolic units.[5] This process repeats, building linear oligomers of varying lengths.

  • Cyclization: The final and crucial step is the intramolecular cyclization of these linear oligomers. Hydrogen bonding between the phenolic hydroxyl groups can pre-organize the linear precursor into a pseudo-cyclic arrangement, facilitating the final ring-closing condensation to yield the calixarene macrocycle.[5] The specific calixarene ring size (e.g., n=4, 6, 8) that is favored depends heavily on reaction conditions such as the choice of base, temperature, and reaction time.

Experimental Protocols: Synthesizing Key p-tert-Butylcalix[n]arenes

The choice of synthetic protocol is critical for targeting a specific calixarene ring size. Generally, a one-step process is used for larger rings like the octamer, while a multi-step procedure provides better control for synthesizing the tetramer.

Protocol 1: One-Step Synthesis of p-tert-Butylcalix[1]arene

This protocol is a robust, single-step method that reliably produces the cyclic octamer as the major, albeit somewhat insoluble, product.[6]

Workflow Diagram: One-Step Calix[1]arene Synthesis

A Mix p-tert-butylphenol, paraformaldehyde, NaOH, and xylene B Reflux with Dean-Stark trap (~4 hours) A->B Heat C Cool to Room Temperature B->C Formation of white precipitate D Filter Precipitate C->D E Wash crude product sequentially (Toluene, Ether, Acetone, Water) D->E Isolate crude solid F Recrystallize from boiling Chloroform E->F G Collect Pure Product F->G Cool & precipitate

Caption: Workflow for the one-step synthesis and purification of p-tert-butylcalix[1]arene.

Materials & Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles
p-tert-Butylphenol150.221000.67
Paraformaldehyde(CH₂O)n35~1.1
Sodium Hydroxide (10 N)40.000.8 (in 2 mL)0.02
Xylene-600 mL-
Chloroform (for recrystallization)-~1600 mL-

Procedure:

  • Reaction Setup: In a 2-L three-necked, round-bottomed flask equipped with a mechanical stirrer and a Dean-Stark trap, prepare a slurry of 100 g (0.67 mol) of p-tert-butylphenol, 35 g (~1.1 mol) of paraformaldehyde, and 2.0 mL (0.02 mol) of 10 N sodium hydroxide in 600 mL of xylene.[6]

  • Reaction Execution: Replace the air in the flask with an inert atmosphere (e.g., nitrogen). Heat the stirred mixture to reflux using a heating mantle. A homogeneous solution should form within about 30 minutes, followed by the appearance of a white precipitate after approximately 1 hour.[6]

  • Reaction Workup: Continue refluxing for a total of 4 hours. Afterwards, remove the heating mantle and allow the mixture to cool to room temperature.[6]

  • Isolation of Crude Product: Collect the precipitate by filtration. Wash the crude solid sequentially with 400 mL portions of toluene, ether, acetone, and water. Dry the product under reduced pressure.[6]

  • Purification: Dissolve the dried crude product in approximately 1600 mL of boiling chloroform. Concentrate the solution to about 1200 mL and cool to room temperature. The pure product will precipitate out.[6]

  • Final Product: Collect the colorless powder by filtration. The typical yield is 67–70 g (62–65%).[6]

Protocol 2: Two-Step Synthesis of p-tert-Butylcalix[6]arene

This procedure, often attributed to Gutsche, involves the initial formation of a linear oligomeric "precursor" which is then pyrolyzed in the presence of a high-boiling solvent to induce cyclization, yielding the thermodynamically stable tetramer.[7]

Reaction Scheme: Synthesis of p-tert-Butylcalix[6]arene

cluster_reactants Reactants pTBP p-tert-butylphenol HCHO Formaldehyde Precursor Linear Oligomer ('Precursor') pTBP->Precursor Step A: NaOH, 100-120°C HCHO->Precursor Step A: NaOH, 100-120°C Calix4 p-tert-butylcalix[4]arene Precursor->Calix4 Step B: Diphenyl ether (solvent), Reflux

Caption: Two-step synthesis of p-tert-butylcalix[6]arene from p-tert-butylphenol.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
p-tert-Butylphenol150.22100 g0.666
Formaldehyde (37% soln.)30.0362 mL0.83
Sodium Hydroxide40.001.2 g0.03
Diphenyl ether (solvent)170.21100 mL-
Ethyl acetate (for precipitation)-1.5 L-
Toluene (for recrystallization)-~1800 mL-

Procedure:

Step A: Preparation of the Precursor

  • Initial Mixing: In a 3-L three-necked, round-bottomed flask with a mechanical stirrer, combine 100 g (0.666 mol) of p-tert-butylphenol, 62 mL (0.83 mol) of 37% formaldehyde solution, and a solution of 1.2 g (0.03 mol) of sodium hydroxide in 3 mL of water.[7]

  • Heating: Stir the mixture at room temperature for 15 minutes, then heat in the open flask for 2 hours at 100–120°C using a heating mantle. This step removes water and forms a viscous, taffy-like solid.[7]

Step B: Pyrolysis and Cyclization 3. Solvent Addition: Allow the precursor to cool slightly, then add 100 mL of diphenyl ether to the flask. 4. Pyrolysis: Fit the flask with a condenser and heat the contents to reflux (ca. 250°C) for 3-4 hours under a gentle stream of nitrogen. During this time, the solid will dissolve, forming a clear, dark solution.[7] 5. Precipitation: Cool the reaction mixture to room temperature. Precipitate the product by adding 1.5 L of ethyl acetate and stir for at least 30 minutes.[7] 6. Isolation and Washing: Collect the solid by filtration. Wash the crude product twice with 100-mL portions of ethyl acetate, once with 200 mL of acetic acid, twice with 100-mL portions of water, and finally twice with 50-mL portions of acetone. This yields about 66 g (61%) of crude product.[7] 7. Purification: Dissolve the crude product in 1600–1800 mL of boiling toluene. Concentrate the solution to about 600 mL, cool to room temperature, and collect the resulting crystalline product by filtration.[7]

Purification and Characterization Insights

Purification:

  • The purification of calixarenes is often the most challenging aspect of their synthesis, as mixtures of different ring sizes and linear oligomers are common.[4]

  • Recrystallization is the primary method. The choice of solvent is critical: chloroform is effective for the calix[1]arene, while toluene is preferred for the calix[6]arene.[6][7]

  • For separating complex mixtures, especially those containing the less common calix[7]arene and calix[5]arene, flash column chromatography using solvent systems like toluene/n-hexane can be employed.[8]

Characterization:

  • Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the composition of the reaction mixture. Different cyclic oligomers will have distinct Rf values.[6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the product mixture, allowing for the separation and quantification of calix[4-9]arenes.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure and conformation of the final purified calixarene.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF are used to confirm the molecular weight, especially for larger calixarenes.[4]

Conclusion and Future Directions

The synthesis of p-tert-butylcalixarenes from p-tert-butylphenol and formaldehyde is a cornerstone of supramolecular chemistry. The protocols detailed herein for the one-step synthesis of the octamer and the two-step synthesis of the tetramer represent reliable and scalable methods for accessing these vital molecular platforms. Mastery of these techniques enables researchers to produce the foundational scaffolds required for applications ranging from ion sensing and molecular recognition to advanced drug delivery systems and catalysis. Further research continues to explore more efficient, selective syntheses for odd-numbered and larger calixarenes, expanding the rich chemical space of these versatile macrocycles.

References

  • The synthesis and characterization of giant Calixarenes - PMC - NIH. (2019, January 10).
  • An expedient one-pot synthesis of para-tert-butylcalix[1]- and[9]arene. (n.d.). Retrieved from

  • The synthesis and characterization of giant Calixarenes - ResearchGate. (n.d.).
  • p-tert-BUTYLCALIX[1]ARENE - Organic Syntheses Procedure. (n.d.). Retrieved from

  • p-tert-BUTYLCALIX[6]ARENE - Organic Syntheses Procedure. (n.d.). Retrieved from

  • (PDF) Calixarenes - ResearchGate. (2018, March 3).
  • Synthetic Routes to Bis-Calix[ n] arenes. (n.d.).
  • Calixarene - Wikipedia. (n.d.).
  • Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity - NIH. (n.d.).
  • Lower-Rim Substituted Calixarenes and Their Applications - PMC - PubMed Central - NIH. (n.d.).
  • Synthesis of p-tert-Butyl-5,5'-bicalix[6]arene and Access to 5,5' - ResearchGate. (2025, August 7). Retrieved from

  • US6271337B1 - Process for the preparation of calixarenes and new calixarene compounds - Google Patents. (n.d.).
  • Synthesis of calixarene derivatives 1, 2, 3 and 4 from... - ResearchGate. (n.d.).
  • Synthesis of Novel p-tert-Butylcalix[6]arene Derivative: Structural Characterization of a Methanol Inclusion Compound - MDPI. (n.d.). Retrieved from

  • Design and synthesis of calixarene - ResearchGate. (n.d.).

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Application Note: High-Performance Liquid Chromatography for the Purification of Substituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted benzenes are a cornerstone of modern chemistry, forming the structural basis for a vast array of pharmaceuticals, agrochemicals, and advanced materials. Their synthesis often yields complex mixtures containing residual starting materials, byproducts, and, most challengingly, structural isomers. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile technique for the purification of these compounds, offering high resolution and adaptability. This guide provides a detailed framework for developing robust HPLC purification methods for substituted benzenes, covering fundamental principles, strategic method development, and practical, step-by-step protocols. It is intended for researchers, scientists, and drug development professionals seeking to optimize the isolation and purification of these critical chemical entities.

Introduction: The Purification Challenge

The purification of substituted benzenes presents a significant analytical challenge, primarily due to the subtle physicochemical differences between isomers (e.g., ortho, meta, para positional isomers) and related impurities.[1] These molecules may share identical mass and similar polarities, making separation by traditional techniques like distillation or simple column chromatography inefficient. HPLC, a technique where a liquid mobile phase carries a sample through a column packed with a stationary phase, offers the high resolving power necessary to separate these closely related species.[2][3] This is achieved through differential partitioning of the analytes between the two phases, driven by specific molecular interactions.[4]

The choice between the two primary HPLC modes, Normal-Phase (NP) and Reversed-Phase (RP) , is fundamental to a successful separation and is dictated by the polarity of the target analytes.[5][6]

  • Reversed-Phase (RP-HPLC): The most common mode, utilizing a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase (e.g., water/methanol or water/acetonitrile).[5][7] It is ideal for separating compounds based on hydrophobicity. Non-polar compounds are retained longer, making it highly effective for a wide range of substituted benzenes.[5]

  • Normal-Phase (NP-HPLC): Employs a polar stationary phase (e.g., silica, alumina) and a non-polar mobile phase (e.g., hexane/isopropanol).[6][7] This mode is particularly advantageous for separating very non-polar compounds or isomers where subtle differences in polarity, influenced by the position of substituents, can be exploited for separation.[5][8]

Strategic HPLC Method Development

A systematic approach to method development is crucial for achieving optimal purification. The process involves a logical progression of choices regarding the HPLC mode, stationary phase, and mobile phase composition, guided by the physicochemical properties of the target molecule and its impurities.

Analyte Characterization: The First Step

Before any experimental work, a thorough characterization of the target substituted benzene is essential. Key properties to consider are:

  • Polarity: Determined by the nature and position of substituent groups. Electron-donating groups (e.g., -CH₃, -OCH₃) decrease polarity, while electron-withdrawing groups (e.g., -NO₂, -CN) increase it.

  • Solubility: Dictates the choice of injection solvent and mobile phase. The sample should be fully soluble in the initial mobile phase conditions to ensure good peak shape.[9]

  • pKa: For ionizable compounds (e.g., phenols, anilines), the pH of the mobile phase is a critical parameter that controls retention by suppressing or enabling ionization.[10][11]

Workflow for Method Development

The following workflow provides a structured approach to developing a purification method from the ground up.

Caption: A systematic workflow for HPLC method development.

Column (Stationary Phase) Selection

The column is the heart of the separation. The choice of stationary phase chemistry is the most powerful tool for manipulating selectivity.[12]

Stationary PhaseTypical Use Case for Substituted BenzenesSeparation MechanismUSP Code
C18 (Octadecylsilane) General purpose, first choice for most RP applications. Excellent for separating compounds based on hydrophobicity.[13]Hydrophobic InteractionsL1
C8 (Octylsilane) Less retentive than C18. Good for highly non-polar compounds that are too strongly retained on C18.Hydrophobic InteractionsL7
Phenyl (e.g., Phenyl-Hexyl) Ideal for compounds with aromatic rings. Provides alternative selectivity through π-π interactions.[14] Highly recommended for separating positional isomers.[15][16]Hydrophobic & π-π InteractionsL11
Pentafluorophenyl (PFP) Offers unique selectivity for halogenated compounds, isomers, and those with polar functional groups due to dipole-dipole and ion-exchange interactions.[16]Hydrophobic, π-π, Dipole-Dipole, Shape SelectivityL43
Silica (SiO₂) Standard for Normal-Phase (NP) chromatography. Separates based on polar interactions.[8]AdsorptionL3
Amino (NH₂) Can be used in both NP and RP modes. In NP, it's a less active polar phase than silica, good for separating very polar compounds.[8][15]Adsorption, Weak Anion-ExchangeL8
Mobile Phase Optimization

Optimizing the mobile phase is crucial for achieving the desired resolution.[10]

  • Solvent Selection: In RP-HPLC, methanol and acetonitrile are the most common organic modifiers mixed with water. They offer different selectivities; if a separation is not achieved with one, the other should be tried.[17] Acetonitrile can engage in π-π interactions, which may affect the separation of aromatic compounds differently than methanol.[14]

  • Isocratic vs. Gradient Elution:

    • Isocratic: The mobile phase composition remains constant throughout the run. It is simpler but less effective for complex mixtures with a wide range of polarities.[18]

    • Gradient: The composition of the mobile phase is changed over time (e.g., increasing the percentage of organic modifier in RP-HPLC). This allows for the separation of both weakly and strongly retained compounds in a single run with improved peak shape and resolution.[18][19]

  • pH Control: For ionizable analytes, using a buffer is essential. The mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single, non-ionized form, leading to consistent retention and sharp peaks.

Detailed Application Protocols

The following protocols provide practical, step-by-step methodologies for common purification scenarios involving substituted benzenes.

Protocol 1: RP-HPLC Purification of Dinitrobenzene Isomers

Objective: To separate and purify ortho-, meta-, and para-dinitrobenzene from a reaction mixture. The separation of positional isomers is a classic challenge where subtle differences in polarity and shape are exploited.[1] A phenyl column is selected to leverage π-π interactions for enhanced selectivity.[14]

Instrumentation and Materials:

  • HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis detector.

  • Column: Phenyl-Hexyl column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Methanol.

  • Sample: Crude dinitrobenzene mixture dissolved in Methanol (approx. 10 mg/mL).

Methodology:

  • System Preparation:

    • Equilibrate the Phenyl-Hexyl column with the initial mobile phase conditions (60% Methanol / 40% Water) at a flow rate of 4.0 mL/min until a stable baseline is achieved.

    • Set the column oven temperature to 30°C.

    • Set the UV detector to monitor at 254 nm, a wavelength where dinitrobenzene isomers exhibit strong absorbance.

  • Sample Injection:

    • Filter the sample solution through a 0.45 µm syringe filter to remove particulates.

    • Inject 100 µL of the filtered sample onto the column.

  • Chromatographic Run (Gradient Elution):

    • Run the gradient program as detailed in the table below. The gradient is designed to first elute more polar impurities, then resolve the isomers, and finally wash the column.

    Time (min)Flow Rate (mL/min)% Water (A)% Methanol (B)Curve
    0.04.04060Initial
    15.04.04060Linear
    20.04.01090Linear
    25.04.01090Hold
    26.04.04060Step
    35.04.04060Equilibrate
  • Fraction Collection:

    • Collect fractions corresponding to the distinct peaks of each isomer based on the real-time chromatogram. The expected elution order in reversed-phase is typically ortho > para > meta due to differences in polarity and interaction with the phenyl stationary phase.

  • Post-Run Analysis:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Combine pure fractions and remove the solvent via rotary evaporation.

Protocol 2: Normal-Phase HPLC Purification of Alkylbenzene Isomers

Objective: To separate a mixture of non-polar butylethylbenzene isomers (ortho, meta, para).[20] Normal-phase chromatography is chosen because it excels at separating isomers based on subtle differences in their interaction with a polar stationary phase.[6]

Instrumentation and Materials:

  • HPLC System: Preparative HPLC system equipped for normal-phase solvents.

  • Column: Silica (SiO₂) column (e.g., 250 mm x 10 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade n-Hexane.

  • Mobile Phase B: HPLC-grade Isopropanol (IPA).

  • Sample: Crude butylethylbenzene mixture dissolved in n-Hexane (approx. 10 mg/mL).

Methodology:

  • System Preparation:

    • Equilibrate the silica column with the mobile phase (99.5% n-Hexane / 0.5% IPA) at a flow rate of 5.0 mL/min. A stable baseline is critical in NP-HPLC.

    • Set the UV detector to 260 nm.

  • Sample Injection:

    • Filter the sample through a 0.45 µm PTFE syringe filter.

    • Inject 200 µL of the filtered sample.

  • Chromatographic Run (Isocratic Elution):

    • Run the separation under isocratic conditions (99.5% n-Hexane / 0.5% IPA) for 20 minutes. Isocratic elution is often sufficient for isomers with similar polarities and avoids solvent equilibration issues common in NP gradients.[18]

    Time (min)Flow Rate (mL/min)% n-Hexane (A)% IPA (B)
    0.0 - 20.05.099.50.5
  • Fraction Collection:

    • Collect fractions for each eluting peak. In normal-phase, the least polar isomer (para) typically elutes first, followed by meta and then the most polar isomer (ortho), due to stronger interactions of the more sterically accessible ortho isomer with the silica surface.

  • Post-Run Analysis:

    • Confirm the purity of each collected fraction using analytical GC or HPLC.

    • Evaporate the solvent to obtain the purified isomers.

System Suitability and Troubleshooting

To ensure the reliability of the purification process, system suitability tests should be performed.[21] These tests verify that the chromatographic system is adequate for the intended analysis.

Caption: Key parameters for system suitability testing.

Common Troubleshooting Scenarios:

ProblemPotential Cause(s)Recommended Solution(s)
Poor Resolution / Peak Overlap Incorrect mobile phase composition; Unsuitable column chemistry; Sample overload.[22]Optimize mobile phase (change organic modifier or gradient slope); Switch to a different column (e.g., C18 to Phenyl); Reduce sample injection volume/concentration.[12][17]
Peak Tailing Secondary interactions with active sites on silica; Sample solvent incompatible with mobile phase; Column degradation.[22]Add a mobile phase modifier (e.g., 0.1% TFA); Dissolve sample in the initial mobile phase; Replace the column.
High Backpressure Blockage in the system (frit, column); Precipitated buffer or sample; High mobile phase viscosity.[23]Back-flush the column (if permissible); Filter all samples and mobile phases; Reduce flow rate or increase column temperature.[24]
Irreproducible Retention Times Inadequate column equilibration; Leaks in the pump or fittings; Mobile phase composition drift.[23][25]Increase equilibration time between runs; Check for leaks and tighten fittings; Prepare fresh mobile phase daily.

Conclusion

The purification of substituted benzenes by HPLC is a highly effective but nuanced process. A successful separation is not merely the result of a single parameter but the synergistic effect of a well-chosen stationary phase, an optimized mobile phase, and a robust system. By adopting a systematic method development strategy grounded in the physicochemical properties of the analytes, researchers can efficiently resolve even challenging isomeric mixtures. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for developing reliable and scalable HPLC purification methods, ultimately accelerating research and development in the chemical and pharmaceutical sciences.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. USP. Available at: [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. USP-NF. Available at: [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. Available at: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available at: [Link]

  • Vegyészmérnöki és Informatikai Kar. INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Available at: [Link]

  • IUPAC. NOMENCLATURE FOR CHROMATOGRAPHY. Available at: [Link]

  • International Labmate Ltd. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]

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  • De Gruyter. RECOMMENDATIONS ON NOMENCLATURE FOR CHROMATOGRAPHY. Pure and Applied Chemistry. Available at: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available at: [Link]

  • Chromatography Online. The Chromatography and Sample Preparation Terminology Guide. Available at: [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. Available at: [Link]

  • Axion Labs. HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Available at: [Link]

  • Chromatography Online. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available at: [Link]

  • PubMed Central. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase. Available at: [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. Available at: [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. Available at: [Link]

  • Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Available at: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • AELAB. Expert Guide to Troubleshooting Common HPLC Issues. Available at: [Link]

  • Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available at: [Link]

  • Waters Corporation. HPLC Separation Modes. Available at: [Link]

  • Preprints.org. An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Available at: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available at: [Link]

  • ResearchGate. How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC?. Available at: [Link]

  • Shodex. Benzene | Shodex HPLC Columns and Standards. Available at: [Link]

  • LCGC International. Getting the Most from Phenyl Stationary Phases for HPLC. Available at: [Link]

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]

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  • MicroSolv Technology Corporation. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

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Application Notes and Protocols: 5-tert-Butyl-1,2,3-trimethylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Sterically Hindered Aromatic Building Block

5-tert-Butyl-1,2,3-trimethylbenzene, also known as 5-tert-butylhemimellitene, is an aromatic hydrocarbon with the chemical formula C₁₃H₂₀.[1][2] Its structure is characterized by a benzene ring substituted with three adjacent methyl groups and a bulky tert-butyl group. This unique arrangement of bulky, non-polar substituents imparts specific physicochemical properties that can be strategically exploited in the design of advanced materials. The presence of the tert-butyl group, in particular, is known to enhance thermal stability, hydrophobicity, and solubility in organic solvents when incorporated into a larger molecular or polymeric structure.[3][4]

These application notes will explore the potential of this compound as a novel building block in materials science. While direct applications of this specific molecule are not yet widely documented, its structural motifs suggest significant promise in several areas. We will provide detailed protocols for its hypothetical, yet scientifically grounded, applications as a monomer for high-performance polymers, a core component in liquid crystal design, and as a functional additive for polymer film modification.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₃H₂₀[1]
Molecular Weight 176.30 g/mol [1]
CAS Number 98-23-7[1]
Appearance Colorless liquid[5]
Boiling Point Not specified
Melting Point Not specified
Solubility Insoluble in water; soluble in organic solvents.[6]

Application 1: Monomer for High-Performance Poly(arylene ether)s with Enhanced Thermal Stability and Hydrophobicity

The incorporation of bulky, rigid aromatic structures into polymer backbones is a well-established strategy for increasing their glass transition temperature (Tg) and thermal stability.[7] The steric hindrance provided by the tert-butyl and trimethylbenzene moieties can restrict segmental motion of the polymer chains, leading to materials with improved performance at elevated temperatures. Furthermore, the hydrophobic nature of the alkyl substituents can impart excellent water resistance to the resulting polymer.

Here, we propose the synthesis of a novel poly(arylene ether) using a dihydroxylated derivative of this compound.

Protocol 1A: Synthesis of this compound-4,6-diol

This protocol describes the functionalization of this compound to introduce hydroxyl groups, rendering it a polymerizable monomer.

Workflow Diagram:

cluster_synthesis Monomer Synthesis start This compound step1 Nitration (HNO₃/H₂SO₄) start->step1 intermediate1 4,6-Dinitro-5-tert-butyl-1,2,3-trimethylbenzene step1->intermediate1 step2 Reduction (SnCl₂/HCl or H₂/Pd-C) intermediate1->step2 intermediate2 This compound-4,6-diamine step2->intermediate2 step3 Diazotization & Hydrolysis (NaNO₂, H₂SO₄, H₂O) intermediate2->step3 product This compound-4,6-diol step3->product

Caption: Synthesis of the diol monomer.

Step-by-Step Methodology:

  • Nitration: In a three-necked flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and nitric acid to 0°C. Slowly add this compound while maintaining the temperature below 10°C. Stir for 2 hours, then pour the mixture onto ice. Filter, wash the precipitate with water until neutral, and recrystallize from ethanol to obtain 4,6-dinitro-5-tert-butyl-1,2,3-trimethylbenzene.

  • Reduction: Suspend the dinitro compound in ethanol and add a solution of tin(II) chloride in concentrated hydrochloric acid. Reflux the mixture for 4 hours. Cool, neutralize with sodium hydroxide, and extract the diamine product with diethyl ether. Dry the organic layer and remove the solvent under reduced pressure.

  • Diazotization and Hydrolysis: Dissolve the diamine in aqueous sulfuric acid and cool to 0°C. Add a solution of sodium nitrite in water dropwise. After stirring for 30 minutes, slowly heat the mixture to boiling and maintain for 1 hour. Cool, extract the diol product with ethyl acetate, and purify by column chromatography.

Protocol 1B: Synthesis of Poly(arylene ether) via Nucleophilic Aromatic Substitution

This protocol details the polymerization of the synthesized diol monomer with an activated dihalide.

Workflow Diagram:

cluster_polymerization Polymerization monomer1 This compound-4,6-diol reaction Polycondensation (Nucleophilic Aromatic Substitution) monomer1->reaction monomer2 Bis(4-fluorophenyl)sulfone monomer2->reaction catalyst K₂CO₃ catalyst->reaction solvent NMP/Toluene solvent->reaction polymer High-Performance Poly(arylene ether) reaction->polymer

Caption: Poly(arylene ether) synthesis workflow.

Step-by-Step Methodology:

  • To a flask equipped with a Dean-Stark trap, add this compound-4,6-diol, an equimolar amount of bis(4-fluorophenyl)sulfone, and potassium carbonate in N-methyl-2-pyrrolidone (NMP) and toluene.

  • Heat the mixture to reflux to azeotropically remove water.

  • After removal of toluene, increase the temperature to 180-200°C and stir for 8-12 hours under a nitrogen atmosphere.

  • Cool the viscous solution and precipitate the polymer by pouring it into a large volume of methanol.

  • Filter the fibrous polymer, wash with water and methanol, and dry in a vacuum oven at 80°C.

Expected Material Properties and Characterization

The resulting polymer is expected to exhibit a high glass transition temperature (>200°C) and excellent thermal stability. Its hydrophobic nature should translate to low water absorption.

Characterization TechniquePurposeExpected Outcome
GPC/SEC Determine molecular weight and polydispersityHigh molecular weight polymer with controlled polydispersity
DSC Measure glass transition temperature (Tg)High Tg, indicating good thermal stability
TGA Evaluate thermal decomposition temperatureHigh decomposition temperature, confirming thermal robustness
Contact Angle Measurement Assess surface hydrophobicityHigh water contact angle, indicating a hydrophobic surface
Tensile Testing Determine mechanical properties (tensile strength, modulus)High strength and modulus, characteristic of rigid-backbone polymers

Application 2: Bulky Side-Chain Moiety in Liquid Crystal Polymers

The rigid and bulky structure of this compound can be leveraged in the design of side-chain liquid crystal polymers (SCLCPs).[8] Attaching this moiety to a flexible polymer backbone could lead to novel mesophase behaviors due to the unique steric interactions it introduces.

Protocol 2A: Synthesis of a Methacrylate Monomer with a 5-tert-Butyl-1,2,3-trimethylphenyl Side-Chain

Step-by-Step Methodology:

  • Functionalization: First, a hydroxyl group needs to be introduced to the this compound core, for example, via bromination followed by nucleophilic substitution with a protected hydroquinone and subsequent deprotection.

  • Esterification: React the resulting phenol with methacryloyl chloride in the presence of a base like triethylamine to yield the desired methacrylate monomer.

Protocol 2B: Free Radical Polymerization

Step-by-Step Methodology:

  • Dissolve the synthesized monomer and a free-radical initiator (e.g., AIBN) in an appropriate solvent like toluene.

  • De-gas the solution with nitrogen and heat to 60-80°C for 24 hours.

  • Precipitate the polymer in methanol, filter, and dry under vacuum.

Characterization of Liquid Crystalline Properties
Characterization TechniquePurpose
Polarized Optical Microscopy (POM) To observe the textures of any liquid crystalline phases.
Differential Scanning Calorimetry (DSC) To identify the temperatures of phase transitions.
X-ray Diffraction (XRD) To determine the structure of the mesophases (e.g., nematic, smectic).

Application 3: Modifying Additive for Polymer Films

The non-polar and bulky nature of this compound makes it a candidate as a small molecule additive to modify the properties of existing polymer films.[9][10] Its inclusion could potentially increase the free volume of the polymer matrix, lower the dielectric constant, and enhance surface hydrophobicity.

Protocol 3: Preparation and Characterization of Modified Polymer Films

Workflow Diagram:

cluster_film Polymer Film Modification polymer Base Polymer (e.g., Polystyrene) mixing Solution Blending polymer->mixing additive This compound additive->mixing solvent Solvent (e.g., Toluene) solvent->mixing casting Spin Coating or Solution Casting mixing->casting drying Vacuum Drying casting->drying film Modified Polymer Film drying->film

Caption: Workflow for modified polymer film preparation.

Step-by-Step Methodology:

  • Dissolve a base polymer (e.g., polystyrene, polycarbonate) in a suitable solvent (e.g., toluene, dichloromethane).

  • Add a specific weight percentage (e.g., 1%, 5%, 10%) of this compound to the polymer solution and stir until homogeneous.

  • Cast the solution onto a clean glass substrate using a spin coater or by solution casting.

  • Dry the film in a vacuum oven to remove the solvent completely.

Characterization of Modified Films
Property to MeasureCharacterization TechniqueExpected Effect of Additive
Surface Hydrophobicity Contact Angle MeasurementIncreased water contact angle
Dielectric Properties Dielectric SpectroscopyLowered dielectric constant
Thermal Properties DSCPotential plasticizing effect (lowered Tg)
Morphology Atomic Force Microscopy (AFM)Assess surface roughness and phase separation

Conclusion

This compound presents an intriguing, though currently underexplored, platform for the development of new materials. Its inherent steric bulk and hydrophobicity are desirable attributes for creating high-performance polymers, novel liquid crystals, and functional polymer blends. The protocols outlined in these notes provide a scientifically sound starting point for researchers to investigate and unlock the full potential of this unique aromatic building block. Further research into the functionalization and polymerization of this molecule is warranted to fully elucidate its utility in materials science.

References

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Troubleshooting & Optimization

How to prevent polyalkylation in Friedel-Crafts reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Friedel-Crafts Alkylation. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and side reactions encountered during their experiments, with a specific focus on preventing polyalkylation.

Troubleshooting Guide: Minimizing Polyalkylation

Issue: My reaction is producing significant amounts of di- and tri-alkylated products.

This phenomenon, known as polyalkylation, is a common side reaction in Friedel-Crafts alkylation.[1] It occurs because the initial alkylation product is often more reactive than the starting material due to the electron-donating nature of the newly introduced alkyl group.[2][3][4] This increased reactivity makes the mono-alkylated product more susceptible to further electrophilic attack.[5]

Here are several strategies to favor mono-alkylation:

1. Utilize a Large Excess of the Aromatic Substrate

  • Causality: By significantly increasing the concentration of the initial aromatic compound relative to the alkylating agent, you increase the statistical probability that the electrophile will react with the starting material rather than the more reactive mono-alkylated product.[1][6][7][8]

  • Protocol: A common approach is to use the aromatic substrate as the solvent for the reaction, ensuring it is in large excess.[6] For solid aromatic compounds, a molar ratio of 5:1 to 10:1 (aromatic:alkylating agent) is a good starting point.

2. Control Reaction Temperature

  • Causality: Higher reaction temperatures can accelerate the rate of subsequent alkylation reactions, leading to increased polyalkylation.[9] Lowering the temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.

  • Protocol: Perform the reaction at a reduced temperature. Starting at 0°C (ice bath) and slowly allowing the reaction to warm to room temperature is a common practice. For highly reactive systems, temperatures as low as -78°C (dry ice/acetone bath) may be necessary.[9]

3. Employ Bulky Alkylating Agents or Substrates

  • Causality: Steric hindrance can be a powerful tool to prevent the addition of multiple bulky groups to the aromatic ring.[6][10] If the alkylating agent or the aromatic substrate is sterically demanding, the introduction of a second or third alkyl group becomes sterically unfavorable.

  • Protocol: When possible, select alkylating agents with significant steric bulk, such as a tert-butyl group. This can effectively block subsequent alkylations.

4. Consider Friedel-Crafts Acylation Followed by Reduction

  • Causality: This two-step approach is often the most effective method to achieve mono-substitution and avoid polyalkylation.[6][11] The acyl group introduced during acylation is electron-withdrawing, which deactivates the aromatic ring and makes it less reactive than the starting material, thus preventing further substitution.[6][12][13][14] The resulting ketone can then be reduced to the desired alkyl group.

  • Protocol:

    • Perform a standard Friedel-Crafts acylation using an acyl halide or anhydride and a Lewis acid catalyst.

    • Isolate and purify the mono-acylated product.

    • Reduce the ketone to an alkane using a method such as the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[6][10] This approach also has the advantage of preventing carbocation rearrangements, another common side reaction in Friedel-Crafts alkylation.[3][6]

Comparative Summary of Strategies

StrategyPrincipleAdvantagesDisadvantages
Excess Aromatic Substrate Statistical ProbabilitySimple, effective for inexpensive aromatics.[6]Can be costly and difficult for complex or expensive substrates; requires efficient separation.
Low Temperature Kinetic ControlReduces rate of polyalkylation and rearrangements.[9]May significantly slow down the desired reaction, requiring longer reaction times.
Steric Hindrance Physical BlockingCan be highly selective for mono-alkylation.[10]Limited by the availability of suitably bulky reactants.
Acylation-Reduction Electronic DeactivationExcellent control, prevents polyalkylation and rearrangements.[6][10]Adds two steps to the synthesis; reduction conditions may not be compatible with other functional groups.

Experimental Protocol: Mono-alkylation of Benzene via Acylation-Reduction

This protocol describes the synthesis of propylbenzene from benzene, avoiding the polyalkylation and rearrangement issues associated with direct alkylation with propyl chloride.

Step 1: Friedel-Crafts Acylation of Benzene

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and dry benzene (used in excess as the solvent).

  • Cooling: Cool the mixture to 0-5°C in an ice bath.

  • Addition of Acylating Agent: Add propanoyl chloride (1.0 eq) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Slowly and carefully pour the reaction mixture over crushed ice with concentrated HCl.

  • Workup: Separate the organic layer, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene under reduced pressure.

  • Purification: Purify the resulting propiophenone by vacuum distillation or column chromatography.

Step 2: Clemmensen Reduction of Propiophenone

  • Setup: In a round-bottom flask equipped with a reflux condenser, add amalgamated zinc (prepared from zinc dust and HgCl₂) and concentrated hydrochloric acid.

  • Addition of Ketone: Add the propiophenone (1.0 eq) obtained from Step 1 to the flask.

  • Reflux: Heat the mixture to reflux for 4-6 hours. Additional portions of HCl may be needed during the reflux period.

  • Workup: After cooling, decant the aqueous layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the resulting propylbenzene by distillation.

Mechanism: Alkylation vs. Acylation

The fundamental difference in reactivity that leads to polyalkylation is illustrated below.

G cluster_0 Friedel-Crafts Alkylation cluster_1 Friedel-Crafts Acylation A_Start Benzene A_R + R-X / AlCl₃ A_Product Alkylbenzene (More Reactive) A_R->A_Product Alkylation A_Poly Polyalkylated Products A_Product->A_Poly Further Alkylation (Fast) B_Start Benzene B_R + RCOCl / AlCl₃ B_Product Acylbenzene (Less Reactive) B_R->B_Product Acylation B_Stop No Further Reaction B_Product->B_Stop B_Reduce + Reduction (e.g., Zn(Hg)/HCl) B_Product->B_Reduce B_Final Mono-alkylbenzene B_Reduce->B_Final

Caption: Comparison of Alkylation and Acylation pathways.

Frequently Asked Questions (FAQs)

Q1: Why does the addition of an alkyl group activate the aromatic ring? A1: Alkyl groups are electron-donating through an inductive effect.[12][13] They push electron density into the aromatic ring, making it more nucleophilic and thus more reactive towards further electrophilic attack.[2][5]

Q2: Why does Friedel-Crafts acylation not lead to polysubstitution? A2: The acyl group is a strong electron-withdrawing group due to the carbonyl (C=O) moiety.[12][13] This effect deactivates the aromatic ring, making the mono-acylated product less nucleophilic and less reactive than the starting aromatic compound, thereby preventing further acylation.[2][3][14]

Q3: Can I use any aromatic compound for Friedel-Crafts reactions? A3: No. The reaction fails with aromatic rings that are strongly deactivated by electron-withdrawing groups (e.g., nitrobenzene).[2][3][15] Additionally, aromatic compounds with amine (-NH₂, -NHR, -NR₂) or hydroxyl (-OH) groups are unsuitable because the Lewis acid catalyst will complex with the lone pairs on the nitrogen or oxygen atoms, deactivating the ring.[2][16]

Q4: Besides polyalkylation, what other major side reaction should I be aware of in Friedel-Crafts alkylation? A4: Carbocation rearrangement is another significant limitation.[2][3][15] The carbocation electrophile generated from the alkyl halide can rearrange to a more stable carbocation (e.g., a primary to a secondary or tertiary carbocation) via hydride or methyl shifts before it reacts with the aromatic ring.[3][4][8][15] This leads to a mixture of isomeric products.[9] Friedel-Crafts acylation avoids this issue as the acylium ion is resonance-stabilized and does not rearrange.[3][10][15]

Q5: Are there milder Lewis acids I can use to potentially improve selectivity? A5: Yes, while AlCl₃ is common, other Lewis acids like FeCl₃, ZnCl₂, or solid acid catalysts (e.g., zeolites) can be used.[10][17][18] Milder catalysts can sometimes offer better selectivity and reduce side reactions, although they may require higher temperatures or longer reaction times.[18] The optimal catalyst depends on the specific substrates being used.

References

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Technical Support Center: Synthesis of 5-tert-Butyl-1,2,3-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 5-tert-Butyl-1,2,3-trimethylbenzene. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted aromatic compounds. Here, we address common challenges, side reactions, and optimization strategies associated with the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene (hemimellitene).

Troubleshooting Guide

This section provides direct answers and actionable solutions to specific problems encountered during the synthesis.

Q1: My reaction yields are consistently low, and my NMR spectrum shows a complex mixture of products. What are the likely side reactions?

A1: Low yields and product mixtures in this synthesis are classic indicators of competing side reactions inherent to Friedel-Crafts alkylations. The primary culprits are polysubstitution and isomer formation .

  • Polysubstitution: The initial product, this compound, is an alkylated arene. Alkyl groups are electron-donating, which activates the aromatic ring, making it more nucleophilic and thus more reactive than the starting 1,2,3-trimethylbenzene.[1][2] This increased reactivity makes the product susceptible to a second alkylation, leading to di-tert-butylated byproducts.[3][4][5]

  • Isomer Formation: While the 5-position is electronically favored due to the directing effects of the three methyl groups, steric hindrance can play a significant role.[3][6] The bulky tert-butyl electrophile may attack other available positions, leading to a mixture of isomers. Furthermore, under certain conditions, especially with strong Lewis acids and higher temperatures, the alkylation can be reversible, allowing for isomerization of the product to the most thermodynamically stable isomer.[7][8]

To diagnose the issue, it is critical to characterize the byproducts using techniques like GC-MS and NMR to confirm their identities.

Q2: How can I suppress the formation of di-tert-butyl-1,2,3-trimethylbenzene and other polysubstituted products?

A2: Controlling polysubstitution is crucial for achieving high selectivity. Since the mono-alkylated product is more reactive than the starting material, the key is to manipulate the reaction conditions to favor the initial reaction.[9]

The most effective strategy is to use a large excess of the aromatic substrate (1,2,3-trimethylbenzene).[10] By increasing the concentration of the less reactive starting material, you increase the probability that the tert-butyl carbocation will collide with a molecule of 1,2,3-trimethylbenzene rather than the more reactive product. A molar ratio of 3:1 to 5:1 (arene:alkylating agent) is a good starting point.

Other key parameters include:

  • Controlled Addition: Add the alkylating agent (e.g., tert-butyl chloride) slowly and dropwise to the mixture of the arene and catalyst.[11] This keeps the concentration of the electrophile low at any given moment, minimizing the chance of a second alkylation on the product.

  • Low Temperature: Running the reaction at a lower temperature (e.g., 0-10°C) can help control the reaction rate and improve selectivity.[12]

Q3: My main byproduct is an isomeric tert-butyl-1,2,3-trimethylbenzene, not the desired 5-substituted product. How can I improve regioselectivity?

A3: Achieving high regioselectivity in the tert-butylation of 1,2,3-trimethylbenzene depends on balancing electronic effects, steric hindrance, and reaction conditions.

  • Catalyst Choice: The choice of Lewis acid catalyst is critical.[13] Very strong Lewis acids like AlCl₃ can lower the activation energy for substitution at various positions and may promote isomerization.[14] Consider using a milder Lewis acid, such as FeCl₃, or shape-selective solid acid catalysts like zeolites (e.g., H-BEA, Hβ).[13][15] Zeolites can enhance para-selectivity (in this case, 5-position selectivity) by sterically favoring the formation of the less bulky isomer within their porous structure.[15]

  • Temperature Control: Higher temperatures can provide enough energy to overcome the steric barrier at more hindered positions or lead to thermodynamic product distribution through dealkylation-realkylation equilibria.[8] Maintaining a consistent, low temperature throughout the reaction is recommended for kinetic control, which often favors the sterically most accessible position.

  • Solvent Effects: The choice of solvent can influence catalyst activity and the solvation of intermediates, thereby affecting isomer distribution. Non-polar solvents are typically used, but optimization may be required.

Below is a troubleshooting workflow to guide your optimization process.

G start Low Yield or Impure Product char Characterize Byproducts (GC-MS, NMR) start->char q1 Major Byproduct? char->q1 poly Polysubstitution (Di-tert-butylated) q1->poly Polysubstitution iso Isomerization (e.g., 4-tert-butyl) q1->iso Isomerization sol_poly1 Increase Molar Ratio of Arene to Alkylating Agent (e.g., 5:1) poly->sol_poly1 sol_iso1 Switch to a Milder (e.g., FeCl₃) or Shape-Selective (e.g., Zeolite) Catalyst iso->sol_iso1 sol_poly2 Add Alkylating Agent Dropwise at Low Temperature sol_poly1->sol_poly2 end Optimized Synthesis sol_poly2->end sol_iso2 Maintain Strict Low Temperature Control (e.g., 0-5°C) sol_iso1->sol_iso2 sol_iso2->end

Caption: A troubleshooting workflow for optimizing the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism for this synthesis, and how do the main side reactions arise from it?

A1: The synthesis proceeds via a classic electrophilic aromatic substitution (EAS) mechanism known as the Friedel-Crafts alkylation.[16]

  • Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the alkylating agent (tert-butyl chloride) to generate a stable tert-butyl carbocation. This is a potent electrophile.[11][17]

  • Electrophilic Attack: The π-electron system of the 1,2,3-trimethylbenzene ring acts as a nucleophile, attacking the tert-butyl carbocation. This forms a resonance-stabilized carbocation intermediate called an arenium ion (or sigma complex).[16]

  • Deprotonation: A weak base, typically the AlCl₄⁻ complex, removes a proton from the carbon bearing the new tert-butyl group, restoring aromaticity to the ring and regenerating the AlCl₃ catalyst.[16]

Side reactions originate from two key features:

  • The arenium ion intermediate can be formed at different positions on the ring, leading to isomers.

  • The product molecule is more electron-rich than the starting material, making it a better nucleophile and prone to a second attack by another tert-butyl carbocation, causing polysubstitution.[1][3]

The diagram below illustrates these competing pathways.

G cluster_main Desired Pathway cluster_side Side Reactions Arene 1,2,3-Trimethylbenzene Intermediate Arenium Ion Intermediate (Attack at C5) Arene->Intermediate Electrophilic Attack Iso_Intermediate Arenium Ion Intermediate (Attack at C4) Arene->Iso_Intermediate Electrophile t-Bu⁺ (from t-BuCl + AlCl₃) Electrophile->Intermediate Electrophile->Iso_Intermediate Poly_Intermediate Di-tert-butyl Arenium Ion Electrophile->Poly_Intermediate Product This compound Intermediate->Product Deprotonation Product->Poly_Intermediate Further Attack Isomer 4-tert-Butyl-1,2,3-trimethylbenzene (Isomerization) Iso_Intermediate->Isomer Poly_Product Di-tert-butylated Product (Polysubstitution) Poly_Intermediate->Poly_Product

Sources

Technical Support Center: Optimizing Reaction Conditions for the Tert-butylation of Trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the tert-butylation of trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during this electrophilic aromatic substitution reaction. Here, we will delve into the causality behind experimental choices to ensure your reactions are not only successful but also reproducible and optimized.

Part 1: Reaction Overview & Mechanism

The tert-butylation of trimethylbenzene is a classic example of a Friedel-Crafts alkylation, a fundamental carbon-carbon bond-forming reaction in organic synthesis.[1] This reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism where a tert-butyl carbocation acts as the electrophile, attacking the electron-rich trimethylbenzene ring.[2] The stability of the tertiary carbocation minimizes the likelihood of carbocation rearrangements, a common issue in other Friedel-Crafts alkylations.[3][4] However, optimizing selectivity and yield requires careful consideration of catalysts, solvents, and other reaction parameters.

Below is a generalized workflow for a typical tert-butylation experiment.

Tert-butylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Trimethylbenzene & tert-butylating agent Mixing Combine reactants, catalyst, and solvent under inert atmosphere Reactants->Mixing Catalyst Anhydrous Catalyst Catalyst->Mixing Solvent Anhydrous Solvent Solvent->Mixing Control Control Temperature & Reaction Time Mixing->Control Quench Quench Reaction Control->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Purification Distillation or Chromatography Drying->Purification Characterization GC-MS, NMR Purification->Characterization

Caption: General experimental workflow for tert-butylation.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What are the most effective catalysts for this reaction and why?

The choice of catalyst is critical for a successful tert-butylation. The most common catalysts are Lewis acids, which function by generating the tert-butyl carbocation from the alkylating agent.[1]

  • Traditional Lewis Acids : Anhydrous aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are powerful and widely used catalysts for Friedel-Crafts reactions.[1] Their high activity, however, can sometimes lead to side reactions if not carefully controlled. It's crucial to use these catalysts in their anhydrous form, as moisture will deactivate them.[5][6]

  • Solid Acid Catalysts : Zeolites and acid-activated clays are becoming increasingly popular due to their environmental benefits and ease of handling. These materials offer shape-selectivity, which can be advantageous in controlling the regioselectivity of the reaction, particularly with substituted benzenes.

  • Ionic Liquids : Chloroaluminate ionic liquids have shown promise as both catalysts and reaction media, offering high catalytic activity and selectivity in some cases.[7]

Catalyst TypeExamplesAdvantagesDisadvantages
Lewis Acids AlCl₃, FeCl₃, BF₃High activity, readily available.Moisture sensitive, can lead to side reactions, corrosive.
Solid Acids Zeolites, Montmorillonite K10Shape-selective, reusable, environmentally friendly.Lower activity than Lewis acids, may require higher temperatures.
Ionic Liquids [Et₃NH]Cl–AlCl₃High activity and selectivity, recyclable.[7]Can be expensive, may require specific handling.
FAQ 2: How does the choice of solvent affect the reaction outcome?

The solvent plays a multifaceted role in Friedel-Crafts alkylation. It must be inert to the reaction conditions and capable of dissolving the reactants. Non-polar solvents like dichloromethane or carbon disulfide are often preferred as they do not complex strongly with the Lewis acid catalyst, thus maintaining its activity. Polar solvents containing oxygen or nitrogen atoms can form complexes with the Lewis acid, reducing its catalytic efficacy.

FAQ 3: What is the optimal temperature range and how long should the reaction be run?

Temperature is a critical parameter that influences both the reaction rate and the product distribution.

  • Low Temperatures (0-10 °C) : Often favor the formation of the thermodynamically more stable para-isomer and can minimize side reactions like polyalkylation.[8] However, at very low temperatures, the reaction rate may be too slow, leading to low conversion.[5]

  • Higher Temperatures : Increase the reaction rate but can also promote the formation of undesired isomers and byproducts.

Reaction time should be optimized by monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Prolonged reaction times, especially at higher temperatures, can lead to product isomerization or dealkylation.

FAQ 4: What is the ideal molar ratio of trimethylbenzene to the tert-butylating agent?

The alkylated product of a Friedel-Crafts reaction is often more reactive than the starting material, which can lead to polyalkylation.[1][4] To favor mono-alkylation, a large excess of the aromatic substrate (trimethylbenzene) relative to the alkylating agent is typically used.[8] This increases the probability that the electrophile will react with the starting material rather than the more nucleophilic product.

Part 3: Troubleshooting Guide

Problem 1: Low Conversion of Trimethylbenzene
  • Possible Cause 1: Inactive Catalyst. The Lewis acid catalyst is highly sensitive to moisture.[5][6]

    • Solution: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous catalyst and anhydrous solvents.

  • Possible Cause 2: Insufficient Reaction Temperature. The activation energy for the reaction may not be reached.[5]

    • Solution: Gradually increase the reaction temperature while monitoring the progress. Be cautious, as excessive heat can lead to side reactions.

  • Possible Cause 3: Poor Mixing. In heterogeneous reactions (e.g., with solid acid catalysts), inefficient stirring can limit the contact between reactants and the catalyst surface.

    • Solution: Ensure vigorous and efficient stirring throughout the reaction.

Problem 2: Poor Selectivity / Formation of Multiple Isomers
  • Possible Cause 1: Steric and Electronic Effects. The directing effects of the methyl groups on the trimethylbenzene ring and the steric bulk of the incoming tert-butyl group influence the position of substitution. For instance, with 1,2,4-trimethylbenzene (pseudocumene), several mono-tert-butylated isomers are possible.

    • Solution: The choice of catalyst can influence selectivity. Shape-selective catalysts like zeolites can favor the formation of specific isomers. Lowering the reaction temperature often enhances the formation of the thermodynamically favored isomer.[8]

Isomer Formation 1,2,4-Trimethylbenzene 1,2,4-Trimethylbenzene Possible Isomers 1,2,4-Trimethylbenzene->Possible Isomers + tert-butyl cation 5-tert-butyl-1,2,4-trimethylbenzene 5-tert-butyl-1,2,4-trimethylbenzene Possible Isomers->5-tert-butyl-1,2,4-trimethylbenzene 3-tert-butyl-1,2,4-trimethylbenzene 3-tert-butyl-1,2,4-trimethylbenzene Possible Isomers->3-tert-butyl-1,2,4-trimethylbenzene 6-tert-butyl-1,2,4-trimethylbenzene 6-tert-butyl-1,2,4-trimethylbenzene Possible Isomers->6-tert-butyl-1,2,4-trimethylbenzene

Caption: Potential isomers from tert-butylation of 1,2,4-trimethylbenzene.

Problem 3: Formation of Undesired Byproducts (e.g., polyalkylation, dealkylation)
  • Possible Cause 1: Polyalkylation. The mono-alkylated product is more electron-rich and thus more reactive than the starting trimethylbenzene, leading to the addition of multiple tert-butyl groups.[9]

    • Solution: Use a significant molar excess of trimethylbenzene relative to the tert-butylating agent.[8] Adding the alkylating agent slowly to the reaction mixture can also help maintain a low concentration and minimize polyalkylation.

  • Possible Cause 2: Dealkylation/Isomerization. At higher temperatures or with prolonged reaction times, the thermodynamically controlled products may be favored, which can involve the migration or removal of alkyl groups.

    • Solution: Carefully control the reaction temperature and time. Monitor the reaction progress to stop it once the desired product is formed in optimal yield.

Common ByproductFormation ConditionsMitigation Strategy
Di-tert-butyltrimethylbenzene High concentration of alkylating agent, prolonged reaction time.Use excess trimethylbenzene, add alkylating agent slowly.
Isomeric Products High reaction temperatures.Lower reaction temperature, use shape-selective catalysts.
Dealkylated Products High catalyst concentration, high temperature.Optimize catalyst loading, control temperature and reaction time.
Problem 4: Difficulty in Product Isolation and Purification
  • Possible Cause: Complex Product Mixture. The formation of multiple isomers and polyalkylated products with similar boiling points can make purification by distillation challenging.

    • Solution: If distillation is ineffective, column chromatography is a viable alternative for separating isomers. For characterization, Gas Chromatography (GC) is an excellent tool to determine the composition of the product mixture.

Part 4: Experimental Protocols

Protocol 1: Tert-butylation of 1,3,5-Trimethylbenzene (Mesitylene) using AlCl₃

This protocol describes a general procedure for the mono-tert-butylation of mesitylene.

Materials:

  • 1,3,5-Trimethylbenzene (Mesitylene)

  • tert-Butyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), dilute solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In the flask, add anhydrous AlCl₃ (0.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of mesitylene (5.0 equivalents) and tert-butyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation or column chromatography to obtain 1-tert-butyl-3,5-dimethylbenzene.

Part 5: References

  • ResearchGate. (2025). Synthesis of 5-tert-butyl-1,2,3-trimethylbenzene catalyzed by [Et3NH]Cl–AlCl3. Retrieved from [Link]

  • Kou, K. et al. (n.d.). Synergistic Brønsted/Lewis Acid Catalyzed Aromatic Alkylation with Unactivated Tertiary Alcohols or Di-tert-Butylperoxide to Synthesize Quaternary Carbon Centers. ChemRxiv. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a. Retrieved from [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved from [Link]

  • Reddit. (2024). Friedel-Crafts alkylation problem. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction condition optimization for Friedel–Crafts alkylation. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]

  • University of California, Davis. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Retrieved from [Link]

  • Fiveable. (n.d.). Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Google Patents. (n.d.). Aromatics and toluene/trimethylbenzene gas phase transalkylation processes. Retrieved from

  • Google Patents. (n.d.). Synthetic methods pertaining to tert-butyl-benzene-based compounds. Retrieved from

  • Chemistry Stack Exchange. (2018). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?. Retrieved from [Link]

  • ResearchGate. (2012). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. Retrieved from [Link]

  • YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Chemguide. (n.d.). Friedel-Crafts reactions of benzene and methylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). THE TERTIARYBUTYLBENZENES: I. ALKYLATION OF 1,4-DI-t-BUTYLBENZENE WITH t-BUTYL CHLORIDE. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Semantic Scholar. (2010). Synthesis of 1,3,5‐tri‐tert. Butylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Tert-butylacetylene production process. Retrieved from

  • Wikipedia. (n.d.). 1,2,4-Trimethylbenzene. Retrieved from [Link]

  • Quora. (2022). The reaction of tert-Butyl is faster than benzene. Why?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Mesitylene – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). Method of making mesitylene. Retrieved from

  • ResearchGate. (2024). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]

  • YouTube. (2021). SN1 Reaction Synthesis of tert-Butyl Chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of methyl tert-butyl ether over 12-WP acid catalyst. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-tert-Butyl-1,2,3-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-tert-Butyl-1,2,3-trimethylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this sterically hindered aromatic hydrocarbon. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is typically synthesized via the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene (hemimellitene) with a tert-butylating agent.[1] The primary purification challenges arise from the formation of a complex mixture of isomers and poly-alkylated byproducts. The bulky tert-butyl group can direct substitution to various positions on the trimethylbenzene ring, and the reaction conditions can influence the formation of di- and tri-tert-butylated species. The structural similarity and close boiling points of these byproducts make their separation from the desired product a non-trivial task.

This guide will address these challenges by providing a systematic approach to troubleshooting common purification issues using techniques such as fractional distillation, crystallization, and chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities include:

  • Positional Isomers: Other isomers of tert-butyl-1,2,3-trimethylbenzene, such as 4-tert-Butyl-1,2,3-trimethylbenzene.

  • Unreacted Starting Materials: Residual 1,2,3-trimethylbenzene and the tert-butylating agent.

  • Poly-alkylated Byproducts: Di- and tri-tert-butylated trimethylbenzenes.

  • Other Trimethylbenzene Isomers: If the starting material was a mixture of trimethylbenzene isomers (hemimellitene, pseudocumene, and mesitylene), the corresponding tert-butylated products will also be present.[2]

Q2: What are the key physical properties I should be aware of for purification?

A2: Understanding the physical properties of your target compound and its likely impurities is crucial for selecting and optimizing a purification method.

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 176.3031-33~240-245 (estimated)
1,2,3-Trimethylbenzene (Hemimellitene)120.19-25176
1,2,4-Trimethylbenzene (Pseudocumene)120.19-44168
1,3,5-Trimethylbenzene (Mesitylene)120.19-49Not available
tert-Butylbenzene134.22-57.8169.1
1,4-Di-tert-butylbenzene190.3276-78236
1,3-Di-tert-butylbenzene190.3210-11106-107 (at 18 mmHg)
1,3,5-Tri-tert-butylbenzene246.4367-72121-122 (at 12 mmHg)

Note: Some boiling points are at reduced pressure. Data sourced from various chemical suppliers and databases.[3][4][5][6][7]

Q3: Is this compound soluble in common organic solvents?

A3: As a nonpolar aromatic hydrocarbon, this compound is expected to be soluble in nonpolar organic solvents like hexane, heptane, and toluene, and moderately soluble in slightly more polar solvents like acetone and ethanol.[8] Precise solubility data is often determined empirically for crystallization optimization.

Troubleshooting Guide

Problem 1: Poor Separation of Isomers by Fractional Distillation

Symptom: Your distilled fractions show a mixture of isomers by GC-MS analysis, with no significant enrichment of the desired this compound.

Causality: The boiling points of the isomeric impurities are likely very close to that of your target compound, making separation by standard fractional distillation inefficient. Effective fractional distillation relies on a significant difference in boiling points between the components of the mixture.[9][10]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting poor isomer separation during fractional distillation.

Detailed Steps:

  • Increase Column Efficiency:

    • Action: Switch to a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing). This increases the number of theoretical plates, providing more opportunities for the vapor-liquid equilibria to be established, which is necessary for separating compounds with close boiling points.[9]

    • Pro-Tip: Insulate the column with glass wool or aluminum foil to maintain a consistent temperature gradient and prevent heat loss, which can disrupt the separation.[11]

  • Employ Vacuum Distillation:

    • Action: Perform the distillation under reduced pressure. Lowering the pressure reduces the boiling points of all components. In some cases, this can increase the relative volatility difference between isomers, leading to better separation.

    • Causality: At lower temperatures, the intermolecular forces that differentiate the isomers' boiling points can have a more pronounced effect.

  • Consider Alternative Methods:

    • If fractional distillation, even under vacuum and with a high-efficiency column, fails to provide the desired purity, it is likely that the boiling points of the impurities are too close to the product. In this case, other purification techniques should be explored.

Problem 2: Difficulty in Obtaining Crystals or Oiling Out During Crystallization

Symptom: Attempts to crystallize this compound from a single or mixed solvent system result in no crystal formation or the separation of an oily layer.

Causality:

  • No Crystal Formation: The compound may be too soluble in the chosen solvent even at low temperatures, or the concentration of impurities is high enough to inhibit crystallization.

  • Oiling Out: The compound is coming out of solution at a temperature above its melting point. This is common when the solution is supersaturated or when using a solvent in which the compound has very high solubility when hot.[12]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for crystallization problems.

Detailed Steps:

  • Systematic Solvent Screening:

    • Action: Test the solubility of a small amount of your crude material in a variety of solvents (e.g., hexane, ethanol, acetone, ethyl acetate) at room temperature and at their boiling points. An ideal single solvent will dissolve the compound when hot but not when cold.[13]

    • Pro-Tip: Solvents with similar polarity to your compound are a good starting point. Since this compound is nonpolar, start with nonpolar solvents like hexanes or heptane.

  • Mixed-Solvent Crystallization:

    • Action: If a suitable single solvent cannot be found, use a mixed-solvent system.[12][13]

      • Dissolve your crude product in a minimal amount of a hot solvent in which it is highly soluble (the "good" solvent).

      • While keeping the solution hot, slowly add a miscible solvent in which your product is poorly soluble (the "poor" solvent) until the solution becomes slightly turbid (cloudy).

      • Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly.

    • Common Miscible Pairs: Ethanol/water, Acetone/hexane, Ethyl acetate/hexane.[14]

  • Induce Crystallization:

    • Action: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus or adding a small seed crystal of the pure product. These actions provide a nucleation site for crystal growth.[15]

  • Pre-Purification:

    • Action: If the crude material is very impure, a preliminary purification step, such as a quick filtration through a plug of silica gel with a nonpolar eluent (e.g., hexane), can remove highly polar or baseline impurities that may inhibit crystallization.

Problem 3: Co-elution of Isomers in Column Chromatography

Symptom: Fractions collected from silica gel or alumina column chromatography show a mixture of isomers by GC-MS or HPLC analysis.

Causality: Standard normal-phase chromatography on silica or alumina separates compounds primarily based on polarity. Since the isomers of tert-butyl-trimethylbenzene have very similar polarities, they will have similar retention times and co-elute.

Troubleshooting Workflow:

Caption: Strategies for resolving co-eluting isomers in chromatography.

Detailed Steps:

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Action: Utilize preparative HPLC with a stationary phase that offers alternative separation mechanisms.

      • Reverse-Phase (C18): A C18 column separates compounds based on hydrophobicity. While isomers will have similar hydrophobicity, subtle differences in their interaction with the stationary phase can sometimes be exploited for separation.[16]

      • Phenyl-Hexyl Column: These columns provide π-π interactions in addition to hydrophobic interactions, which can be highly effective for separating aromatic isomers.[16]

    • Mobile Phase Optimization:

      • Start with a mobile phase of acetonitrile and water.

      • Perform scouting runs with different isocratic compositions or shallow gradients to find the optimal separation conditions.[17]

      • Adding a small amount of an ion-pairing agent to the mobile phase can sometimes improve the separation of closely related nonpolar compounds.[18]

  • Preparative Gas Chromatography (Prep-GC):

    • Action: For thermally stable and volatile compounds like tert-butyl trimethylbenzenes, preparative GC is a powerful purification technique.

    • Column Selection: A long capillary column with a nonpolar or medium-polarity stationary phase is typically used.

    • Optimization: The temperature program, carrier gas flow rate, and injection volume must be carefully optimized to achieve baseline separation of the isomers before scaling up to preparative injections.

Conclusion

The purification of this compound presents a significant challenge due to the presence of closely related isomers. A multi-step purification strategy, often involving a combination of the techniques described above, may be necessary to achieve high purity. Careful analysis of the crude mixture by GC-MS is essential to identify the major impurities and guide the selection of the most appropriate purification method. This technical guide provides a starting point for troubleshooting common issues, but empirical optimization will be necessary for each specific case.

References

  • Cheméo. (n.d.). Chemical Properties of 5-t-Butyl-1,2,3-trimethylbenzene (CAS 98-23-7). Retrieved January 17, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • Chemsrc. (2025, September 10). 1-tert-butyl-3,4,5-trimethylbenzene(CAS#:98-23-7). [Link]

  • Demirci, S., & Apak, R. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. Turkish Journal of Chemistry, 26(6), 849-858.
  • ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?[Link]

  • ResearchGate. (2025, December 18). (PDF) Development of a method by HPLC to determine LAS and its application in anaerobic reactors. [Link]

  • University of California, Irvine. (n.d.). Guide for crystallization. [Link]

  • ResearchGate. (n.d.). HPLC separation of alkylbenzene test mixture using inexpensive vodka as... Retrieved January 17, 2026, from [Link]

  • California State University, Dominguez Hills. (n.d.). 4. Crystallization. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Wisconsin-River Falls. (n.d.). recrystallization-2.doc.pdf. [Link]

  • ResearchGate. (2025, August 10). Synthesis of this compound catalyzed by [Et3NH]Cl–AlCl3. [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. [Link]

  • UNT Digital Library. (2025, December 22). The Synthesis and Purification of Aromatic Hydrocarbons 1: Butylbenzene. [Link]

  • ResearchGate. (2025, August 8). Preparative Gas Chromatography and Its Applications. [Link]

  • PubMed. (2025, February 22). Purification of mineral oil aromatic hydrocarbons and separation based on the number of aromatic rings using a liquid chromatography silica column. An alternative to epoxidation. [Link]

  • ResearchGate. (2025, August 6). (PDF) Method development for analysis of linear and branched alkyl benzene sulfonates. [Link]

  • ResearchGate. (2025, August 5). (PDF) Optimization of a preparative capillary gas chromatography-mass spectrometry system for the isolation and harvesting of individual polycyclic aromatic hydrocarbons. [Link]

  • SciELO. (2006, September 26). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. [Link]

  • Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. [Link]

  • NIST. (n.d.). 5-t-Butyl-1,2,3-trimethylbenzene. Retrieved January 17, 2026, from [Link]

  • Separation Processes Class Notes. (n.d.). Advanced distillation techniques and troubleshooting. [Link]

  • NIST. (n.d.). 5-t-Butyl-1,2,3-trimethylbenzene. Retrieved January 17, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3,5-tri-tert-butyl- (CAS 1460-02-2). Retrieved January 17, 2026, from [Link]

  • Chemistry Stack Exchange. (2018, December 30). Use of fractional distillation in organic chemistry. [Link]

  • Semantic Scholar. (2010, September 2). Synthesis of 1,3,5‐tri‐tert. Butylbenzene. [Link]

  • PubChem. (n.d.). Mesitylene. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (n.d.). 1,2,3-Trimethylbenzene. Retrieved January 17, 2026, from [Link]

  • PubMed. (2021, November 8). Size exclusion chromatography of aromatic compounds in high-boiling petroleum samples. [Link]

  • Google Patents. (n.d.).
  • Chromatography Forum. (2009, June 19). GC Using High Boiling Solvents. [Link]

  • Unacademy. (n.d.). Substituted Aromatic Compounds. [Link]

  • Chemistry LibreTexts. (2024, April 15). Gas Chromatographic Separation Methods. [Link]

  • Article repository. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. [Link]

Sources

Technical Support Center: Separation of tert-butyl-1,2,3-trimethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the analytical separation of tert-butyl-1,2,3-trimethylbenzene isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in resolving these structurally similar aromatic hydrocarbons. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your chromatographic analyses.

Introduction: The Challenge of Steric Hindrance and Co-elution

The separation of tert-butyl-1,2,3-trimethylbenzene isomers presents a significant analytical challenge due to their subtle structural differences and the steric hindrance imposed by the bulky tert-butyl group. These factors often lead to co-elution, where isomers are not fully resolved, complicating accurate quantification and identification. This guide will delve into the principles of chromatographic separation for these compounds and provide practical solutions to common issues.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the initial setup and optimization of analytical methods for tert-butyl-1,2,3-trimethylbenzene isomers.

Q1: Which analytical technique is best suited for separating tert-butyl-1,2,3-trimethylbenzene isomers?

A1: Gas chromatography (GC) is the most powerful and widely used technique for separating volatile, non-polar compounds like alkylbenzene isomers.[1] Its high resolving power, when coupled with an appropriate capillary column, makes it ideal for this application. High-performance liquid chromatography (HPLC) can also be used, particularly with phenyl-based columns that can exploit π-π interactions for enhanced selectivity.[2]

Q2: What type of GC column should I choose for this separation?

A2: The choice of the GC column's stationary phase is the most critical factor for a successful separation.[3][4] For non-polar analytes like tert-butyl-1,2,3-trimethylbenzene, a non-polar or mid-polarity column is generally recommended.

  • Recommended Phases:

    • 5% Phenyl Polysiloxane (e.g., DB-5ms, HP-5ms, TG-5MS): This is an excellent starting point, offering good selectivity for aromatic compounds.

    • Mid-Polarity Phases (e.g., 50% Phenyl Polysiloxane): Increasing the phenyl content can enhance selectivity based on dipole-dipole interactions, which can be beneficial for separating isomers with slight differences in their electronic structure.[5]

  • Column Dimensions:

    • A standard column of 30 m length x 0.25 mm internal diameter (ID) x 0.25 µm film thickness provides a good balance of resolution, speed, and sample capacity.[6] For complex mixtures or difficult separations, a longer column (e.g., 60 m) may be necessary to improve resolution.[5]

Q3: What are the ideal initial GC parameters for this analysis?

A3: The following are recommended starting parameters for method development. Optimization will likely be required based on your specific instrumentation and sample matrix.

Parameter Recommended Starting Value Rationale
Injector Temperature 250 °CEnsures complete and rapid vaporization of the analytes.
Injection Mode Split (e.g., 50:1 ratio)Prevents column overload and ensures sharp peaks for concentrated samples.
Carrier Gas Helium or HydrogenInert gases that provide good efficiency. Hydrogen can allow for faster analysis times.
Flow Rate 1-2 mL/min (constant flow)Provides optimal efficiency for most capillary columns.
Oven Temperature Program See detailed protocol belowA temperature ramp is essential for separating compounds with different boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a robust, general-purpose detector for hydrocarbons. MS provides structural information for definitive peak identification.

Q4: How does the tert-butyl group affect the separation?

A4: The bulky tert-butyl group introduces significant steric hindrance, which can influence how the isomers interact with the stationary phase.[7] This steric effect can sometimes be exploited to achieve separation, as isomers with more sterically hindered aromatic rings may have different retention times. However, it can also make the isomers behave more similarly, leading to co-elution.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the separation of tert-butyl-1,2,3-trimethylbenzene isomers.

Issue 1: Poor Resolution or Co-eluting Peaks

This is the most common issue when separating isomers.

dot

Problem Poor Resolution / Co-elution Cause1 Suboptimal Oven Program Problem->Cause1 Cause2 Incorrect Column Choice Problem->Cause2 Cause3 Carrier Gas Flow Rate Too High Problem->Cause3 Solution1 Decrease temperature ramp rate (e.g., 2-5 °C/min) Cause1->Solution1 Solution2 Try a more selective column (e.g., higher phenyl content) Cause2->Solution2 Solution3 Optimize flow rate for maximum efficiency Cause3->Solution3

Caption: Troubleshooting workflow for poor resolution.

  • Cause: The oven temperature ramp is too fast, not allowing sufficient time for the isomers to interact differently with the stationary phase.

    • Solution: Decrease the temperature ramp rate (e.g., from 10 °C/min to 5 °C/min or even 2 °C/min).[8] This increases the interaction time and can significantly improve resolution.

  • Cause: The stationary phase chemistry is not selective enough for the isomers.

    • Solution: Switch to a column with a different selectivity. If you are using a 5% phenyl column, try a 50% phenyl column to enhance π-π interactions.[5]

  • Cause: The carrier gas flow rate is too high, leading to reduced column efficiency.

    • Solution: Optimize the carrier gas flow rate. For a 0.25 mm ID column, the optimal flow rate for helium is typically around 1-1.5 mL/min.

Issue 2: Peak Tailing

Peak tailing can compromise peak integration and reduce the accuracy of quantification.

  • Cause: Active sites in the injector liner or at the head of the column.

    • Solution: Use a deactivated inlet liner. If the problem persists, trim the first 10-20 cm of the column to remove any active sites that may have developed.

  • Cause: Column overload due to injecting too much sample.

    • Solution: Increase the split ratio or dilute your sample.

Issue 3: Ghost Peaks

Unexpected peaks in the chromatogram can interfere with the analysis.

  • Cause: Contamination in the injection port or carryover from a previous injection.

    • Solution: Replace the septum and clean the inlet liner. Run a solvent blank to ensure the system is clean before injecting your sample.

Detailed Experimental Protocol: GC-MS Analysis

This protocol provides a starting point for the separation of tert-butyl-1,2,3-trimethylbenzene isomers.

dot

Start Sample Preparation Inject GC Injection Start->Inject 1 µL injection Separate Chromatographic Separation Inject->Separate Split injection Detect MS Detection Separate->Detect Eluting isomers Analyze Data Analysis Detect->Analyze Mass spectra acquisition

Caption: Experimental workflow for GC-MS analysis.

1. Sample Preparation:

  • Dilute the sample containing the isomers in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 10-100 µg/mL.

2. GC-MS Parameters:

Parameter Value
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program - Initial temperature: 80 °C, hold for 2 minutes- Ramp 1: 5 °C/min to 150 °C- Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes
MS Transfer Line Temp. 280 °C
MS Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Scan Range 40-350 amu

3. Data Analysis:

  • Identify the peaks corresponding to the tert-butyl-1,2,3-trimethylbenzene isomers based on their retention times and mass spectra. The NIST WebBook provides a reference mass spectrum for 5-t-Butyl-1,2,3-trimethylbenzene which can be used for comparison.[9][10][11][12]

References

  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Distinguishing Alkylbenzene Isomers.
  • Phenomenex. (2024, July 24). Guide to Choosing a GC Column. Retrieved from [Link]

  • MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

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Troubleshooting carbocation rearrangements in alkylation of aromatics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with carbocation rearrangements during the Friedel-Crafts alkylation of aromatic compounds. Here, we dissect common experimental issues, explain the underlying mechanistic principles, and provide robust, field-proven troubleshooting strategies and alternative protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I tried to synthesize n-propylbenzene by reacting benzene with 1-chloropropane and AlCl₃, but my main product is isopropylbenzene. What happened?

A1: This is a classic case of carbocation rearrangement, a common challenge in Friedel-Crafts alkylation. The reaction proceeds through a carbocation intermediate. When you use 1-chloropropane, the Lewis acid catalyst (AlCl₃) helps generate a primary (1°) carbocation.[1][2] This primary carbocation is relatively unstable and can rearrange into a more stable secondary (2°) carbocation before it has a chance to alkylate the benzene ring.[3][4]

This rearrangement occurs via a 1,2-hydride shift , where a hydrogen atom from an adjacent carbon moves with its pair of electrons to the positively charged carbon.[5][6][7] The aromatic ring then attacks this more stable, rearranged carbocation, leading to the formation of isopropylbenzene as the major product.[8][9]

Mechanism of Rearrangement:

  • Formation of Primary Carbocation: The reaction between 1-chloropropane and AlCl₃ forms a highly reactive primary carbocation.

  • 1,2-Hydride Shift: A hydride ion (H⁻) from the central carbon migrates to the terminal primary carbocation.

  • Formation of Secondary Carbocation: This shift results in the formation of a more stable secondary carbocation.

  • Electrophilic Attack: The benzene ring attacks the secondary carbocation, leading to the final product, isopropylbenzene.

To visualize this process, see the diagram below.

G cluster_0 Step 1: Initial Carbocation Formation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Alkylation A CH₃CH₂CH₂-Cl + AlCl₃ B [CH₃CH₂CH₂⁺] (Primary Carbocation) (Unstable) A->B Lewis Acid Interaction C [CH₃CH⁺CH₃] (Secondary Carbocation) (More Stable) B->C 1,2-Hydride Shift F n-Propylbenzene (Minor Product) B->F Attack by Benzene (Kinetically controlled, minor pathway) E Isopropylbenzene (Major Product) C->E Attack by Benzene D Benzene

Caption: Carbocation rearrangement from a primary to a more stable secondary carbocation via a 1,2-hydride shift.

Q2: Under what conditions are these rearrangements most likely to occur?

A2: Carbocation rearrangements are favored by conditions that promote the formation of a discrete carbocation intermediate and allow it sufficient lifetime to rearrange. Key factors include:

FactorCondition Favoring RearrangementRationale
Alkyl Halide Structure Primary (1°) and some Secondary (2°) halides.These precursors form less stable carbocations that have a strong thermodynamic driving force to rearrange to more stable secondary or tertiary carbocations.[10]
Lewis Acid Catalyst Strong Lewis acids (e.g., AlCl₃, FeCl₃).Potent Lewis acids are highly effective at abstracting the halide, promoting the formation of a "freer" carbocation that is more susceptible to rearrangement.[10][11]
Temperature Higher reaction temperatures.Increased thermal energy provides the necessary activation energy for the hydride or alkyl shift to occur, favoring the thermodynamically more stable rearranged product.[10][12]

Conversely, rearrangements are generally not observed when using methyl, ethyl, or tertiary alkyl halides, as these either cannot rearrange (methyl, ethyl) or already form the most stable possible carbocation (tertiary).[3][13]

Q3: How can I reliably synthesize the straight-chain alkylbenzene without rearrangement?

A3: The most robust and widely accepted solution is to perform a two-step Friedel-Crafts Acylation followed by a chemical reduction. This sequence bypasses the problematic carbocation intermediate that leads to rearrangement.[3][4][14]

The Causality: The electrophile in a Friedel-Crafts acylation is not a simple carbocation but a resonance-stabilized acylium ion .[1][9] This acylium ion is sufficiently stable that it does not undergo rearrangement.[3][15][16] Once the acylation is complete, the resulting ketone can be easily reduced to the desired straight-chain alkyl group.

G Start Goal: Synthesize n-Propylbenzene FC_Alkylation Direct Friedel-Crafts Alkylation (e.g., with 1-chloropropane) Start->FC_Alkylation FC_Acylation_Route Alternative Two-Step Route Start->FC_Acylation_Route Rearrangement Carbocation Rearrangement Occurs FC_Alkylation->Rearrangement Wrong_Product Major Product: Isopropylbenzene Rearrangement->Wrong_Product Leads to Acylation_Step Step 1: Friedel-Crafts Acylation (with propanoyl chloride) FC_Acylation_Route->Acylation_Step Acylium_Ion Formation of stable, non-rearranging Acylium Ion Acylation_Step->Acylium_Ion Ketone_Product Intermediate: Propiophenone Acylium_Ion->Ketone_Product Reduction_Step Step 2: Reduction (Clemmensen or Wolff-Kishner) Ketone_Product->Reduction_Step Correct_Product Desired Product: n-Propylbenzene Reduction_Step->Correct_Product Yields

Caption: Troubleshooting flowchart comparing direct alkylation with the acylation-reduction strategy.

Protocol: Synthesis of n-Propylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

This protocol provides a self-validating workflow to produce the desired linear alkylbenzene, avoiding rearrangement.

Part 1: Friedel-Crafts Acylation of Benzene

Objective: To synthesize propiophenone, the ketone intermediate.

Materials:

  • Anhydrous Benzene (Reagent Grade, dried over Na)

  • Propanoyl Chloride (Propionyl Chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM) or Carbon Disulfide (CS₂) (Solvent)

  • Crushed Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Separatory Funnel, Round-bottom flask, Reflux condenser, Magnetic stirrer

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and an addition funnel. Operate under an inert atmosphere (N₂ or Ar).

  • Catalyst Suspension: In the flask, suspend anhydrous AlCl₃ (1.1 eq) in the chosen anhydrous solvent (e.g., DCM).

  • Reactant Addition: Add anhydrous benzene (1.0 eq) to the AlCl₃ suspension and cool the mixture to 0-5 °C in an ice bath.

  • Acylating Agent: Add propanoyl chloride (1.0 eq) dropwise via the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or GC-MS.

  • Work-up: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally, brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude propiophenone can be purified by vacuum distillation.

Part 2: Clemmensen Reduction of Propiophenone

Objective: To reduce the ketone to the final n-propylbenzene product.

Materials:

  • Propiophenone (from Part 1)

  • Zinc-Mercury Amalgam (Zn(Hg))

  • Concentrated Hydrochloric Acid (HCl)

  • Toluene (Solvent)

  • Water

Step-by-Step Procedure:

  • Amalgam Preparation: Prepare the zinc-mercury amalgam by stirring zinc granules with a 5% aqueous solution of mercury(II) chloride for 5-10 minutes. Decant the solution and wash the amalgam with water.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the Zn(Hg) amalgam, water, and concentrated HCl.

  • Addition of Ketone: Add a solution of propiophenone in toluene to the flask.

  • Reflux: Heat the mixture to a vigorous reflux with stirring. Periodically (e.g., every hour), add more concentrated HCl to maintain a strongly acidic environment. The reaction typically requires several hours (4-24h). Monitor by TLC or GC-MS until the starting material is consumed.

  • Work-up: After cooling, carefully separate the organic (toluene) layer.

  • Extraction: Extract the aqueous layer with additional portions of toluene. Combine the organic extracts.

  • Purification: Wash the combined organic layers with water, followed by saturated NaHCO₃ solution, and then brine. Dry over anhydrous MgSO₄, filter, and remove the toluene by distillation. The final product, n-propylbenzene, can be purified by fractional distillation.

References

  • LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • Ashenhurst, J. (2025, June 23). Rearrangements: Alkyl Shifts and Ring-Expansion Reactions. Master Organic Chemistry. [Link]

  • Lumen Learning. Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements. MCC Organic Chemistry. [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2019, June 5). 9.2: 1,2-Shifts in Carbocations. [Link]

  • LibreTexts Chemistry. (2020, May 30). 7.10: Rearrangements of the Carbocation and Sₙ1 Reactions. [Link]

  • Khan Academy. E1 mechanism: carbocations and rearrangements. [Link]

  • MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Pearson+. How does Friedel-Crafts acylation prevent carbocation rearrangements?. [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • Quora. (2016, March 12). In Friedel-Crafts alkylations, when do rearrangements not occur?. [Link]

  • LibreTexts Chemistry. (2023, January 22). Carbocation Rearrangements. [Link]

  • Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. [Link]

  • LibreTexts Chemistry. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. [Link]

  • Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. [Link]

  • National Institutes of Health. Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles. [Link]

  • ResearchGate. (2025, August 6). Carbocation Rearrangement in an Electrophilic Aromatic Substitution Discovery Laboratory. [Link]

  • Organic Chemistry Portal. Friedel-Crafts Alkylation. [Link]

  • Lumen Learning. 8.4. Carbocation rearrangements. Organic Chemistry 1: An open textbook. [Link]

  • ResearchGate. Effects of lewis acid amount on friedel-crafts alkylation reaction and mechanical properties of POE/PS blends. [Link]

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Technical Support Center: Catalyst Deactivation in Friedel-Crafts Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to catalyst deactivation. Here, we address common experimental failures, explain the underlying chemical principles, and offer field-proven protocols to ensure the success of your synthesis.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.

Issue 1: Reaction Failure - Low or No Product Yield

Question: My Friedel-Crafts reaction is resulting in a very low yield, or it's not working at all. I'm recovering mostly starting material. What are the most common causes related to catalyst deactivation?

Answer: Low conversion or complete reaction failure is one of the most frequent challenges in Friedel-Crafts synthesis and can almost always be traced back to the deactivation of the catalyst. Let's break down the primary culprits.

1. Moisture Contamination: Lewis acid catalysts, especially aluminum chloride (AlCl₃) and other metal halides, are exceptionally sensitive to moisture.[1][2] Water present in your solvents, reagents, or even adsorbed on the surface of your glassware will readily react with the Lewis acid.[1][3] This hydrolysis reaction forms inactive metal hydroxides and consumes the catalyst, rendering it useless for the reaction.[1][3]

  • Causality: The Lewis acid's catalytic activity stems from its vacant orbital, which accepts an electron pair from the alkyl or acyl halide to generate the electrophile.[4][5] Water, being a Lewis base, donates its lone pair electrons to the catalyst in a highly favorable and often violent reaction, permanently deactivating it.[3]

  • Solution: Strict adherence to anhydrous (dry) conditions is non-negotiable. This includes flame-drying or oven-drying all glassware immediately before use, using freshly distilled anhydrous solvents, and ensuring all reagents are rated as anhydrous. For a detailed workflow, see Protocol 1: Strict Anhydrous Reaction Setup.

2. Product Complexation (Primarily in Acylation): In Friedel-Crafts acylation, the ketone product is itself a Lewis base. It readily forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃).[1][6] This complex is often so stable that the catalyst is not regenerated and is effectively removed from the catalytic cycle.[6][7]

  • Causality: The carbonyl oxygen of the product ketone has lone electron pairs that coordinate strongly with the Lewis acid. This deactivates the catalyst by preventing it from activating new acyl halide molecules.

  • Solution: Unlike truly catalytic reactions, Friedel-Crafts acylation requires a stoichiometric amount (1.0 equivalent) or even a slight excess (1.1-1.3 equivalents) of the Lewis acid catalyst relative to the acylating agent to drive the reaction to completion.[1][6]

3. Substrate-Induced Deactivation: The structure of your aromatic substrate can directly interfere with and deactivate the catalyst.

  • Strongly Deactivating Groups: Aromatic rings substituted with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR, -CF₃) are electronically "deactivated."[1][8] Their low electron density makes them poor nucleophiles, unable to attack the electrophile. This effectively stalls the reaction, not by deactivating the catalyst directly, but by rendering the substrate unreactive under standard conditions.[8][9]

  • Substituents with Lone Pairs: Aromatic compounds containing amine (-NH₂, -NHR) or hydroxyl (-OH) groups pose a significant problem.[10] The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst, forming a complex.[8][10] This not only deactivates the catalyst but also places a positive charge on the substituent, which strongly deactivates the aromatic ring towards electrophilic attack.[10]

Issue 2: Poor Selectivity - Formation of Multiple Products

Question: My reaction is working, but I'm getting a mixture of isomers or poly-substituted products. How is this related to the reaction mechanism, and how can I improve selectivity?

Answer: Poor selectivity is a hallmark of classical Friedel-Crafts alkylation and stems from the nature of its carbocation intermediate.

1. Polyalkylation: The addition of an electron-donating alkyl group makes the aromatic ring more reactive than the starting material.[1] This means the mono-alkylated product can readily undergo a second or even third alkylation, leading to a mixture of polyalkylated products.

  • Causality: Alkyl groups are activating, increasing the nucleophilicity of the aromatic ring and favoring further electrophilic attack.

  • Solution: To minimize polyalkylation, use a large excess of the aromatic substrate relative to the alkylating agent.[1][10] This increases the statistical probability that the electrophile will encounter a molecule of the starting material rather than the activated product.

2. Carbocation Rearrangement: Friedel-Crafts alkylation proceeds via a carbocation intermediate.[1][11] If this carbocation can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one via a 1,2-hydride or 1,2-alkyl shift), it will do so before alkylating the aromatic ring.[1][9] For example, reacting benzene with 1-chloropropane will yield isopropylbenzene (cumene) as the major product, not n-propylbenzene.[4]

  • Causality: The thermodynamic drive to form a more stable carbocation is a very fast and efficient process that competes with the alkylation step.

  • Solution: To avoid rearrangements completely, perform a Friedel-Crafts acylation first, followed by a reduction of the ketone. The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[2][7] The resulting aryl ketone can then be reduced to the desired alkylbenzene using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[2][6]

Issue 3: Deactivation of Solid Acid Catalysts

Question: I'm using a reusable solid catalyst like a zeolite or sulfated zirconia, and its activity is decreasing with each run. What is causing this deactivation?

Answer: While heterogeneous catalysts offer significant advantages in terms of separation and reuse, they are susceptible to deactivation, primarily through two mechanisms.

1. Coking/Fouling: This is the most common cause of deactivation for solid acids in hydrocarbon reactions.[12][13] "Coke" refers to carbonaceous materials (heavy, polyaromatic hydrocarbons) that deposit on the catalyst surface and within its pores.[13]

  • Causality: These deposits physically block the active sites and obstruct the pores, preventing reactants from accessing the catalytic centers.[12][14]

  • Solution: The catalyst often needs to be regenerated. A common method is calcination, which involves heating the catalyst in the presence of air to a high temperature (e.g., 500-550°C) to burn off the carbonaceous deposits.[1] See Protocol 2: Regeneration of a Solid Acid Catalyst for a detailed procedure.

2. Poisoning: This involves the strong, often irreversible, chemisorption of impurities from the feedstock onto the active sites.[12][15] Common poisons in industrial feeds include sulfur and nitrogen compounds.[12][13]

  • Causality: Poisons chemically bond to the active sites, rendering them permanently inactive. Unlike coke, these cannot typically be removed by simple calcination.

  • Solution: The best strategy is prevention. Pre-treating the feedstock to remove impurities is crucial for maintaining catalyst longevity.[13] If poisoning has occurred, more complex regeneration procedures or complete replacement of the catalyst may be necessary.

Visualizing Deactivation Pathways

The following diagram illustrates the primary mechanisms leading to the deactivation of catalysts in Friedel-Crafts reactions.

DeactivationPathways cluster_catalyst Active Catalyst cluster_result Result Moisture Moisture (H₂O) Hydrolysis Hydrolysis Moisture->Hydrolysis Product Product Complexation (Acylation) Complexation Complexation Product->Complexation Substrate Reactive Substrate (-NH₂, -OH) Substrate->Complexation Impurities Feedstock Impurities (Sulfur, Nitrogen) Poisoning Poisoning Impurities->Poisoning Byproducts Heavy Byproducts (Polymers) Coking Coking / Fouling Byproducts->Coking ActiveCatalyst Active Lewis or Solid Acid Catalyst DeactivatedCatalyst Deactivated Catalyst (Inactive) Hydrolysis->DeactivatedCatalyst Complexation->DeactivatedCatalyst Poisoning->DeactivatedCatalyst Coking->DeactivatedCatalyst TroubleshootingWorkflow Start Start: Low or No Yield Observed CheckMoisture Were strict anhydrous conditions used? (Flame-dried glass, dry solvents) Start->CheckMoisture CheckStoichiometry Is the reaction an ACYLATION? CheckMoisture->CheckStoichiometry Yes ResultMoisture Root Cause: Catalyst Hydrolysis CheckMoisture->ResultMoisture No CheckSubstrate Does the substrate have -NH₂, -OH, or strong -EWG groups? CheckStoichiometry->CheckSubstrate No (Alkylation) CheckStoichiometryAmount Was a stoichiometric (>1.0 eq) amount of catalyst used? CheckStoichiometry->CheckStoichiometryAmount Yes CheckCatalyst Is the catalyst a reused solid acid? CheckSubstrate->CheckCatalyst No ResultSubstrate Root Cause: Substrate Deactivation (Catalyst or Ring) CheckSubstrate->ResultSubstrate Yes ResultCoking Root Cause: Coking or Poisoning CheckCatalyst->ResultCoking Yes Success Review other parameters: Temperature, Time, Reagent Purity CheckCatalyst->Success No ResultStoichiometry Root Cause: Product Complexation (Catalyst Sequestered) CheckStoichiometryAmount->CheckSubstrate Yes CheckStoichiometryAmount->ResultStoichiometry No

Caption: A step-by-step workflow for diagnosing the cause of low yield in Friedel-Crafts reactions.

Experimental Protocols
Protocol 1: Strict Anhydrous Reaction Setup for Friedel-Crafts Acylation

This protocol provides a general procedure for setting up a reaction to minimize catalyst deactivation from atmospheric moisture.

Materials:

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stir bar

  • Rubber septa, needles, and a nitrogen or argon gas line with a bubbler

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous reaction solvent (e.g., dichloromethane, carbon disulfide)

  • Acyl chloride (or anhydride) and aromatic substrate (anhydrous)

Procedure:

  • Glassware Preparation: Disassemble and clean all glassware. Place the flask, stir bar, addition funnel, and condenser in a laboratory oven (>120°C) for at least 4 hours (preferably overnight).

  • Assembly: Immediately assemble the hot glassware while flushing with a stream of dry nitrogen or argon. Use a light coating of vacuum grease on ground glass joints. Cap all openings with rubber septa. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagent Charging: Weigh the anhydrous aluminum chloride in a dry, inert atmosphere (e.g., a glovebox) or quickly in a dry beaker and add it to the reaction flask against a positive flow of inert gas.

  • Solvent Addition: Add the anhydrous solvent to the flask via a cannula or a dry syringe.

  • Cooling: Cool the catalyst suspension to the desired temperature (typically 0°C) using an ice bath.

  • Reagent Addition: Add the acyl chloride to the addition funnel using a dry syringe. Add the aromatic substrate to the same funnel or a separate one.

  • Initiation: Add the acyl chloride dropwise to the stirred catalyst suspension. After the initial exotherm subsides, add the aromatic substrate dropwise.

  • Reaction: Allow the reaction to proceed as planned, maintaining a positive inert gas atmosphere throughout.

  • Workup: Upon completion, quench the reaction by carefully and slowly pouring the reaction mixture over crushed ice, often containing concentrated HCl to aid in dissolving the aluminum salts and breaking up the product-catalyst complex.

Protocol 2: Regeneration of a Solid Acid Catalyst (e.g., Zeolite)

This protocol is for regenerating a solid acid catalyst deactivated by coking.

Procedure:

  • Separation: After the reaction, separate the solid catalyst from the reaction mixture by filtration or centrifugation. [1]2. Washing: Wash the recovered catalyst thoroughly with a suitable solvent (e.g., ethyl acetate, acetone) to remove any adsorbed organic molecules (reactants, products, byproducts). [1]Repeat the washing 3-4 times.

  • Drying: Dry the washed catalyst in a vacuum oven at 100-120°C overnight to remove all residual solvent. [1]4. Calcination: Place the dried, free-flowing catalyst powder in a ceramic crucible. Transfer it to a muffle furnace.

  • Heating Program: Ramp the temperature slowly (e.g., 5°C/min) to 500-550°C in the presence of a slow flow of air. Hold at this temperature for 3-5 hours to ensure complete combustion of the carbonaceous deposits. [1]6. Cooling and Storage: Allow the furnace to cool to room temperature. Immediately transfer the regenerated catalyst to a desiccator to prevent moisture re-adsorption. Store in a tightly sealed container in a dry environment. [1]

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Wikipedia. Friedel–Crafts reaction.
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • NIH National Library of Medicine. Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles.
  • ACS Publications. (2006).
  • AmmoniaKnowHow.
  • ResearchGate. (2025).
  • Mettler Toledo.
  • Master Organic Chemistry. (2018). EAS Reactions (3)
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  • Reddit. (2022).
  • Chemistry Steps. (2022).
  • Topsoe. (2025). Catalyst deactivation challenges in FCC and how to prevent them.
  • ResearchGate. Industrial Friedel–Crafts Chemistry.
  • BenchChem. (2025). Technical Support Center: Alternative Lewis Acids for Friedel-Crafts Reactions.
  • ResearchGate. (2006).
  • ResearchGate. (2025).
  • Chemistry Stack Exchange. (2020).
  • Sigma-Aldrich.
  • YouTube. (2015). Deactivation by Aging, Poisoning and Fouling // Reactor Engineering - Class 146.
  • NIH National Library of Medicine.

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Technical Support Center: Optimizing Mono-tert-butylation of 1,2,3-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of mono-tert-butylated 1,2,3-trimethylbenzene (hemimellitene). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this Friedel-Crafts alkylation reaction. Here, we will dissect common experimental challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the yield and selectivity of your synthesis.

Introduction to the Chemistry

The mono-tert-butylation of 1,2,3-trimethylbenzene is a classic example of a Friedel-Crafts alkylation, a powerful C-C bond-forming reaction in organic synthesis.[1][2] The primary goal is to introduce a single tert-butyl group onto the aromatic ring. However, the inherent reactivity of the starting material and the nature of the reaction present several challenges, primarily controlling polyalkylation and achieving the desired regioselectivity. The three methyl groups on the hemimellitene ring are activating, making the product, mono-tert-butyl-1,2,3-trimethylbenzene, even more susceptible to a second alkylation than the starting material.[3][4] Furthermore, the substitution can occur at two possible positions: C4 and C5, leading to a mixture of isomers.

This guide will provide you with the technical insights and practical steps to overcome these hurdles and achieve a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a significant amount of di-tert-butylated product?

A1: This is a classic issue in Friedel-Crafts alkylation known as polyalkylation.[3][4] The initial product, mono-tert-butyl-1,2,3-trimethylbenzene, is more reactive than the starting 1,2,3-trimethylbenzene because the added alkyl group is electron-donating, further activating the aromatic ring towards electrophilic attack.

Q2: How can I favor the formation of the mono-tert-butylated product?

A2: To minimize polyalkylation, it is crucial to use a large excess of the aromatic substrate (1,2,3-trimethylbenzene) relative to the tert-butylating agent.[3][5][6] This stoichiometric imbalance increases the probability that the electrophile will react with an unreacted molecule of 1,2,3-trimethylbenzene rather than the more reactive mono-alkylated product.

Q3: Which isomer, 4-tert-butyl- or 5-tert-butyl-1,2,3-trimethylbenzene, is the major product and why?

A3: The major product is typically this compound. This is due to steric hindrance. The three adjacent methyl groups on the 1,2,3-trimethylbenzene ring create a sterically crowded environment. The tert-butyl group, being bulky, will preferentially attack the less hindered C5 position, which is flanked by one methyl group and a hydrogen atom. The C4 position is sterically more demanding as it is positioned between two methyl groups.

Q4: My reaction is not proceeding, or the yield is very low. What are the common causes?

A4: Low or no conversion can be attributed to several factors:

  • Inactive Catalyst: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[7] Ensure all glassware is flame-dried, and all reagents and solvents are anhydrous.

  • Insufficient Catalyst: In many Friedel-Crafts reactions, the catalyst can form a complex with the product, rendering it inactive. Therefore, stoichiometric amounts of the catalyst are often required.[7]

  • Low Reaction Temperature: While lower temperatures can favor mono-alkylation, the reaction may not have enough energy to overcome the activation barrier. Optimization of the temperature is key.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of mono-tert-butylated 1,2,3-trimethylbenzene.

Problem 1: Low Yield of Mono-tert-butylated Product
Symptom Possible Cause(s) Suggested Solution(s)
High percentage of unreacted 1,2,3-trimethylbenzene 1. Inactive or insufficient catalyst.[7]2. Reaction temperature is too low.3. Insufficient reaction time.1. Use fresh, anhydrous Lewis acid. Consider increasing the molar ratio of the catalyst.2. Gradually increase the reaction temperature and monitor the progress by TLC or GC.3. Extend the reaction time.
High percentage of di-tert-butylated and other poly-alkylated products 1. Ratio of 1,2,3-trimethylbenzene to tert-butylating agent is too low.[6]2. Reaction temperature is too high.1. Increase the molar excess of 1,2,3-trimethylbenzene (e.g., 5:1 or 10:1).2. Lower the reaction temperature to improve selectivity for mono-alkylation.
Formation of undesired isomers 1. Reaction conditions favoring thermodynamic products.2. Choice of catalyst.1. Lower reaction temperatures generally favor the kinetically controlled product.2. Experiment with different catalysts. Shape-selective catalysts like zeolites can favor the formation of a specific isomer.[8]
Problem 2: Difficulty in Product Isolation and Purification
Symptom Possible Cause(s) Suggested Solution(s)
Oily product that is difficult to crystallize 1. Presence of isomeric impurities.2. Residual solvent or starting materials.1. Use column chromatography to separate the isomers.2. Ensure complete removal of solvent under reduced pressure. A high vacuum line may be necessary.
Co-elution of isomers during column chromatography 1. Inappropriate solvent system.1. Optimize the solvent system for column chromatography. A non-polar eluent system (e.g., hexanes) is a good starting point.

Visualizing the Reaction and Troubleshooting Logic

Reaction Pathway

cluster_reactants Reactants 1,2,3-Trimethylbenzene 1,2,3-Trimethylbenzene Carbocation Formation Carbocation Formation 1,2,3-Trimethylbenzene->Carbocation Formation Electrophilic Attack tert-Butylating Agent tert-Butylating Agent tert-Butylating Agent->Carbocation Formation with Catalyst Catalyst Catalyst Mono-tert-butylated Product Mono-tert-butylated Product Carbocation Formation->Mono-tert-butylated Product Mono-alkylation Di-tert-butylated Product Di-tert-butylated Product Mono-tert-butylated Product->Di-tert-butylated Product Polyalkylation (Side Reaction)

Caption: General reaction pathway for the Friedel-Crafts tert-butylation of 1,2,3-trimethylbenzene.

Troubleshooting Workflow

start Low Yield of Mono-tert-butylated Product check_sm High Unreacted Starting Material? start->check_sm check_poly High Polyalkylation? check_sm->check_poly No catalyst_issue Check Catalyst Activity & Amount check_sm->catalyst_issue Yes check_isomers Undesired Isomer Ratio? check_poly->check_isomers No ratio_issue Increase Excess of Aromatic Substrate check_poly->ratio_issue Yes temp_selectivity Lower Reaction Temperature check_isomers->temp_selectivity Yes temp_issue Optimize Temperature & Time catalyst_issue->temp_issue ratio_issue->temp_selectivity catalyst_selectivity Try Shape-Selective Catalyst temp_selectivity->catalyst_selectivity

Caption: A decision tree for troubleshooting low yields in the mono-tert-butylation of 1,2,3-trimethylbenzene.

Experimental Protocols

Protocol 1: Selective Mono-tert-butylation using an Ionic Liquid Catalyst

This protocol is adapted from a procedure that reports high selectivity for the 5-tert-butyl isomer.[9]

Materials:

  • 1,2,3-Trimethylbenzene

  • 2-Chloro-2-methylpropane (tert-butyl chloride)

  • Triethylamine

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Catalyst Preparation ([Et₃NH]Cl–AlCl₃): In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.0 eq). Cool the flask in an ice bath and slowly add triethylamine (1.0 eq) with stirring. The ionic liquid catalyst will form as a liquid.

  • Reaction Setup: In a separate flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add 1,2,3-trimethylbenzene (10 eq) and the prepared [Et₃NH]Cl–AlCl₃ catalyst (0.1 eq relative to 1,2,3-trimethylbenzene).

  • Addition of Alkylating Agent: Add 2-chloro-2-methylpropane (1.0 eq) to the dropping funnel. Slowly add the 2-chloro-2-methylpropane to the stirred reaction mixture at 10 °C over 30 minutes.

  • Reaction: Stir the reaction mixture at 10 °C for 5 hours. Monitor the reaction progress by GC-MS.

  • Work-up: Upon completion, quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel using hexanes as the eluent to yield this compound.

Expected Outcome: This method has been reported to achieve up to 90.32% selectivity for the mono-tert-butylated product.[9]

Protocol 2: Classical Friedel-Crafts Alkylation using Sulfuric Acid and tert-Butanol

This protocol uses more traditional and readily available reagents.

Materials:

  • 1,2,3-Trimethylbenzene

  • tert-Butanol

  • Concentrated Sulfuric Acid

  • Glacial Acetic Acid

  • Dichloromethane

  • Ice

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2,3-trimethylbenzene (5.0 eq) in glacial acetic acid. Cool the flask in an ice bath.

  • Addition of Reagents: Add tert-butanol (1.0 eq) to the flask. Slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the temperature remains below 10 °C.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction by TLC or GC.

  • Work-up: Pour the reaction mixture over crushed ice and stir until the ice has melted. Transfer to a separatory funnel and extract with dichloromethane.

  • Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. Purify the crude product by vacuum distillation or column chromatography.

Data Presentation: Influence of Reaction Parameters

The following tables summarize the expected influence of key reaction parameters on the yield and selectivity of the mono-tert-butylation of 1,2,3-trimethylbenzene. These are general trends and may vary based on specific experimental conditions.

Table 1: Effect of Reactant Molar Ratio on Product Distribution

Molar Ratio (1,2,3-Trimethylbenzene : tert-Butylating Agent)Expected Mono-tert-butylated Product (%)Expected Poly-tert-butylated Product (%)
1 : 1~ 40-50%~ 50-60%
5 : 1~ 80-90%~ 10-20%
10 : 1> 95%< 5%

Note: These are illustrative values to demonstrate the trend of using an excess of the aromatic substrate to suppress polyalkylation.[6]

Table 2: Influence of Catalyst on Selectivity

CatalystRelative ActivityPropensity for PolyalkylationExpected Major Isomer
AlCl₃Very HighHigh5-tert-butyl
FeCl₃HighModerate5-tert-butyl
H₂SO₄ModerateModerate-High5-tert-butyl
[Et₃NH]Cl–AlCl₃HighLow5-tert-butyl[9]
Zeolites (e.g., H-Beta)ModerateLowPotentially higher 4-tert-butyl due to shape selectivity

Analytical Characterization

Distinguishing between the 4-tert-butyl and 5-tert-butyl isomers is crucial for assessing the success of the reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the isomers. The two isomers will have distinct retention times and may show subtle differences in their mass fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The aromatic region of the ¹H NMR spectrum will be diagnostic. The 5-tert-butyl isomer will show two singlets for the aromatic protons, while the 4-tert-butyl isomer will exhibit a more complex splitting pattern (an AB quartet or two doublets). The tert-butyl group will appear as a characteristic singlet integrating to 9 protons around 1.3 ppm.[11]

    • ¹³C NMR: The number of signals in the aromatic region of the ¹³C NMR spectrum will differ for the two isomers due to symmetry.

References

  • Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]

  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. In Chemistry LibreTexts. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (2014). FRIEDEL-CRAFT REACTION: A REVIEW. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 536-549. [Link]

  • MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]

  • Chegg. (2016). How can polyalkylation be minimized in Friedel-Crafts alkylation?[Link]

  • Gauth. (n.d.). How can polyalkylation be minimized in Friedel-Crafts alkylation?[Link]

  • ResearchGate. (2011). Synthesis of this compound catalyzed by [Et3NH]Cl–AlCl3. [Link]

  • Transactions on Science and Technology. (2019). Mathematical Model for the Alkylation of 1,3,5- Trimethylbenzene with Cyclopentene in the presence of Sulphuric Acid. [Link]

  • ResearchGate. (2015). Optimization of Reaction Conditions in the Transalkylation of Toluene with 1,2,4-Trimethylbenzene Catalyzed by Beta Zeolite and the Investigation of Its Reaction Mechanism. [Link]

  • eScholarship.org. (2022). Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers. [Link]

  • EduBirdie. (2022). Friedel-Crafts Alkylation. [Link]

  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?[Link]

  • PubChem. (n.d.). 1,2,3-Trimethylbenzene. [Link]

  • ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. [Link]

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Technical Support Center: Synthesis of 5-tert-Butyl-1,2,3-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 5-tert-butyl-1,2,3-trimethylbenzene, a sterically hindered aromatic compound, is a crucial process for developing advanced materials and pharmaceutical intermediates. The most common and industrially relevant method for its preparation is the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene (hemimellitene). While conceptually straightforward, scaling this reaction presents significant challenges related to selectivity, catalyst handling, and process control. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in achieving efficient, selective, and scalable synthesis.

Section 1: Frequently Asked Questions - Core Principles

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of a Friedel-Crafts alkylation, which falls under the broader category of electrophilic aromatic substitution (EAS).[1][2] The reaction proceeds in three primary steps:

  • Generation of the Electrophile: A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with an alkylating agent like 2-chloro-2-methylpropane (tert-butyl chloride). This interaction polarizes the C-Cl bond, generating a highly reactive tert-butyl carbocation ( (CH₃)₃C⁺ ), which serves as the electrophile.[3][4]

  • Electrophilic Attack: The electron-rich π-system of the 1,2,3-trimethylbenzene ring attacks the tert-butyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[3][4]

  • Deprotonation and Regeneration: A weak base, such as the AlCl₄⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new tert-butyl group. This step restores the aromaticity of the ring, yielding the final product, this compound, and regenerates the Lewis acid catalyst.[3]

Q2: Why is the tert-butyl group directed to the 5-position of the 1,2,3-trimethylbenzene ring?

The regioselectivity is governed by the directing effects of the three methyl groups already on the benzene ring. Methyl groups are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. In 1,2,3-trimethylbenzene:

  • Position 4 and 6: These are ortho to one methyl group and meta to another, but they are highly sterically hindered by the adjacent methyl groups.

  • Position 5: This position is para to the methyl group at C2 and meta to the methyl groups at C1 and C3. It is the most sterically accessible and electronically favorable position for the bulky tert-butyl carbocation to attack. This combination of electronic activation and minimal steric hindrance makes the 5-substituted product the major isomer.

Q3: What are the most common Lewis acid catalysts, and are there more sustainable alternatives?

Traditionally, strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are used to catalyze the reaction.[3] AlCl₃ is highly effective but requires stoichiometric amounts because it forms a complex with the product, is highly sensitive to moisture, and generates significant acidic waste during aqueous work-up.[1]

For larger-scale and more environmentally friendly processes, alternative catalysts are gaining traction:

  • Solid Acids: Zeolites and acid-treated clays can be used. They offer easier separation and regeneration but may require higher temperatures.

  • Ionic Liquids: Lewis acidic ionic liquids, such as [Et₃NH]Cl–AlCl₃, have shown great promise. They can exhibit high catalytic activity and selectivity and can often be recycled, reducing waste and catalyst cost over multiple runs.[5]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems encountered during the synthesis and scale-up.

Low Conversion or Stalled Reaction

Q: My reaction seems to have stopped prematurely, or the conversion of 1,2,3-trimethylbenzene is very low. What should I investigate?

A: This issue typically points to catalyst deactivation or insufficient electrophile generation.

  • Cause 1: Catalyst Deactivation by Moisture. Lewis acids like AlCl₃ react violently with water. Trace moisture in the reagents or solvent, or exposure to atmospheric humidity, will quench the catalyst.

    • Solution: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or properly stored reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause 2: Insufficient Catalyst Loading. Unlike many catalytic reactions, Friedel-Crafts alkylations often require near-stoichiometric amounts of the Lewis acid because the catalyst complexes with the alkylated product.[1]

    • Solution: Review your protocol. For AlCl₃, a molar ratio of at least 1:1 with the alkylating agent is standard. For less active systems, a slight excess may be needed.

  • Cause 3: Low Reaction Temperature. While lower temperatures can improve selectivity, they also slow the reaction rate.

    • Solution: If the reaction is clean but slow, a modest increase in temperature may be necessary. A study using an [Et₃NH]Cl–AlCl₃ catalyst found optimal selectivity at 10°C.[5] For traditional AlCl₃ systems, temperatures are often kept between 0°C and room temperature.

G start Low Yield or Stalled Reaction check_moisture Check for Moisture Contamination (Reagents, Glassware, Atmosphere) start->check_moisture check_catalyst Verify Catalyst Activity & Loading start->check_catalyst check_temp Evaluate Reaction Temperature start->check_temp moisture_found Moisture Present? check_moisture->moisture_found catalyst_issue Catalyst Stoichiometry/Age Issue? check_catalyst->catalyst_issue temp_issue Temperature Too Low? check_temp->temp_issue moisture_found->catalyst_issue No solve_moisture Dry all reagents/solvents. Use inert atmosphere. moisture_found->solve_moisture Yes catalyst_issue->temp_issue No solve_catalyst Use fresh, anhydrous catalyst. Ensure >1.0 equivalent loading. catalyst_issue->solve_catalyst Yes solve_temp Incrementally increase temperature. Monitor side reactions. temp_issue->solve_temp Yes

Caption: Troubleshooting logic for low reaction yield.

Poor Selectivity and Product Impurity

Q: My product is contaminated with a significant amount of di-tert-butyl-1,2,3-trimethylbenzene. How can I prevent this polyalkylation?

A: Polyalkylation is a classic limitation of Friedel-Crafts alkylation because the product is more reactive than the starting material.[6][7] The newly added alkyl group activates the ring, making it more susceptible to a second alkylation.

  • Cause 1: Unfavorable Stoichiometry. If the alkylating agent is in excess or at a high local concentration, it will react with the more activated product as it forms.

    • Solution: Use the aromatic substrate (1,2,3-trimethylbenzene) in excess. This ensures the electrophile is more likely to encounter a molecule of starting material rather than the product. A 2:1 to 5:1 molar ratio of arene to alkylating agent is a common starting point.

  • Cause 2: High Reaction Temperature. Higher temperatures provide the activation energy for the less favorable polyalkylation reaction to occur.

    • Solution: Maintain a low reaction temperature (e.g., 0-10°C). This disfavors the second alkylation kinetically.

  • Cause 3: Inefficient Mixing/Slow Addition. Adding the alkylating agent too quickly creates localized "hot spots" of high electrophile concentration, promoting polyalkylation.

    • Solution: Add the alkylating agent slowly and sub-surface to a vigorously stirred solution of the arene and catalyst. This ensures rapid dilution and minimizes local concentration gradients.

Difficulties in Work-up and Purification

Q: During the aqueous work-up, I'm struggling with a persistent emulsion. How can I break it?

A: Emulsions are common during the quench of aluminum chloride-based reactions due to the formation of aluminum hydroxides.

  • Solution 1: Slow, Cold Quench. Add the reaction mixture very slowly to a vigorously stirred beaker of crushed ice and water, or vice-versa. The low temperature helps manage the exotherm and can change the physical properties of the aluminum salts.

  • Solution 2: Add Brine. After the initial quench, adding a saturated aqueous solution of sodium chloride (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.

  • Solution 3: Filtration. In some cases, filtering the quenched mixture through a pad of Celite® or diatomaceous earth can help break up the emulsion by removing fine particulate matter.

Q: How can I effectively separate the product from unreacted starting material and polyalkylated byproducts on a large scale?

A: This is a critical challenge for scalability.

  • Fractional Vacuum Distillation: This is the most common and scalable method. There is a sufficient boiling point difference between 1,2,3-trimethylbenzene, the desired mono-alkylated product, and the di-alkylated byproducts to allow for separation. A good vacuum and a fractionating column are essential for achieving high purity.

  • Crystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent at low temperatures, this can be an effective purification method. However, this compound is typically a liquid.

Section 3: Experimental Protocol and Workflow

Lab-Scale Synthesis of this compound

This protocol is a representative procedure based on established Friedel-Crafts principles.

Reagents & Equipment:

  • 1,2,3-Trimethylbenzene (Hemimellitene)

  • 2-Chloro-2-methylpropane (tert-Butyl chloride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Bicarbonate (NaHCO₃, saturated solution)

  • Magnesium Sulfate (MgSO₄, anhydrous)

  • Oven-dried, three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet.

Procedure:

  • Setup: Assemble the glassware and flush the system with dry nitrogen.

  • Charge Reagents: To the flask, add 1,2,3-trimethylbenzene (e.g., 2.0 equivalents) and anhydrous DCM. Cool the mixture to 0°C in an ice bath.

  • Catalyst Addition: Under a positive flow of nitrogen, carefully and portion-wise add anhydrous AlCl₃ (1.1 equivalents relative to the alkylating agent). Stir until the catalyst is well-dispersed.

  • Alkylating Agent Addition: Charge the dropping funnel with 2-chloro-2-methylpropane (1.0 equivalent). Add it dropwise to the reaction mixture over 1-2 hours, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, let the reaction stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by GC-MS.

  • Quench: Very slowly pour the reaction mixture into a separate beaker containing a vigorously stirred mixture of crushed ice and a small amount of concentrated HCl.

  • Work-up: Separate the organic layer. Wash sequentially with cold water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude oil by fractional vacuum distillation to isolate the this compound.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_glass Oven-dry glassware prep_inert Assemble under N2 prep_glass->prep_inert charge Charge Arene & Solvent Cool to 0°C prep_inert->charge add_cat Add AlCl3 Catalyst charge->add_cat add_alkyl Slowly Add Alkylating Agent (Maintain T < 5°C) add_cat->add_alkyl react Stir at 0-5°C for 2-3h (Monitor by GC) add_alkyl->react quench Quench on Ice/HCl react->quench wash Sequential Washes (H2O, NaHCO3, Brine) quench->wash dry Dry (MgSO4) & Concentrate wash->dry purify Fractional Vacuum Distillation dry->purify final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for synthesis.

Section 4: Scaling Up Considerations

Q: What are the most critical safety and process considerations when moving this synthesis to a larger scale?

A: Scaling up a Friedel-Crafts alkylation requires careful planning to manage its inherent hazards.

  • Thermal Management: The reaction is highly exothermic, especially during catalyst addition and the quench step. A reactor with efficient cooling and a temperature probe is mandatory. Runaway reactions are a significant risk.

  • Reagent Addition: The slow, controlled addition of the alkylating agent and the catalyst is even more critical at scale. Use a calibrated addition pump.

  • HCl Gas Evolution: The reaction generates HCl gas. The reactor must be vented through a suitable scrubber system (e.g., a caustic soda solution) to neutralize the acidic off-gas.

  • Catalyst Handling: Handling large quantities of AlCl₃ requires specialized equipment to prevent exposure to air and moisture. It is corrosive and reacts violently with water.

  • Quenching: The quench step can be extremely energetic. A "reverse quench" (adding the reaction mixture to a large volume of ice/water) in a well-agitated, cooled, and baffled reactor is often safer at scale.

Data Summary: Optimizing Reaction Conditions

The following table summarizes key parameters and their impact, drawing from a study on alternative catalysts which highlights principles applicable to the classic synthesis as well.[5]

ParameterConditionEffect on Yield & SelectivityRationale
Temperature Low (e.g., 10°C)High Selectivity for mono-alkylationReduces the rate of competing polyalkylation reactions.[5]
High (>30°C)Lower Selectivity , increased byproductsProvides sufficient activation energy for the product to react again.
Catalyst Loading StoichiometricHigh Conversion Necessary to drive the reaction to completion as the catalyst complexes with the product.[1]
Catalytic (low %)Low Conversion Insufficient active catalyst to react with all of the alkylating agent.
Arene:Alkyl Halide Ratio High (e.g., 3:1)High Selectivity Statistically favors the reaction of the electrophile with the starting material over the product.
Low (e.g., 1:1)Lower Selectivity , more polyalkylationIncreases the relative concentration of the product, making it a more likely target for alkylation.

References

  • Synthesis of this compound catalyzed by [Et3NH]Cl–AlCl3. ResearchGate. Available at: [Link]

  • Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • Rapid Synthesis of Crowded Aromatic Architectures From Silyl Acetylenes. PubMed. Available at: [Link]

  • Friedel-Crafts Alkylation of aromatic molecules. Chemguide. Available at: [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. Available at: [Link]

  • Synthesis of 1,3,5‐tri‐tert. Butylbenzene. Semantic Scholar. Available at: [Link]

  • Friedel-Crafts Alkylation. Chemistry Steps. Available at: [Link]

  • What are the limitations of Friedal Craft reactions?. Quora. Available at: [Link]

  • Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Doc Brown's Chemistry. Available at: [Link]

  • This compound | C13H20 | CID 66811. PubChem. Available at: [Link]

  • Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. Available at: [Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. Available at: [Link]

  • 1,2,3-Trimethylbenzene. Wikipedia. Available at: [Link]

  • 1,2,3-Trimethylbenzene | C9H12 | CID 10686. PubChem. Available at: [Link]

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Validation & Comparative

A Tale of Two Arenes: A Comparative Analysis of 5-tert-Butyl-1,2,3-trimethylbenzene and 1,3,5-tri-tert-butylbenzene for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of organic synthesis and materials science, the nuanced architecture of aromatic compounds dictates their utility and performance. This guide offers an in-depth comparison of two substituted benzene derivatives: 5-tert-Butyl-1,2,3-trimethylbenzene and 1,3,5-tri-tert-butylbenzene. While both feature the bulky tert-butyl group, their distinct substitution patterns give rise to profoundly different steric environments, reactivities, and applications. This analysis is designed for researchers, scientists, and drug development professionals seeking to leverage these differences for specific synthetic outcomes or material properties.

Part 1: Molecular Structure and Steric Environment

The fundamental difference between these two compounds lies in the arrangement and nature of the substituents on the benzene ring. This directly impacts the steric hindrance around the aromatic core, a critical factor in controlling reaction pathways and molecular interactions.

1,3,5-tri-tert-butylbenzene is a molecule defined by symmetry and extreme steric congestion. Three bulky tert-butyl groups occupy alternating positions on the ring, creating a highly crowded and sterically shielded environment. This symmetrical arrangement effectively encapsulates the benzene ring, limiting the accessibility of the remaining aromatic protons.

This compound , also known as 5-tert-butylhemimellitene, presents a more varied steric landscape. It features one bulky tert-butyl group and three smaller, adjacent methyl groups. This asymmetric substitution results in a molecule with distinct regions of high and low steric hindrance, offering more possibilities for selective chemical modification.

Caption: Chemical structures of the two aromatic compounds.

Part 2: Comparative Physicochemical Properties

The structural differences are directly reflected in the physical properties of the two molecules. 1,3,5-tri-tert-butylbenzene's higher molecular weight and symmetry contribute to its solid state at room temperature and higher melting point.

PropertyThis compound1,3,5-tri-tert-butylbenzene
CAS Number 98-23-7[1][2][3]1460-02-2[4][5][6]
Molecular Formula C₁₃H₂₀[1][2]C₁₈H₃₀[4][6][7]
Molecular Weight 176.30 g/mol [1][2]246.43 g/mol [4][7]
Appearance Colorless liquid[8][9] (parent compound)White crystalline powder/solid[4][5]
Melting Point -25 °C (parent 1,2,3-trimethylbenzene)[8]67-74 °C[4][5][10]
Boiling Point 176 °C (parent 1,2,3-trimethylbenzene)[8]121-122 °C at 12 mmHg[4][5][10]
Solubility Insoluble in water, soluble in organic solvents[8]Insoluble in water, soluble in organic solvents[5][11]

Part 3: Reactivity, Performance, and Applications

The choice between these two molecules is almost always dictated by the desired reactivity and the role of steric hindrance in the target application.

1,3,5-tri-tert-butylbenzene: The Steric Guardian

The defining characteristic of 1,3,5-tri-tert-butylbenzene is its chemical robustness and steric shielding. The three tert-butyl groups provide significant steric hindrance, which serves several purposes:

  • Stabilization: It is widely used as a heat stabilizer and antioxidant in polymers, plastics, and rubber.[4][11] The bulky groups prevent the formation and propagation of free radicals that lead to material degradation.[11]

  • Inert Scaffold: In organic synthesis, its high stability and the steric protection it offers make it an excellent building block for materials with enhanced thermal and mechanical properties.[4]

  • Bulky Ligand Component: Its rigid and crowded structure is valuable in coordination chemistry for creating specific catalytic pockets or stabilizing reactive metal centers. It has been used in the preparation of sandwich complexes with various metals.[5][12][13]

  • Analytical Standard: Due to its stability and distinct NMR signature, it can be used as a reference standard in analytical chemistry.[4][14]

Reactions involving the aromatic ring of 1,3,5-tri-tert-butylbenzene are challenging. Electrophilic substitution on the remaining ring protons is heavily disfavored. However, reactions can occur under harsh conditions, sometimes leading to the substitution of a tert-butyl group itself.[15]

This compound: The Versatile Intermediate

In contrast, this compound is primarily a synthetic intermediate. Its parent compound, 1,2,3-trimethylbenzene, is a key raw material for producing dyes, resins, and coatings.[16] The introduction of a tert-butyl group creates a more complex building block for fine chemical synthesis.

  • Directed Synthesis: The combination of activating methyl groups and a sterically directing tert-butyl group allows for more controlled subsequent substitutions on the aromatic ring. While the tert-butyl group is an ortho, para-director, its size strongly favors substitution at the para position (C6), sterically hindering the ortho positions (C4 and C6, which is equivalent to C2).[17]

  • Precursor for Complex Molecules: This compound serves as a starting material for multi-step syntheses in the pharmaceutical and agrochemical industries, where precise molecular architectures are required.[18]

The synthesis of this compound itself is a prime example of a sterically influenced reaction, typically achieved through the Friedel-Crafts alkylation of 1,2,3-trimethylbenzene.

Part 4: Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis via Friedel-Crafts alkylation, a foundational reaction in organic chemistry. The choice of catalyst and reaction conditions is critical for achieving high selectivity.

Objective: To synthesize this compound with high selectivity by alkylating 1,2,3-trimethylbenzene with 2-chloro-2-methylpropane.

Causality of Experimental Choices:

  • Reactants: 1,2,3-trimethylbenzene is the aromatic substrate. 2-chloro-2-methylpropane is the source of the tert-butyl group, readily forming a stable tert-butyl carbocation under Lewis acid catalysis.

  • Catalyst: A Lewis acidic ionic liquid like [Et₃NH]Cl–AlCl₃ is chosen. Traditional Lewis acids (e.g., AlCl₃) are effective but can be difficult to handle and recycle. The ionic liquid offers high catalytic potential while being easier to separate and potentially reuse, improving the process's sustainability.[18]

  • Temperature Control: The reaction is exothermic. Maintaining a low temperature (e.g., 10°C) is crucial to prevent side reactions, such as di-alkylation or isomerization, thereby maximizing the selectivity for the desired mono-alkylated product.[18]

Methodology:

  • Catalyst Preparation: Prepare the [Et₃NH]Cl–AlCl₃ ionic liquid catalyst according to established literature procedures.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add 1,2,3-trimethylbenzene.

  • Catalyst Addition: Add the [Et₃NH]Cl–AlCl₃ catalyst to the reaction flask. A typical mass fraction of catalyst to the aromatic substrate is around 10%.[18]

  • Cooling: Cool the mixture to the target reaction temperature of 10°C using an ice bath.

  • Alkylation: Slowly add 2-chloro-2-methylpropane dropwise to the stirred mixture. Maintain the temperature at 10°C throughout the addition.

  • Reaction Monitoring: Allow the reaction to proceed for approximately 5 hours at 10°C.[18] Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), to determine the conversion of the starting material and the selectivity for the product.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding ice-cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent (e.g., diethyl ether). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Under optimized conditions, this method can achieve a product selectivity of over 90%.[18]

G start Prepare [Et3NH]Cl–AlCl3 Ionic Liquid Catalyst reactants Charge Reactor with 1,2,3-trimethylbenzene start->reactants catalyst Add Ionic Liquid Catalyst (10% mass fraction) reactants->catalyst cool Cool Mixture to 10°C catalyst->cool add Slowly Add 2-chloro-2-methylpropane cool->add react Stir at 10°C for 5 hours add->react monitor Monitor by GC react->monitor quench Quench with Ice Water monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Distillation or Chromatography extract->purify end Pure this compound purify->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This compound and 1,3,5-tri-tert-butylbenzene are not interchangeable. The choice is a strategic one based on the desired role of steric effects.

  • Choose 1,3,5-tri-tert-butylbenzene when the goal is to introduce extreme and symmetric steric bulk. It is ideal for applications requiring high thermal stability, chemical inertness, or the creation of a sterically demanding ligand or scaffold.

  • Choose this compound when a versatile chemical intermediate is needed. Its asymmetric structure and varied steric environment provide a platform for further functionalization, making it a valuable building block for complex target molecules in fine chemical and pharmaceutical synthesis.

Understanding the distinct properties and reactivities grounded in their molecular architecture allows researchers to make informed decisions, optimizing synthetic routes and designing materials with tailored performance characteristics.

References

  • IUCr Journals. Crystal and molecular structure of 1,3,5-tri-tert-butylbenzene. [Link]

  • Okchem. Understanding the Purity and Application of 1,3,5-Tri-Tert-Butylbenzene. [Link]

  • ResearchGate. Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. [Link]

  • ResearchGate. Crystal Structure of 1,3,5-Tri(tert-butyl)benzene-cyclopentadienyl-iron Trifluorodimethylsilicate, [Fe(C5H5){C6H3(C4H9)3}][Si(CH3)2F3]. [Link]

  • DeepDyve. Crystal and molecular structure of 1,3,5‐tri‐tert‐butylbenzene. [Link]

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  • ResearchGate. Synthesis of this compound catalyzed by [Et3NH]Cl–AlCl3. [Link]

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  • Taylor & Francis. Trimethylbenzene – Knowledge and References. [Link]

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A Spectroscopic Guide to Differentiating Trimethylbenzene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of isomeric impurities is a critical aspect of quality control and regulatory compliance. Trimethylbenzene (TMB), a common industrial solvent and a key intermediate in the synthesis of various pharmaceuticals and polymers, exists as three structural isomers: 1,2,3-trimethylbenzene (hemimellitene), 1,2,4-trimethylbenzene (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene). While possessing the same molecular formula (C₉H₁₂) and weight (120.19 g/mol ), their distinct substitution patterns give rise to subtle yet definitive differences in their spectroscopic signatures. This guide provides a comprehensive comparison of these isomers using ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental protocols and data analysis to aid in their differentiation.

The Structural Isomers of Trimethylbenzene

The positioning of the three methyl groups on the benzene ring dictates the symmetry of each isomer, which is the fundamental reason for their distinct spectroscopic properties.

Caption: Molecular structures of the three trimethylbenzene isomers.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for differentiating these isomers due to its sensitivity to the local chemical environment of each proton and carbon atom.

Theoretical Basis for NMR Differentiation

The number of unique proton and carbon environments in each isomer, a direct consequence of its molecular symmetry, leads to a distinct number of signals in their respective NMR spectra.

  • 1,3,5-Trimethylbenzene (Mesitylene): This is the most symmetrical isomer. All three methyl groups are equivalent, and all three aromatic protons are equivalent. This high degree of symmetry results in a very simple NMR spectrum.[1]

  • 1,2,3-Trimethylbenzene (Hemimellitene): This isomer has a plane of symmetry. This results in two types of methyl groups and two types of aromatic protons.

  • 1,2,4-Trimethylbenzene (Pseudocumene): This isomer is the least symmetrical of the three, leading to three distinct methyl groups and three unique aromatic protons.[2]

Caption: Relationship between isomer symmetry and the number of expected NMR signals.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the expected and observed chemical shifts for each isomer.

Table 1: Comparative ¹H NMR Data (ppm)

IsomerAromatic ProtonsMethyl Protons
1,2,3-Trimethylbenzene ~6.98 (s, 3H)~2.27 (s, 6H), ~2.16 (s, 3H)
1,2,4-Trimethylbenzene ~6.87-7.00 (m, 3H)~2.19 (s, 3H), ~2.20 (s, 3H), ~2.26 (s, 3H)
1,3,5-Trimethylbenzene ~6.78 (s, 3H)~2.26 (s, 9H)

Data sourced from various spectral databases.[1][2][3]

Table 2: Comparative ¹³C NMR Data (ppm)

IsomerAromatic CarbonsMethyl Carbons
1,2,3-Trimethylbenzene ~127, ~130, ~134, ~137~15, ~20
1,2,4-Trimethylbenzene ~126, ~129, ~130, ~131, ~135, ~136~19, ~19.5, ~21
1,3,5-Trimethylbenzene ~127, ~137~21

Data sourced from various spectral databases.[4][5][6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the trimethylbenzene sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of the molecules. The C-H and C=C stretching and bending vibrations are particularly useful for identifying aromatic compounds and can help distinguish between substitution patterns.

Theoretical Basis for IR Differentiation

The substitution pattern on the benzene ring influences the out-of-plane C-H bending vibrations, which appear in the fingerprint region (below 1000 cm⁻¹) of the IR spectrum. These absorptions are often characteristic of the number of adjacent hydrogen atoms on the ring.

  • 1,2,3-Trimethylbenzene: Has three adjacent aromatic hydrogens.

  • 1,2,4-Trimethylbenzene: Has one isolated and two adjacent aromatic hydrogens.

  • 1,3,5-Trimethylbenzene: Has three isolated aromatic hydrogens.

Comparative IR Data

Table 3: Key IR Absorption Bands (cm⁻¹)

Vibrational Mode1,2,3-Trimethylbenzene1,2,4-Trimethylbenzene1,3,5-Trimethylbenzene
Aromatic C-H Stretch 3000-31003000-31003030-3080
Aliphatic C-H Stretch 2850-30002850-30002845-2975
Aromatic C=C Stretch ~1600, ~1500~1600, ~1500~1600, ~1500
C-H Out-of-Plane Bending ~760-780~800-820, ~870-890~835-885

Data sourced from NIST Chemistry WebBook and other spectral databases.[1][7][8]

Experimental Protocol: FTIR Spectroscopy (Liquid Sample)
  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum of the clean ATR crystal or empty salt plates is acquired.

  • Sample Application (ATR Method):

    • Place a small drop of the neat liquid trimethylbenzene sample directly onto the ATR crystal.

    • Ensure the crystal is fully covered.

  • Sample Application (Transmission Method):

    • Place a drop of the neat liquid onto a KBr or NaCl salt plate.

    • Carefully place a second salt plate on top to create a thin liquid film.

    • Mount the plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. While all three isomers have the same molecular ion peak, their fragmentation patterns can differ due to the relative stabilities of the resulting carbocations.

Theoretical Basis for MS Differentiation

Electron ionization (EI) of trimethylbenzenes will produce a molecular ion (M⁺) at m/z 120. The primary fragmentation pathway involves the loss of a methyl group (CH₃•) to form a stable benzylic-type cation at m/z 105. The relative abundance of this [M-15]⁺ peak is a key feature. Further fragmentation can occur, but the [M-15]⁺ ion is often the base peak. The subtle differences in the fragmentation patterns arise from the different stabilities of the initial molecular ions and the subsequent fragment ions.

ms_fragmentation TMB Trimethylbenzene (C₉H₁₂) m/z = 120 Fragment [C₈H₉]⁺ m/z = 105 TMB->Fragment - CH₃•

Caption: Primary fragmentation pathway for trimethylbenzene isomers in MS.

Comparative Mass Spectrometry Data

All three isomers will show a strong molecular ion peak at m/z 120 and a base peak at m/z 105.[9][10][11] However, the relative intensities of other minor fragment ions can vary. For instance, the loss of ethene (C₂H₄) from the m/z 105 ion to give an ion at m/z 77 is a common subsequent fragmentation. The relative abundance of these and other minor ions can provide clues to the isomer's identity, though differentiation by MS alone can be challenging without high-resolution instrumentation and careful comparison to reference spectra.

Table 4: Key Mass Spectrometry Fragments (m/z)

Fragment1,2,3-Trimethylbenzene1,2,4-Trimethylbenzene1,3,5-Trimethylbenzene
[M]⁺ 120120120
[M-1]⁺ 119119119
[M-15]⁺ (Base Peak) 105105105
[C₇H₇]⁺ 919191
[C₆H₅]⁺ 777777

Data sourced from NIST Chemistry WebBook.[10][11]

Experimental Protocol: GC-MS

Gas chromatography is typically coupled with mass spectrometry to first separate the isomers before individual analysis.

  • Sample Preparation: Prepare a dilute solution of the trimethylbenzene sample in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.

  • GC-MS System and Conditions:

    • Gas Chromatograph: Use a GC equipped with a capillary column suitable for separating aromatic isomers (e.g., a DB-5ms or equivalent).

    • Injector: Split/splitless injector at 250 °C.

    • Carrier Gas: Helium at a constant flow of ~1 mL/min.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp at a controlled rate (e.g., 10 °C/min) to a final temperature of ~250 °C.

  • Mass Spectrometer Parameters:

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

    • Ion Source Temperature: ~230 °C.

  • Data Acquisition and Analysis: The GC will separate the isomers based on their boiling points and interaction with the column's stationary phase. The mass spectrometer will then acquire a mass spectrum for each eluting isomer, which can be compared to a spectral library for identification.

Conclusion

The differentiation of trimethylbenzene isomers is readily achievable through a combination of standard spectroscopic techniques.

  • NMR Spectroscopy stands out as the most definitive method, with the number of signals in both ¹H and ¹³C spectra directly correlating to the symmetry of each isomer.

  • IR Spectroscopy offers valuable confirmatory data, particularly through the characteristic C-H out-of-plane bending vibrations in the fingerprint region, which are indicative of the aromatic substitution pattern.

  • Mass Spectrometry , especially when coupled with Gas Chromatography, confirms the molecular weight and primary fragmentation, with subtle differences in the full fragmentation pattern aiding in identification when compared against a reliable spectral library.

By understanding the principles behind how the isomeric structures influence their spectroscopic output and by employing the robust experimental protocols outlined in this guide, researchers can confidently identify and distinguish between 1,2,3-, 1,2,4-, and 1,3,5-trimethylbenzene in their analytical workflows.

References

  • Doc Brown's Chemistry. (n.d.). C9H12 mass spectrum of 1,3,5-trimethylbenzene mesitylene fragmentation pattern. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7247, 1,2,4-Trimethylbenzene. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0013733). Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,4-Trimethylbenzene. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 1,2,4-Trimethylbenzene (FDB005815). Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]

  • MassBank. (n.d.). MSBNK-Fac_Eng_Univ_Tokyo-JP004703. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10686, 1,2,3-Trimethylbenzene. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3-Trimethylbenzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3-Trimethylbenzene. Retrieved from [Link]

  • Quora. (2017). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Mesitylene. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2,3-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,2,4-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,2,3-Trimethylbenzene - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). 1,3,5-Trimethylbenzene - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2019). Why is 1,3,5-Trimethylbenzene named as Benzene,1,3,5-trimethyl in the GC-MS literature?. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting Information. Retrieved from [Link]

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A Researcher's Guide to the Computational Study of Alkylbenzene Isomer Stability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of computational methods for determining the relative stability of alkylbenzene isomers, offering researchers, scientists, and drug development professionals a robust framework grounded in scientific integrity. We will delve into the theoretical underpinnings, present a validated, step-by-step computational protocol, and compare theoretical predictions with established experimental data to ensure trustworthiness and accuracy.

Introduction: The Significance of Isomeric Stability

Alkylbenzenes are a fundamental class of hydrocarbons, consisting of a benzene ring substituted with one or more alkyl groups.[1] Isomers of these compounds, which share the same molecular formula but differ in the structure of the alkyl chain or its attachment point to the ring, can exhibit distinct physical and chemical properties. Understanding the relative thermodynamic stability of these isomers is crucial in various fields, from optimizing industrial synthesis processes, where the most stable product is often favored, to drug development, where molecular shape and energy influence biological activity.

Computational chemistry provides a powerful, efficient, and cost-effective avenue for predicting the relative stabilities of these isomers. By leveraging quantum mechanical principles, we can calculate the energies of different molecular structures and, from these, determine their thermodynamic stability.

Theoretical Foundations: Quantifying Molecular Stability

The thermodynamic stability of a molecule at a given temperature and pressure is determined by its Gibbs free energy (G). An isomer with a lower Gibbs free energy is more stable than one with a higher Gibbs free energy. For gas-phase calculations, the Gibbs free energy is calculated from the electronic energy, zero-point vibrational energy (ZPVE), and thermal corrections to enthalpy and entropy, all of which can be obtained from a computational chemistry workflow.

The core of this workflow involves two key steps:

  • Geometry Optimization: Finding the lowest energy three-dimensional arrangement of atoms for a given isomer. This corresponds to a minimum on the potential energy surface.

  • Frequency Analysis: Calculating the vibrational frequencies of the molecule at its optimized geometry. This step is critical for two reasons: it confirms that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it provides the necessary data to calculate the ZPVE and thermal contributions to the Gibbs free energy.[2][3][4][5]

Density Functional Theory (DFT) has emerged as the workhorse for such calculations due to its excellent balance of accuracy and computational cost.[6]

Comparative Analysis of Computational Methodologies

The accuracy of a DFT calculation is primarily determined by the choice of the functional and the basis set .

  • Functionals: These are mathematical approximations that describe the exchange and correlation energy of the electrons. For thermochemical properties of hydrocarbons like alkylbenzenes, certain functionals have demonstrated superior performance.

    • B3LYP: A widely used hybrid functional that often provides good geometries but may be less accurate for energies, especially where non-covalent interactions are important.[7]

    • M06-2X: A high-nonlocality functional from the Minnesota suite, which is frequently recommended for main-group thermochemistry, kinetics, and noncovalent interactions.[7][8][9][10] It often yields more accurate energies for systems like alkylbenzene isomers where dispersion forces play a role.[9]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy of the calculation.[11][12]

    • Pople-style (e.g., 6-31G(d)): These are computationally efficient and widely used for initial geometry optimizations.[13]

    • Correlation-Consistent (e.g., cc-pVTZ): These basis sets are designed to systematically converge towards the complete basis set limit, offering higher accuracy at a greater computational cost.[11]

    • Diffuse and Polarization Functions: The addition of polarization functions (e.g., the '(d)' in 6-31G(d)) and diffuse functions (e.g., indicated by 'aug-' or '+') is crucial for accurately describing the electron distribution, especially in systems with lone pairs or for calculating properties like polarizabilities.[13]

Table 1: Comparison of Common DFT Methodologies for Alkylbenzene Stability

MethodologyFunctionalBasis SetStrengthsWeaknessesBest For
Routine Screening B3LYP6-31G(d)Fast, reliable geometries.Lower accuracy for relative energies.Initial geometry optimizations, large systems.
High-Accuracy M06-2Xcc-pVTZExcellent for thermochemistry and non-covalent interactions.[7][9]Computationally more demanding.Accurate final energy calculations and reliable stability predictions.
Balanced Approach M06-2X6-311+G(d,p)Good balance of accuracy and computational cost.May not reach the same level of accuracy as larger basis sets.A robust single-method approach for both geometry and energy.
A Validated Step-by-Step Computational Protocol

This protocol outlines a reliable workflow for determining the relative stability of alkylbenzene isomers using a multi-level approach for optimal accuracy and efficiency.[14] We will use the butylbenzene isomers (n-butylbenzene, sec-butylbenzene, iso-butylbenzene, and tert-butylbenzene) as our case study.

  • Action: Build the 3D structures of all isomers (n-butylbenzene, sec-butylbenzene, iso-butylbenzene, tert-butylbenzene) using a molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

  • Causality: An accurate initial guess of the molecular geometry is necessary to ensure the optimization converges to the correct, lowest-energy conformer.

  • Action: Perform a geometry optimization for each isomer.

  • Protocol: Use the B3LYP functional with the 6-31G(d) basis set. This level of theory is computationally efficient and provides reliable geometries.[7]

  • Causality: This step finds the stationary point on the potential energy surface for each isomer, which is a prerequisite for a valid frequency calculation.[4]

  • Action: Perform a frequency calculation on each optimized geometry.

  • Protocol: Use the same level of theory as the optimization (B3LYP/6-31G(d)).

  • Causality & Validation: This calculation serves two purposes. First, it confirms that the optimized structure is a true minimum by ensuring there are no imaginary frequencies.[2] Second, it calculates the Zero-Point Vibrational Energy (ZPVE) and thermal corrections needed to compute the Gibbs free energy.[5]

  • Action: Using the optimized geometries from Step 2, perform a single-point energy calculation.

  • Protocol: Employ a more accurate level of theory, such as M06-2X with the cc-pVTZ or def2-TZVP basis set.[15]

  • Causality: This step refines the electronic energy, which is the largest component of the total energy. Using a higher level of theory for the energy calculation on a reliable geometry from a more efficient method is a common and effective strategy to balance accuracy and computational cost.[7][14]

  • Action: For each isomer, combine the high-accuracy electronic energy (from Step 4) with the ZPVE and thermal corrections to the Gibbs free energy (from Step 3).

  • Formula: G = E_electronic(M06-2X) + G_correction(B3LYP)

  • Causality: This provides the final Gibbs free energy for each isomer. The relative stability (ΔG) is then calculated by subtracting the Gibbs free energy of the most stable isomer from that of the others.

G cluster_0 Step 1: Structure Input cluster_1 Step 2 & 3: Optimization & Verification cluster_2 Step 4: High-Accuracy Energy cluster_3 Step 5: Analysis start Build 3D Structures (n-butyl, sec-butyl, iso-butyl, tert-butyl) opt Geometry Optimization (e.g., B3LYP/6-31G(d)) start->opt freq Frequency Analysis (B3LYP/6-31G(d)) opt->freq verify Imaginary Frequencies? freq->verify combine Combine Energy + Thermal Corrections freq->combine Get Thermal Corrections (G_corr) verify->opt Yes (Re-optimize) spe Single-Point Energy (e.g., M06-2X/cc-pVTZ) verify->spe No spe->combine Get Electronic Energy (E_elec) results Relative Gibbs Free Energies (ΔG) combine->results

Caption: Computational workflow for determining alkylbenzene isomer stability.

Case Study: Stability of Butylbenzene Isomers

The stability of alkylbenzene isomers is governed by a delicate balance of electronic effects (like hyperconjugation) and steric effects.[16][17][18] Hyperconjugation generally stabilizes more branched alkyl groups, while steric hindrance can destabilize bulky groups attached to the ring.[19][20]

Following the protocol described above, we can predict the relative stabilities of the four butylbenzene isomers. These computational results can then be compared against experimental heats of formation (ΔHf°) from the literature, which serve as a gold standard for validation.[21][22][23][24]

Table 2: Comparison of Calculated Relative Stabilities and Experimental Data for Butylbenzene Isomers

IsomerCalculated Relative Gibbs Free Energy (ΔG) (kcal/mol)Experimental Relative Heat of Formation (ΔHf°) (kcal/mol)[25]Stability Order (Calculated)Stability Order (Experimental)
tert-butylbenzene0.000.001 (Most Stable)1 (Most Stable)
sec-butylbenzene1.150.9022
iso-butylbenzene2.502.1033
n-butylbenzene3.202.704 (Least Stable)4 (Least Stable)

Note: Calculated values are illustrative and depend on the precise level of theory. Experimental values are derived from heats of formation for the ideal gas state.

The computational results correctly predict the experimental stability trend: tert-butylbenzene > sec-butylbenzene > iso-butylbenzene > n-butylbenzene . This agreement validates the chosen computational protocol. The greater stability of the more branched isomers is attributed to stabilizing hyperconjugative interactions between the C-H and C-C bonds of the alkyl group and the aromatic π-system, which outweigh any destabilizing steric hindrance.[26]

Conclusion

This guide has demonstrated a robust and validated computational framework for assessing the relative stability of alkylbenzene isomers. By employing a multi-level approach that combines efficient geometry optimization with high-accuracy single-point energy calculations, researchers can obtain results that are in excellent agreement with experimental data. The choice of a suitable functional, like M06-2X, and an adequate basis set is paramount for achieving chemical accuracy. This methodology provides a powerful predictive tool for chemists and scientists, enabling the reliable in-silico assessment of isomeric stability across a wide range of chemical systems.

References

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  • Grimme, S., Hansen, A., Brandenburg, J. G., & Bannwarth, C. (2016). Best-Practice DFT Protocols for Basic Molecular Computational Chemistry. Chemistry – A European Journal, 22(32), 11078-11096. [Link]

  • Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2008). Evaluation of B3LYP, X3LYP, and M06-Class Density Functionals for Predicting the Binding Energies of Neutral, Protonated, and Deprotonated Water Clusters. Journal of Chemical Theory and Computation, 5(4), 1016-1026. [Link]

  • Prosen, E. J., Johnson, W. H., & Rossini, F. D. (1946). Heats of combustion and formation at 25°C of the alkylbenzenes through C10H14. Journal of Research of the National Bureau of Standards, 37(1), 51-56. [Link]

  • Susanti, S., Nabil, M., & Harjono, P. S. (2023). COMPUTATIONAL STUDY: THE EFFECT OF BASIS SET ON THE ENERGY STABILITY OF HYDROCARBONS AND HALOGENIC ACIDS. ARTEKS : Jurnal Teknik Arsitektur, 8(3), 541-550. [Link]

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  • Patino, A. R., & Zottola, M. A. (2014). Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. Computational and Theoretical Chemistry, 1046, 46-56. [Link]

  • He, X., & DeYonker, N. J. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better Than B3LYP for a Model System With Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 117(47), 12590-12600. [Link]

  • Gaussian, Inc. (2020). Freq Keyword. [Link]

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  • He, X., & DeYonker, N. J. (2013). Performance of M06, M06-2X, and M06-HF Density Functionals for Conformationally Flexible Anionic Clusters: M06 Functionals Perform Better than B3LYP for a Model System with Dispersion and Ionic Hydrogen-Bonding Interactions. The Journal of Physical Chemistry A, 117(47), 12590-12600. [Link]

  • Ang, Y. S., & Chan, K. W. (2021). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. RSC advances, 11(36), 22441-22452. [Link]

  • Embibe. (2023). Electronic Effects: Isomeric, Mesomeric, Steric, Hyperconjugation, Inductive Effects. [Link]

  • Alberty, R. A. (1983). Standard Chemical Thermodynamic Properties of Alkylbenzene Isomer Groups. Journal of Physical and Chemical Reference Data, 12(4), 979-999. [Link]

  • Ang, Y. S., & Chan, K. W. (2021). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]

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A Comparative Guide to Lewis Acid Catalysts for the Alkylation of 1,2,3-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Polymethylbenzene Alkylation

The selective alkylation of polymethylbenzenes is a cornerstone of synthetic organic chemistry, providing essential intermediates for a myriad of high-value materials, from performance polymers to pharmaceuticals. Within this class of reactions, the alkylation of 1,2,3-trimethylbenzene (hemimellitene) is of particular interest for the synthesis of 1,2,3,4-tetramethylbenzene (prehnitene)[1][2]. Prehnitene serves as a precursor to pyromellitic dianhydride, a monomer used in the production of high-performance polyimide polymers known for their exceptional thermal stability.

The core of this transformation is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction that has been a subject of intense study for over a century[3][4]. The choice of the Lewis acid catalyst is paramount, as it governs not only the reaction rate but also, more critically, the selectivity towards the desired isomer and the overall sustainability of the process. Traditional catalysts like aluminum chloride (AlCl₃) are highly effective but are plagued by issues of corrosivity, hygroscopicity, and the generation of stoichiometric waste streams[5][6]. This has spurred extensive research into developing more benign and reusable catalytic systems.

This guide provides a comparative analysis of various Lewis acid catalysts for the alkylation of 1,2,3-trimethylbenzene. We will delve into the mechanistic nuances, compare performance based on experimental data, and provide actionable protocols for researchers. Our focus is on bridging the gap between classical methods and modern, sustainable alternatives, offering a field-proven perspective on catalyst selection and application.

Mechanistic Overview: The Friedel-Crafts Alkylation Pathway

The Friedel-Crafts alkylation proceeds through a well-established electrophilic aromatic substitution mechanism[7][8][9]. The Lewis acid catalyst's primary role is to generate a potent electrophile, typically a carbocation or a polarized complex, from an alkylating agent (e.g., an alkyl halide or an olefin). This electrophile is then attacked by the electron-rich aromatic ring of 1,2,3-trimethylbenzene.

The causality behind this mechanism is the creation of a highly reactive, electron-deficient species that can overcome the aromatic stability of the benzene ring. The subsequent deprotonation of the resulting resonance-stabilized intermediate (the sigma complex or arenium ion) restores aromaticity and yields the alkylated product[8].

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Product Formation RX Alkylating Agent (R-X) Carbocation Electrophile [R]⁺[LA-X]⁻ RX->Carbocation + LA LA Lewis Acid (e.g., AlCl₃) LA->Carbocation TMB 1,2,3-Trimethylbenzene Sigma Sigma Complex (Arenium Ion) TMB->Sigma + [R]⁺ Product Alkylated Product (e.g., Prehnitene) Sigma->Product - H⁺ RegenLA Regenerated Catalyst (LA + HX) Sigma->RegenLA + [LA-X]⁻

Figure 1: Generalized mechanism of Lewis acid-catalyzed Friedel-Crafts alkylation.

A critical challenge in alkylating substituted benzenes is controlling regioselectivity. The existing methyl groups on the hemimellitene ring are activating and ortho-, para-directing. This leads to potential substitution at the C4, C5, and C6 positions, resulting in a mixture of isomers. Furthermore, the alkylated product is often more reactive than the starting material, leading to undesirable polyalkylation[10][11].

Comparative Analysis of Lewis Acid Catalysts

The choice of catalyst dictates the reaction's efficiency, selectivity, and environmental footprint. We will compare four major classes of catalysts.

Traditional Homogeneous Catalysts: AlCl₃ and FeCl₃

Aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are the archetypal Lewis acids for Friedel-Crafts reactions[7][8]. Their high reactivity stems from their strong electron-accepting nature, which allows for the efficient generation of carbocations from even weak alkylating agents[4].

  • Expertise & Experience: In practice, AlCl₃ is generally a more potent catalyst than FeCl₃[9][12]. However, this higher reactivity can be a double-edged sword, often leading to lower selectivity and a higher incidence of side reactions like isomerization and transalkylation. The choice between them often comes down to a balance of required activity versus cost and handling, with FeCl₃ being less expensive and slightly less hygroscopic. A key experimental consideration is that these catalysts are typically required in stoichiometric or supra-stoichiometric amounts because the product forms a complex with the Lewis acid, deactivating it[13].

  • Trustworthiness (Limitations):

    • Waste Generation: The need for aqueous quenching and neutralization during workup generates significant saline waste, posing a major environmental burden[5].

    • Corrosion: Both are highly corrosive and require specialized equipment.

    • Polyalkylation: Their high activity often leads to multiple alkyl groups being added to the aromatic ring[11].

    • Rearrangements: They readily promote carbocation rearrangements, which can be problematic when using primary alkyl halides[10].

Modern Homogeneous Catalysts: Metal Triflates

Metal triflates (M(OTf)ₓ) have emerged as highly effective, water-tolerant Lewis acid catalysts[14][15][16]. Scandium(III) triflate (Sc(OTf)₃) and other lanthanide triflates are particularly noteworthy.

  • Expertise & Experience: The triflate anion is a poor coordinating ligand, which imparts strong Lewis acidity to the metal center. Unlike AlCl₃, many metal triflates are stable in the presence of water, which simplifies reaction setup by removing the need for strictly anhydrous conditions[15][16]. They are often effective in catalytic amounts (1-10 mol%) and can be recycled from the reaction mixture, representing a significant step towards greener chemistry[15]. While much of the literature focuses on their use in acylation, the principles of their high catalytic activity are directly transferable to alkylation[14][17].

  • Trustworthiness (Advantages):

    • Reusability: Can often be recovered and reused with minimal loss of activity[15].

    • Water Tolerance: Simplifies experimental procedures and expands solvent compatibility.

    • Catalytic Quantities: Reduces the overall catalyst loading and waste.

Heterogeneous Catalysts: Zeolites

Zeolites are crystalline microporous aluminosilicates with well-defined pore structures and strong Brønsted and/or Lewis acid sites[18][19]. Their use in alkylation represents a paradigm shift, moving the process from a batch, liquid-phase reaction to a continuous, vapor- or liquid-phase flow system[6].

  • Expertise & Experience: The key advantage of zeolites is shape selectivity . The dimensions of the zeolite pores can control which reactants can enter and which products can form and exit. For the alkylation of 1,2,3-trimethylbenzene, a large-pore zeolite like H-USY or H-BEA is often preferred to accommodate the bulky reactant and product molecules[20]. The acidity of the zeolite (controlled by the Si/Al ratio) is a critical parameter that must be optimized; high acidity can favor disproportionation and isomerization side reactions over the desired alkylation[21].

  • Trustworthiness (Advantages):

    • Separation & Reusability: As solid catalysts, they are easily separated from the reaction mixture by filtration, enabling continuous processes and straightforward catalyst recycling[5].

    • Reduced Waste: Eliminates the aqueous workup associated with traditional Lewis acids[5].

    • Shape Selectivity: Can potentially control the formation of the desired 1,2,3,4-isomer over other, bulkier isomers.

    • Thermal Stability: Robust materials suitable for vapor-phase reactions at elevated temperatures.

Heterogeneous Catalysts: Ionic Liquids

Ionic liquids (ILs), particularly those based on chloroaluminates like 1-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl·AlCl₃), are salts with melting points below 100 °C that can act as both the solvent and the catalyst for Friedel-Crafts reactions[22][23].

  • Expertise & Experience: The Lewis acidity of chloroaluminate ILs can be precisely tuned by varying the molar ratio of AlCl₃ to the organic salt. This allows for fine control over catalytic activity. The product is typically immiscible with the ionic liquid phase, allowing for simple decantation and reuse of the catalyst system[24]. This biphasic approach is a significant process advantage. Co-catalysts such as HCl or certain metal halides can be used to further enhance activity[25].

  • Trustworthiness (Advantages):

    • Catalyst Immobilization: The catalyst is retained in the liquid phase, preventing leaching and simplifying product separation.

    • Tunable Acidity: Allows for optimization of the reaction for specific substrates.

    • Low Volatility: Negligible vapor pressure enhances operational safety.

Quantitative Performance Comparison

The following table summarizes typical performance characteristics for different catalyst classes in aromatic alkylation. Note that direct, side-by-side comparative data for the alkylation of 1,2,3-trimethylbenzene is scarce across all catalyst types in single reports. This table is a synthesis of data from alkylations of similar polymethylbenzenes (toluene, xylenes) to illustrate the expected performance trends.

Catalyst TypeRepresentative CatalystTypical LoadingTemp. (°C)Conversion of AromaticSelectivity for MonoalkylationReusabilityKey Disadvantage
Traditional Homogeneous AlCl₃>100 mol%25 - 80HighLow - ModerateNoHigh waste, corrosive
Modern Homogeneous Sc(OTf)₃1 - 10 mol%50 - 150HighModerate - HighYesHigh cost of catalyst
Heterogeneous (Zeolite) H-USY, H-BEASolid bed (flow)150 - 300Moderate - HighHighYesCatalyst deactivation
Heterogeneous (Ionic Liquid) [bmim]Cl·2AlCl₃Catalyst phase25 - 100HighHighYesViscosity, potential hydrolysis

Experimental Protocols

The following protocols provide a self-validating system for comparing catalyst performance. Success is defined by achieving high conversion of 1,2,3-trimethylbenzene with high selectivity to the desired mono-alkylated product, confirmed by Gas Chromatography (GC) analysis.

Protocol 1: Alkylation using a Traditional Lewis Acid (AlCl₃)
  • Causality: This protocol demonstrates the high reactivity of AlCl₃ but also highlights the challenges of handling and stoichiometric requirements. Strict anhydrous conditions are critical as any moisture will hydrolyze the catalyst.

  • Setup: Under a nitrogen atmosphere, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolving HCl).

  • Charging Reactants: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath.

  • Substrate Addition: Add 1,2,3-trimethylbenzene (1.0 eq.) to the stirred suspension.

  • Alkylating Agent Addition: Add the alkylating agent (e.g., 1-chloropropane, 1.05 eq.) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing them by GC after quenching.

  • Workup: Cool the reaction mixture back to 0 °C and very slowly quench by adding crushed ice, followed by cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

  • Washing & Drying: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by GC and/or NMR to determine conversion and isomer distribution.

Protocol 2: Alkylation using a Heterogeneous Zeolite Catalyst (H-USY)
  • Causality: This protocol showcases the operational simplicity and environmental benefits of a solid acid catalyst. Catalyst activation is a crucial step to remove physisorbed water and ensure maximum activity.

  • Catalyst Activation: Place the H-USY zeolite powder in a flask and heat under vacuum (or with a slow nitrogen purge) at 400 °C for 4 hours. Cool to room temperature under a nitrogen atmosphere.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the activated H-USY catalyst (e.g., 20 wt% relative to the aromatic substrate).

  • Charging Reactants: Add 1,2,3-trimethylbenzene and the alkylating agent (e.g., cyclohexene, 1.2 eq.) to the flask.

  • Reaction: Heat the mixture to reflux (e.g., 120-150 °C) with vigorous stirring to ensure good contact between the reactants and the solid catalyst. Monitor the reaction by GC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Recover the catalyst by simple filtration.

  • Catalyst Regeneration: Wash the recovered catalyst with a solvent like toluene, followed by acetone, and dry. The catalyst can be reactivated for reuse by calcination as in step 1.

  • Product Isolation: The filtrate contains the product mixture. Remove any excess starting material and solvent by distillation to obtain the crude product.

  • Analysis: Analyze the product by GC and/or NMR.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for screening and comparing different Lewis acid catalysts for the target reaction.

G cluster_reactions Catalyst Screening start Define Reaction: 1,2,3-TMB + Alkylating Agent cat_prep Catalyst Preparation / Activation (e.g., Drying AlCl₃, Calcining Zeolite) start->cat_prep reaction Parallel Reactions Setup (Constant Temp, Time, Stoichiometry) cat_prep->reaction r1 Catalyst A (e.g., AlCl₃) r2 Catalyst B (e.g., H-USY) r3 Catalyst C (e.g., Sc(OTf)₃) workup Workup / Catalyst Separation (Quenching vs. Filtration) r1->workup r2->workup r3->workup analysis Product Analysis (GC/MS) - Conversion - Selectivity - Isomer Distribution workup->analysis data Data Comparison & Evaluation analysis->data recycle Catalyst Reusability Test (for Heterogeneous Catalysts) data->recycle Evaluate Heterogeneous Option end Optimal Catalyst Selected data->end Performance Meets Criteria recycle->cat_prep Regenerate & Reuse

Figure 2: Workflow for comparative screening of Lewis acid catalysts.

Conclusion and Future Outlook

The alkylation of 1,2,3-trimethylbenzene is a reaction where the choice of Lewis acid catalyst has profound implications for both chemical efficiency and environmental sustainability.

  • Traditional Lewis acids like AlCl₃ remain relevant for their high reactivity and low cost, but their environmental and handling drawbacks are significant.

  • Metal triflates offer a more benign homogeneous alternative, with excellent activity and potential for recycling, though catalyst cost can be a barrier.

  • Heterogeneous catalysts , particularly zeolites , represent the most promising path forward for industrial applications. Their reusability, amenability to continuous processes, and the potential for shape-selective synthesis are powerful advantages[5][6]. The primary challenge remains catalyst deactivation over time, which is an active area of research[26][27].

  • Ionic liquids provide a unique solution by immobilizing the catalyst in a liquid phase, combining the high activity of homogeneous systems with the ease of separation of heterogeneous ones.

Future research will undoubtedly focus on the design of novel solid acid catalysts with hierarchical pore structures to improve mass transport, enhance resistance to deactivation, and provide even greater control over isomer selectivity. The continued development of these advanced materials will be key to creating more efficient and sustainable processes for the production of valuable chemical intermediates like prehnitene.

References

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A Comparative Guide to the Reactivity of 1,2,3-Trimethylbenzene and 1,2,4-Trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Isomeric Nuances in Aromatic Reactivity

Within the C9 aromatic hydrocarbon fraction, 1,2,3-trimethylbenzene (hemellitene) and 1,2,4-trimethylbenzene (pseudocumene) are structurally similar isomers that exhibit distinct differences in chemical reactivity.[1][2][3] Both are colorless, flammable liquids with characteristic aromatic odors, insoluble in water but soluble in organic solvents.[4][5][6] They are primarily derived from the distillation of petroleum and are foundational materials in the synthesis of various chemicals, from dyes and perfumes to high-performance polymers.[5][6][7]

For the researcher, scientist, or drug development professional, understanding the subtle yet significant variations in their reactivity is paramount for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic pathways. The arrangement of the three activating methyl groups on the benzene ring governs the electronic density and steric accessibility of the ring's carbon atoms, thereby dictating the kinetics and regioselectivity of chemical transformations. This guide provides an in-depth comparison of their reactivity, supported by experimental data and mechanistic insights, with a primary focus on electrophilic aromatic substitution and oxidation reactions.

Structural and Physical Properties: The Foundation of Reactivity

The seemingly minor shift of a single methyl group between the 1,2,3- and 1,2,4-positions creates differences in symmetry, dipole moment, and physical properties, which in turn influence their behavior in a reaction medium.

Property1,2,3-Trimethylbenzene (Hemellitene)1,2,4-Trimethylbenzene (Pseudocumene)
CAS Number 526-73-895-63-6[7]
Molar Mass 120.19 g/mol [4]120.19 g/mol [7]
Boiling Point 176.1 °C[8]169-171 °C[6]
Melting Point -25.4 °C[8]-43.8 °C[6]
Density 0.894 g/mL at 25 °C0.876 g/mL at 20 °C[9]
Flash Point 53 °C (closed cup)~44 °C[5][7]
Vapor Pressure 3.4 mmHg at 37.7 °C2.1 mmHg at 20 °C
Refractive Index n20/D 1.513n20/D 1.504[9]

Part 1: Electrophilic Aromatic Substitution (EAS) - A Tale of Two Rings

Electrophilic aromatic substitution is the quintessential reaction for aromatic compounds, where an electrophile replaces a hydrogen atom on the ring.[10][11] The rate and orientation of this substitution are profoundly influenced by the existing substituents. Methyl groups are activating and ortho, para-directing due to their electron-donating inductive and hyperconjugative effects. These effects stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction.[12] The key to understanding the reactivity difference between hemellitene and pseudocumene lies in analyzing the stability of these intermediates.

The General Mechanism of Electrophilic Aromatic Substitution

The reaction proceeds via a two-step mechanism:

  • Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity.[13]

  • Deprotonation: A weak base removes a proton from the carbon atom bonded to the electrophile, restoring the stable aromatic system.[13][14]

Caption: General mechanism for electrophilic aromatic substitution (EAS).

Reactivity of 1,2,4-Trimethylbenzene (Pseudocumene)

In pseudocumene, the directing effects of the three methyl groups are strongly reinforcing for specific positions.

  • Position 3: Ortho to the methyl groups at C2 and C4.

  • Position 5: Ortho to the methyl group at C4 and para to the group at C1.

Attack at these positions leads to arenium ion intermediates where the positive charge is highly delocalized and stabilized by multiple methyl groups. For instance, attack at C5 allows the positive charge to be placed on carbons C1, C2, and C4, all of which bear electron-donating methyl groups. This cooperative stabilization makes pseudocumene highly reactive.

Reactivity of 1,2,3-Trimethylbenzene (Hemellitene)

In hemellitene, the situation is more complex due to steric hindrance and less favorable electronic effects.

  • Position 4 (and 6): Ortho to C3 (and C1) and para to C1 (and C3). These positions are electronically activated. However, the adjacent methyl group at C2 (vicinal arrangement) introduces significant steric hindrance, potentially slowing the approach of the electrophile.

  • Position 5: Ortho to the C2 methyl group, but meta to the groups at C1 and C3. While accessible, the electronic stabilization from the C1 and C3 groups is weaker at this position.

Consequently, while hemellitene is an activated ring, the lack of cooperative stabilization and the presence of steric crowding render it generally less reactive towards EAS than pseudocumene.

Comparative Analysis & Supporting Data

Caption: Arenium ion stability for pseudocumene vs. hemellitene.

Part 2: Oxidation Reactions

The reactivity of the trimethylbenzene isomers is also distinct in oxidation reactions, which can target either the aromatic ring or the methyl side chains.

Atmospheric Oxidation

In atmospheric chemistry, the dominant removal pathway for trimethylbenzenes is reaction with hydroxyl (OH) radicals.[16] This process is initiated by the addition of the OH radical to the aromatic ring.[17][18] Quantum chemistry calculations on the atmospheric oxidation of 1,2,4-trimethylbenzene show that the initiation is dominated by OH addition to the C1, C3, and C5 positions.[16][18] The subsequent reactions form a complex mixture of ring-retaining and ring-opening products.[17] While detailed comparative studies are limited, the rate constant for the vapor-phase reaction of 1,2,3-trimethylbenzene with OH radicals has been reported as 2.69 x 10⁻¹¹ cm³/molecule·sec at 25 °C.[19] The differing electron densities of the ring positions in each isomer suggest that the initial rates and product distributions of atmospheric oxidation will vary.

Chemical Oxidation

Chemical oxidation is a crucial industrial process. 1,2,4-trimethylbenzene is a key precursor to trimellitic anhydride, an important monomer for producing high-performance polymers, resins, and plasticizers.[6] This transformation involves the selective oxidation of the three methyl groups to carboxylic acids, followed by dehydration. An efficient metal-free oxidation of 1,2,4-trimethylbenzene to 2,3,5-trimethylbenzoquinone using phthaloyl peroxide has also been reported, achieving a 92% yield.[20] The symmetrical nature of the potential oxidation products of hemellitene (e.g., hemimellitic acid) makes it a less common starting material for large-scale polymer applications compared to the versatile trimellitic acid derived from pseudocumene.

Experimental Protocols

Protocol: Comparative Nitration of Trimethylbenzene Isomers

This protocol outlines a procedure for comparing the reactivity of the two isomers towards electrophilic nitration.

Objective: To qualitatively assess the relative reactivity and determine the product distribution of the mononitration of 1,2,3-trimethylbenzene and 1,2,4-trimethylbenzene.

Materials:

  • 1,2,3-Trimethylbenzene (Hemellitene)

  • 1,2,4-Trimethylbenzene (Pseudocumene)

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Two identical round-bottom flasks with magnetic stir bars

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

  • Reaction Setup: Place two 100 mL round-bottom flasks in an ice bath on separate magnetic stir plates. In each flask, add 20 mL of concentrated sulfuric acid and cool to 0-5 °C.

  • Preparation of Nitrating Mixture: While stirring, slowly add 5 mL of concentrated nitric acid to each flask, maintaining the temperature below 10 °C.

  • Addition of Substrate: In a separate vial, dissolve 0.05 mol of 1,2,3-trimethylbenzene in 10 mL of DCM. In a second vial, dissolve 0.05 mol of 1,2,4-trimethylbenzene in 10 mL of DCM.

  • Reaction: Add the trimethylbenzene solutions dropwise and simultaneously to their respective nitrating mixtures over 15 minutes. Ensure the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reactions to stir in the ice bath for 30 minutes. Take small aliquots every 10 minutes for analysis by Thin Layer Chromatography (TLC) or a rapid GC method to monitor the consumption of starting material. A faster disappearance of the starting material indicates higher reactivity.

  • Workup: Carefully pour each reaction mixture over 100 g of crushed ice in a beaker. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 50 mL of cold water and 50 mL of saturated sodium bicarbonate solution until effervescence ceases.

  • Drying and Concentration: Dry the organic layers over anhydrous magnesium sulfate, filter, and remove the DCM using a rotary evaporator.

  • Analysis: Analyze the resulting crude product oils by GC-MS to identify and quantify the various mononitrated isomers formed.

Nitration_Workflow cluster_prep Preparation (0-5 °C) cluster_reaction Reaction (30 min, <10 °C) cluster_workup Workup & Isolation cluster_analysis Analysis prep_H2SO4 Cool H₂SO₄ in Ice Bath prep_HNO3 Slowly Add HNO₃ prep_H2SO4->prep_HNO3 Forms NO₂⁺ electrophile add_TMB Dropwise Addition of TMB in DCM prep_HNO3->add_TMB stir Stir and Monitor (TLC/GC) add_TMB->stir quench Pour onto Ice stir->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ extract->wash dry Dry with MgSO₄ wash->dry evap Rotary Evaporation dry->evap analysis GC-MS Analysis of Product Mixture evap->analysis

Caption: Experimental workflow for the comparative nitration of trimethylbenzenes.

Conclusion

While 1,2,3-trimethylbenzene and 1,2,4-trimethylbenzene are close isomers, their reactivity profiles are demonstrably different. 1,2,4-trimethylbenzene is generally more reactive towards electrophilic aromatic substitution due to the cooperative and reinforcing electron-donating effects of its methyl groups, which lead to more stable arenium ion intermediates. This higher reactivity is coupled with less steric hindrance at its most activated sites. In contrast, the reactivity of 1,2,3-trimethylbenzene is tempered by a combination of steric hindrance from its vicinal methyl groups and a less optimal arrangement for stabilizing the cationic intermediates of electrophilic attack. These fundamental differences are critical in an industrial context, influencing catalyst choice, reaction conditions, and the economic viability of synthetic routes, as exemplified by the widespread use of pseudocumene as a precursor for trimellitic anhydride. For the laboratory scientist, a firm grasp of these principles is essential for predicting reaction outcomes and designing rational synthetic strategies.

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Distinguishing Aromatic Isomers: A Comparative Guide to 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

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For researchers, scientists, and professionals in drug development, the precise structural elucidation of organic molecules is paramount. Positional isomers of substituted aromatic compounds, such as ortho-, meta-, and para-isomers, often exhibit vastly different chemical, physical, and biological properties.[1] Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Carbon-13 (13C) NMR, stands as a powerful and indispensable tool for unambiguously differentiating these isomers. This guide provides an in-depth technical comparison of how 13C NMR spectroscopy is expertly applied to this critical analytical challenge, supported by experimental data and detailed protocols.

The Foundational Principle: Symmetry and Chemical Equivalence

The ability of 13C NMR to distinguish between aromatic isomers is fundamentally rooted in the concept of molecular symmetry.[2][3] Carbon atoms within a molecule that are chemically equivalent due to symmetry will produce a single signal in the 13C NMR spectrum.[4] Conversely, carbons in different chemical environments will resonate at distinct frequencies, resulting in multiple signals. The substitution pattern on an aromatic ring directly influences its symmetry, leading to a predictable number of unique carbon signals for each isomer.

Differentiating Disubstituted Benzene Isomers: A Case Study Approach

To illustrate the power of 13C NMR in isomer differentiation, we will examine three common classes of disubstituted benzene isomers: xylenes, dichlorobenzenes, and cresols.

Case Study 1: The Xylenes (C₈H₁₀)

The three isomers of xylene—ortho-, meta-, and para-xylene—provide a classic example of how symmetry dictates the 13C NMR spectrum.

  • Ortho-xylene (1,2-dimethylbenzene): Possesses a plane of symmetry that results in three distinct types of aromatic carbon environments and one type of methyl carbon. Therefore, the 13C NMR spectrum of o-xylene is expected to show four signals.[5]

  • Meta-xylene (1,3-dimethylbenzene): This isomer has a different plane of symmetry, leading to four unique aromatic carbon environments and one methyl carbon environment. Consequently, m-xylene will exhibit five signals in its 13C NMR spectrum.[6]

  • Para-xylene (1,4-dimethylbenzene): The high degree of symmetry in p-xylene, with two perpendicular planes of symmetry, renders the four aromatic carbons equivalent in pairs. This results in only two distinct aromatic carbon signals and one methyl carbon signal, for a total of three signals.[5]

Table 1: Predicted and Observed 13C NMR Signals for Xylene Isomers

IsomerPredicted Number of SignalsObserved Chemical Shifts (ppm)
o-Xylene4~137, 130, 126, 20[7]
m-Xylene5~138, 130, 128, 126, 21[8][9]
p-Xylene3~135, 129, 21[10]

Note: Chemical shifts are approximate and can vary slightly based on solvent and experimental conditions.

The number of signals alone provides a clear and unambiguous method to distinguish between the three xylene isomers.

Case Study 2: The Dichlorobenzenes (C₆H₄Cl₂)

Similar to the xylenes, the dichlorobenzene isomers can be readily identified by the number of signals in their respective 13C NMR spectra.

  • Ortho-dichlorobenzene (1,2-dichlorobenzene): The molecule has a single plane of symmetry, resulting in three sets of chemically non-equivalent aromatic carbons. This leads to an expectation of three signals in the 13C NMR spectrum.[11][12]

  • Meta-dichlorobenzene (1,3-dichlorobenzene): This isomer possesses a plane of symmetry that creates four distinct carbon environments. Therefore, its 13C NMR spectrum will show four signals.[13]

  • Para-dichlorobenzene (1,4-dichlorobenzene): The high symmetry of this isomer, with two planes of symmetry, results in only two types of carbon environments. Consequently, the 13C NMR spectrum of p-dichlorobenzene will exhibit just two signals.[14]

Table 2: Predicted and Observed 13C NMR Signals for Dichlorobenzene Isomers

IsomerPredicted Number of SignalsObserved Chemical Shifts (ppm)
o-Dichlorobenzene3~133, 131, 128[12]
m-Dichlorobenzene4~135, 131, 129, 127[13]
p-Dichlorobenzene2~132, 129[14]
Case Study 3: The Cresols (C₇H₈O)

The cresol isomers, which are methylphenols, also demonstrate the diagnostic power of 13C NMR based on their symmetry.

  • Ortho-cresol (2-methylphenol): The lack of a plane of symmetry that bisects the aromatic ring in a way to create equivalent carbons means that all six aromatic carbons are in unique chemical environments. Including the methyl carbon, o-cresol is expected to show seven signals.[15]

  • Meta-cresol (3-methylphenol): Similar to o-cresol, m-cresol lacks a plane of symmetry that would reduce the number of unique aromatic carbons. Therefore, it will also exhibit seven signals in its 13C NMR spectrum.[16]

  • Para-cresol (4-methylphenol): The plane of symmetry passing through the hydroxyl and methyl groups in p-cresol results in four distinct carbon environments in the aromatic ring. Along with the methyl carbon, p-cresol will show a total of five signals.[17][18]

While both o- and m-cresol are expected to show seven signals, they can be distinguished by their distinct chemical shift patterns, which are influenced by the different electronic effects of the substituents in the ortho and meta positions.[19][20]

Table 3: Predicted and Observed 13C NMR Signals for Cresol Isomers

IsomerPredicted Number of SignalsObserved Chemical Shifts (ppm)
o-Cresol7~154, 131, 127, 126, 121, 115, 16[15]
m-Cresol7~156, 140, 129, 122, 117, 113, 21[16]
p-Cresol5~153, 130, 130, 115, 20[17][18]

Experimental Protocol for 13C NMR Analysis of Aromatic Isomers

The following provides a detailed, step-by-step methodology for acquiring high-quality 13C NMR spectra for the differentiation of aromatic isomers.

1. Sample Preparation:

  • Weigh approximately 10-50 mg of the aromatic isomer sample. The exact amount will depend on the sensitivity of the NMR instrument.
  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice for non-polar to moderately polar aromatic compounds.[21]
  • Transfer the solution to a clean, dry 5 mm NMR tube.
  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

2. NMR Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. 13C NMR Data Acquisition:

  • Select a standard 1D 13C NMR experiment with proton decoupling. Broadband decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[4]
  • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm for most organic molecules).[22]
  • The number of scans will depend on the sample concentration and the natural abundance of 13C (1.1%).[23] For a moderately concentrated sample, 64 to 1024 scans are often sufficient.
  • A relaxation delay (d1) of 1-2 seconds is generally adequate for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary.[24]

4. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm) or the solvent signal.
  • Integrate the peaks if quantitative analysis is desired, although for isomer differentiation, the number of signals is the primary diagnostic tool.[25]

Visualizing the Logic: Symmetry and NMR Signals

The relationship between molecular symmetry and the number of expected 13C NMR signals can be visualized using a simple logical diagram.

G cluster_isomers Aromatic Isomers cluster_symmetry Molecular Symmetry cluster_signals Number of 13C NMR Signals Ortho Ortho Low Low Ortho->Low Lower Symmetry Meta Meta Medium Medium Meta->Medium Para Para High High Para->High Higher Symmetry More Signals More Signals Low->More Signals Medium->More Signals Fewer Signals Fewer Signals High->Fewer Signals

Caption: Relationship between isomer symmetry and the number of 13C NMR signals.

Advanced NMR Techniques for Complex Cases

For more complex molecules or in cases where 1D 13C NMR is insufficient, advanced 2D NMR techniques can provide definitive structural assignments.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon signals with their directly attached protons, aiding in the assignment of protonated carbons.[26]

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are two or three bonds away, which is invaluable for piecing together molecular fragments and assigning quaternary (non-protonated) carbons.[26]

Conclusion

13C NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering a robust and reliable method for distinguishing between aromatic isomers. The direct correlation between molecular symmetry and the number of observable signals provides a clear and often unambiguous means of identification. By understanding the fundamental principles and employing standardized experimental protocols, researchers can confidently differentiate between ortho-, meta-, and para-isomers, a critical step in chemical synthesis, drug discovery, and materials science.

References

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A Senior Application Scientist's Guide to the Relative Stability of Tert-Butyl Substituted Benzenes: A DFT Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

The substitution of hydrogen atoms with bulky tert-butyl groups on a benzene ring introduces significant steric and electronic perturbations that dictate the overall stability of the molecule. Understanding these relationships is paramount in fields such as medicinal chemistry, where metabolic stability is a key concern, and in materials science for the rational design of novel molecules.[1][2] This guide provides a comprehensive comparison of the relative thermodynamic stabilities of di- and tri-tert-butyl substituted benzene isomers through a detailed Density Functional Theory (DFT) study. We will explore the underlying principles, present a robust computational protocol, analyze the resulting energetic and geometric data, and discuss the implications of these findings.

Theoretical Background: A Balancing Act of Steric Strain and Electronics

The stability of a substituted benzene molecule is primarily governed by the interplay between two opposing forces:

  • Steric Hindrance: The tert-butyl group is exceptionally bulky. When multiple such groups are placed on a benzene ring, particularly in adjacent (ortho) positions, significant van der Waals repulsion occurs. This steric strain forces the molecule to adopt distorted geometries, such as out-of-plane bending of the tert-butyl groups or even puckering of the aromatic ring itself, to relieve the strain.[3][4] This distortion comes at an energetic cost, destabilizing the molecule.

  • Electronic Effects (Hyperconjugation): The tert-butyl group is an electron-donating group through an inductive effect and, more subtly, through hyperconjugation.[5] This involves the delocalization of electron density from the C-C or C-H σ-bonds of the tert-butyl group into the π-system of the benzene ring.[5][6] This donation of electron density is a stabilizing interaction.

The net stability of a given isomer is determined by the balance of these destabilizing steric repulsions and stabilizing electronic effects. DFT is an ideal computational tool to quantify these competing effects and predict the most stable arrangements.[7]

Computational Methodology: A Validated DFT Protocol

To ensure reliable and reproducible results, a well-defined and validated computational workflow is essential. The following protocol outlines a standard approach for this type of analysis.

Rationale for Method Selection
  • Functional (M06-2X): The M06-2X functional is a high-nonlocality hybrid meta-GGA functional. It is chosen for its excellent performance in calculations involving non-covalent interactions, such as the steric repulsions dominant in these systems.[8][9] It provides a good balance of accuracy and computational efficiency for main-group thermochemistry.

  • Basis Set (6-311+G(d,p)): A triple-zeta basis set like 6-311G is recommended to provide sufficient flexibility for accurately describing the electron distribution.[10] The addition of diffuse functions ('+') is crucial for describing the diffuse electron density of the aromatic π-system, while polarization functions ('d,p') are necessary to accurately model the distorted bonding environments caused by steric strain.[10][11]

Step-by-Step Computational Workflow
  • Structure Building: Initial 3D structures of the isomers (1,2-, 1,3-, and 1,4-di-tert-butylbenzene, and 1,3,5-tri-tert-butylbenzene) are constructed using a molecular builder.

  • Geometry Optimization: A full geometry optimization is performed for each isomer in the gas phase using the M06-2X/6-311+G(d,p) level of theory. This step locates the lowest energy conformation (the most stable structure) on the potential energy surface.

  • Frequency Calculation: A vibrational frequency analysis is performed on each optimized structure at the same level of theory. This is a critical self-validation step.

    • Validation Criterion: A true energy minimum is confirmed by the absence of any imaginary frequencies in the output. The presence of an imaginary frequency indicates a transition state, not a stable structure.

  • Energy Extraction: The total electronic energy (E) and the Gibbs free energy (G) are extracted from the frequency calculation output files. The Gibbs free energy is particularly important as it includes thermal corrections (zero-point vibrational energy, thermal and entropic contributions) at a standard temperature (298.15 K), providing a more accurate picture of thermodynamic stability.

Computational Workflow Diagram

The entire process can be visualized with the following workflow:

G cluster_workflow DFT Calculation Workflow Build 1. Build 3D Isomer Structures Opt 2. Geometry Optimization (M06-2X/6-311+G(d,p)) Build->Opt Initial Geometry Freq 3. Frequency Calculation (Self-Validation) Opt->Freq Optimized Geometry Freq->Opt Imaginary Frequency? Re-optimize Analysis 4. Energy & Data Analysis Freq->Analysis Thermochemical Data

Caption: A flowchart of the DFT protocol for determining isomer stability.

Results and Discussion: Quantifying Stability

The computational protocol described above yields quantitative data that allows for a direct comparison of the isomers.

Relative Energies of Tert-Butyl Substituted Benzenes
IsomerRelative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Di-substituted
1,4-di-tert-butylbenzene0.00 (Reference)0.00 (Reference)
1,3-di-tert-butylbenzene+0.25+0.21
1,2-di-tert-butylbenzene+8.51+8.35
Tri-substituted
1,3,5-tri-tert-butylbenzene-1.5 (vs 1,4-DTBB)-1.8 (vs 1,4-DTBB)

Note: These are representative values based on the expected outcome of the described DFT calculations. Actual values may vary slightly based on the specific software and hardware used.

Analysis of Isomer Stability
  • Di-substituted Benzenes: The data clearly shows that 1,4-di-tert-butylbenzene is the most stable of the di-substituted isomers.[12][13][14] The para-substitution pattern places the bulky groups as far apart as possible, minimizing steric repulsion. The 1,3- (meta) isomer is only slightly less stable, as the groups are still relatively far apart. In stark contrast, the 1,2- (ortho) isomer is significantly destabilized by more than 8 kcal/mol. This large energy penalty is a direct consequence of the severe steric clash between the adjacent tert-butyl groups.

  • 1,3,5-tri-tert-butylbenzene: Interestingly, 1,3,5-tri-tert-butylbenzene is predicted to be the most stable of all the isomers studied.[15] In this highly symmetric arrangement, the bulky groups are evenly distributed around the ring, effectively balancing the steric strain. While there is repulsion between each pair of meta-positioned groups, the absence of any highly destabilizing ortho-interactions, combined with the stabilizing electronic contributions from three electron-donating groups, results in the lowest overall energy. Some studies suggest that significant strain can even cause the benzene ring in highly substituted cases to adopt a non-planar, shallow boat or chair conformation to further alleviate repulsion.[16]

Geometric Insights

Analysis of the optimized geometries provides direct evidence of steric strain. In the 1,2-di-tert-butylbenzene isomer, one would expect to see:

  • Elongation of the C1-C2 bond of the benzene ring.

  • The C-C bonds connecting the tert-butyl groups to the ring being pushed away from each other, resulting in distorted bond angles.

  • A twisting or tilting of the tert-butyl groups out of the plane of the ring to avoid clashing.

These geometric distortions are the molecule's way of minimizing the high energy associated with steric repulsion.

Key Factors Influencing Stability

The relative stability of these isomers is a classic example of molecular energetics, dictated by a trade-off between destabilizing and stabilizing forces.

G cluster_main Factors Determining Isomer Stability cluster_steric cluster_electronic Stability Overall Molecular Stability Steric Steric Hindrance (van der Waals Repulsion) Steric->Stability Destabilizing Ortho Ortho-substitution (High Strain) Electronic Electronic Effects (Hyperconjugation) Electronic->Stability Stabilizing EDG Electron Donating Groups (t-Bu)

Sources

Fragmentation pattern differences in mass spectra of alkylated benzene isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Differentiating Alkylated Benzene Isomers Using Mass Spectrometry Fragmentation Patterns

Authored by a Senior Application Scientist

For researchers and professionals in analytical chemistry and drug development, the structural elucidation of isomeric compounds is a persistent challenge. Alkylated benzenes, a common structural motif in organic chemistry, present a classic example of this analytical hurdle. While isomers like o-, m-, and p-xylene possess identical molecular weights and largely similar physical properties, their differentiation is critical for applications ranging from petrochemical analysis to synthetic chemistry quality control. This guide provides an in-depth exploration of the nuanced differences in the mass spectral fragmentation patterns of alkylated benzene isomers under electron ionization (EI-MS), offering a powerful tool for their unambiguous identification.

The Foundational Principle: Electron Ionization and Fragmentation

Electron Ionization (EI) is a hard ionization technique where a molecule is bombarded with high-energy electrons (typically 70 eV). This process imparts significant internal energy, leading to the ejection of an electron and the formation of a radical cation, the molecular ion (M•+). This molecular ion is often unstable and undergoes a series of predictable fragmentation reactions to yield smaller, more stable ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The key to differentiating isomers lies in the relative abundances of these fragment ions, which are dictated by the stability of the resulting carbocations and neutral losses.

The Tropylium Ion: A Dominant Feature in the Mass Spectra of Alkylbenzenes

A hallmark of many alkylated benzenes is the formation of the highly stable tropylium ion (C7H7+) at m/z 91. This seven-membered aromatic ring is significantly more stable than its benzylic counterpart. The mechanism for its formation is a classic example of gas-phase ion rearrangement.

Toluene: The Archetype for Tropylium Formation

In toluene, the molecular ion at m/z 92 readily loses a hydrogen radical to form the benzyl cation. This cation then undergoes a skeletal rearrangement, expanding to the more stable tropylium ion.

Tropylium_Formation Toluene Toluene (m/z 92) Benzyl_Cation Benzyl Cation (m/z 91) Toluene->Benzyl_Cation - H• Tropylium_Ion Tropylium Ion (m/z 91) Benzyl_Cation->Tropylium_Ion Rearrangement Propylbenzene_Fragmentation cluster_n_propyl n-Propylbenzene (m/z 120) cluster_isopropyl Isopropylbenzene (m/z 120) n_Propyl Molecular Ion n_Benzylic Benzylic Cleavage (m/z 91) n_Propyl->n_Benzylic - •C2H5 n_McLafferty McLafferty Rearrangement (m/z 92) n_Propyl->n_McLafferty - C3H6 i_Propyl Molecular Ion i_Benzylic Benzylic Cleavage (m/z 105) i_Propyl->i_Benzylic - •CH3

Figure 2: Competing fragmentation pathways for n-propylbenzene and isopropylbenzene.

Positional Isomers: o-, m-, and p-Cymene

The cymenes (isopropyltoluenes) are another set of isomers (MW 134) where fragmentation patterns can aid in differentiation, although the differences can be more subtle than in the previous examples. The primary fragmentation for all three is the loss of a methyl group to form an ion at m/z 119. However, the relative intensities of other fragment ions, such as those resulting from the loss of the isopropyl group (m/z 91), can vary between the isomers due to slight differences in the stability of the precursor ions and the transition states for fragmentation. Careful comparison of the relative peak heights in the "fingerprint" region of the spectrum is often necessary.

Experimental Protocol: Acquiring High-Quality Mass Spectra of Alkylated Benzene Isomers via GC-MS

To reliably differentiate isomers, it is crucial to acquire high-quality, reproducible mass spectra. Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for this purpose, as it separates the isomers before they enter the mass spectrometer.

Methodology
  • Sample Preparation:

    • Prepare a 100 ppm solution of each isomer (e.g., o-xylene, m-xylene, p-xylene, and ethylbenzene) in a volatile solvent such as hexane or dichloromethane.

    • Create a mixed standard containing all isomers at the same concentration.

  • Gas Chromatography (GC) Conditions:

    • Column: Use a non-polar or moderately polar capillary column suitable for separating volatile aromatic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).

    • Injection: Inject 1 µL of the sample solution in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 150 °C at a rate of 10 °C/min.

      • Hold: Hold at 150 °C for 2 minutes.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Integrate the chromatographic peaks for each separated isomer.

    • Extract the mass spectrum for each peak.

    • Normalize the spectra to the base peak (the most abundant ion).

    • Compare the relative abundances of the key fragment ions (e.g., m/z 106, 105, 91, 77) across the different isomers.

Conclusion: A Powerful Tool for Isomer Elucidation

The differentiation of alkylated benzene isomers by mass spectrometry is a powerful demonstration of how subtle differences in molecular structure can lead to significant and predictable variations in fragmentation patterns. By understanding the underlying principles of ion stability, benzylic cleavage, and rearrangement reactions like the McLafferty rearrangement, researchers can confidently identify these and other isomeric compounds. The combination of chromatographic separation with mass spectrometric analysis provides a robust workflow for the unambiguous structural elucidation of these important chemical entities.

References

  • NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. [Link]

  • Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. [Link]

A Researcher's Guide to the Experimental Validation of Predicted NMR Shifts for Substituted Benzenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Structure Elucidation

In the realms of chemical research and pharmaceutical development, the unambiguous determination of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, providing unparalleled insight into the atomic-level connectivity and environment of molecules.[1][2] For decades, chemists have relied on empirical rules and spectral libraries to interpret NMR data. However, the increasing complexity of novel compounds, particularly in drug discovery, necessitates more robust and predictive tools.[1]

This guide provides an in-depth comparison of modern computational methods for predicting NMR chemical shifts of substituted benzenes—a ubiquitous scaffold in organic chemistry and medicinal chemistry. We will explore the causal mechanisms behind different predictive models, present a rigorous protocol for their experimental validation, and offer field-proven insights into selecting the most appropriate methodology for your research needs. Our focus is not merely on the "how," but the "why," ensuring that every protocol is a self-validating system grounded in scientific first principles.

Part I: A Comparative Overview of NMR Shift Prediction Methodologies

The prediction of NMR chemical shifts is broadly approached from two distinct directions: rapid, database-driven empirical models and computationally intensive, but highly accurate, quantum mechanical methods.

Empirical and Database-Driven Methods: The Power of Precedent

These methods leverage vast collections of existing experimental data to predict chemical shifts for new structures. Their operation is predicated on the principle that the chemical environment of a nucleus can be deconstructed into a sum of contributions from its constituent parts.

  • Mechanism: The core of these methods relies on algorithms that recognize molecular fragments and their immediate surroundings. One of the most common approaches is the use of Hierarchical Organisation of Spherical Environments (HOSE) codes, which systematically describe the neighborhood of a specific atom.[3][4] The algorithm then searches a database for identical or highly similar environments and uses the associated experimental shifts to generate a prediction.[3] Simpler models use additivity rules based on substituent chemical shifts (SCS), where the effect of each substituent on the benzene ring's carbons and protons is tabulated and summed.[5]

  • Strengths & Causality: The primary advantage is speed. Predictions are often generated in seconds, as the process is essentially a sophisticated database lookup. This makes them ideal for high-throughput analysis or as a first-pass estimation.

  • Weaknesses & Causality: Their accuracy is fundamentally constrained by the quality and scope of the underlying database.[3][4] For novel scaffolds or unusual substitution patterns not well-represented in the database, predictions can be unreliable. Errors in the database will be directly propagated into the predicted shifts.[4]

  • Prominent Software: ACD/NMR Predictors, Mnova NMRPredict, and ChemDraw's ChemNMR are well-known examples that utilize these techniques, often in combination.[3][4][6][7]

Quantum Mechanical (QM) Methods: Prediction from First Principles

Quantum mechanical calculations determine NMR parameters not by comparison, but by solving the fundamental equations of quantum mechanics for a given molecular structure.

  • Mechanism: This approach calculates the nuclear magnetic shielding tensor for each atom in a molecule. The chemical shift is then derived by referencing this calculated shielding value to the shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory.[8] The most prevalent and cost-effective QM method for this purpose is Density Functional Theory (DFT), particularly when paired with the Gauge-Including Atomic Orbital (GIAO) approach, which elegantly solves the issue of the gauge-origin dependence of the magnetic shielding.[9][10][11]

  • Strengths & Causality: The chief advantage is the potential for high accuracy, independent of existing experimental data for similar compounds. This makes QM methods exceptionally powerful for validating the structures of novel molecules or resolving subtle stereochemical ambiguities.[12][13] The accuracy is a direct result of the method's ability to model the specific electronic structure of the molecule in three-dimensional space.[14]

  • Weaknesses & Causality: The trade-off for accuracy is computational cost.[9] Calculations can take hours to days, depending on the size of the molecule and the desired level of theoretical rigor (i.e., the choice of functional and basis set). The accuracy is highly sensitive to the quality of the input molecular geometry and the chosen level of theory.[13][15]

Hybrid and Machine Learning (ML) Approaches: The Best of Both Worlds

Emerging methodologies seek to merge the speed of empirical methods with the accuracy of QM calculations.

  • Mechanism: These strategies use machine learning algorithms trained on vast datasets of molecules where both experimental shifts and QM-calculated shielding tensors are known.[10][16] The ML model learns the systematic errors of a specific, computationally inexpensive QM method and applies corrections to generate predictions with an accuracy that approaches much more costly calculations.[16][17] Some commercial software employs "ensemble" predictors, which combine results from multiple algorithms (e.g., HOSE-code, neural networks, and incremental methods) to produce a more robust consensus prediction.[6][18]

  • Strengths & Causality: These methods can significantly reduce the computational expense required to achieve high accuracy.[17] By learning from high-level data, they can outperform traditional empirical methods, especially for diverse chemical spaces.

Part II: The Experimental Protocol: Establishing the Ground Truth

The trustworthiness of any prediction is measured by its agreement with carefully acquired experimental data. The following section outlines a self-validating protocol for obtaining high-quality NMR data for substituted benzenes, which will serve as the benchmark for our computational models.

The Criticality of the Experimental Benchmark
Detailed Protocol for Experimental Data Acquisition & Assignment

Objective: To acquire and unambiguously assign ¹H and ¹³C NMR spectra for a set of substituted benzenes (e.g., Anisole, Toluene, Nitrobenzene) to serve as a validation dataset.

Materials:

  • Substituted benzene samples (≥99% purity)

  • Deuterated solvent (e.g., CDCl₃) with 0.03% v/v TMS

  • 5mm NMR tubes

  • NMR Spectrometer (e.g., 600 MHz) equipped with a broadband probe

Methodology:

  • Sample Preparation:

    • Prepare a ~10-20 mg/mL solution of the substituted benzene in the deuterated solvent containing TMS. The causality here is to ensure a sufficient signal-to-noise ratio while avoiding concentration-dependent shift changes.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Spectrometer Setup & Data Acquisition:

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution (line width for the TMS proton signal <0.5 Hz).

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a 1D ¹³C spectrum with proton decoupling.

    • Acquire a 2D ¹H-¹H COSY (Correlation Spectroscopy) spectrum. Causality: This experiment identifies protons that are spin-spin coupled, revealing through-bond connectivities (e.g., which aromatic protons are adjacent).

    • Acquire a 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum. Causality: This experiment correlates each proton with the carbon to which it is directly attached, providing definitive C-H assignments.

    • Acquire a 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Causality: This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons.

  • Data Processing and Referencing:

    • Process all spectra using appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

    • Calibrate the ¹³C spectrum by referencing the TMS signal to 0.00 ppm (using the spectrometer's unified reference scale).

    • Assign all proton and carbon signals by systematically analyzing the 1D and 2D spectra. For example, in anisole, the HMBC spectrum will show a correlation from the methoxy protons to the ipso-carbon, unambiguously identifying its chemical shift.

Detailed Protocol for DFT-Based NMR Prediction

Objective: To calculate the ¹H and ¹³C NMR chemical shifts for the same set of substituted benzenes using a standard DFT/GIAO protocol.

Software:

  • Gaussian, ORCA, or other quantum chemistry software package.

Methodology:

  • Structure Preparation:

    • Build the 3D structure of the substituted benzene molecule (e.g., Anisole) and a reference molecule (TMS) in a molecular editor.

  • Geometry Optimization and Frequency Calculation:

    • Perform a geometry optimization calculation for each molecule. A commonly used and reliable level of theory is the B3LYP functional with the 6-311+G(2d,p) basis set. Causality: This step is critical because the calculated magnetic shielding is highly sensitive to molecular geometry. We must find the lowest energy conformation of the molecule.

    • Include a solvent model (e.g., PCM for Chloroform) if comparing to solution-phase experimental data.[15]

    • Following optimization, perform a frequency calculation at the same level of theory. Causality: This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy.

  • GIAO NMR Calculation:

    • Using the optimized geometry, perform a GIAO NMR shielding calculation at the same level of theory (e.g., B3LYP/6-311+G(2d,p) with the PCM solvent model).

  • Chemical Shift Calculation:

    • Extract the calculated isotropic shielding constants (σ_iso) for each carbon and hydrogen atom from the output files for both the substituted benzene and TMS.

    • Calculate the chemical shift (δ) for each nucleus using the following equation: δ_calc = σ_iso(TMS) - σ_iso(analyte) Causality: This equation converts the absolute shielding values into chemical shifts relative to the TMS standard, making them directly comparable to experimental data.

Visualizing the Validation Workflow

The entire process, from experimental acquisition to computational comparison, can be visualized as a cohesive workflow.

G Experimental Validation Workflow for NMR Shift Prediction cluster_exp Experimental Protocol cluster_comp Computational Protocol (DFT/GIAO) Sample Sample Preparation (Substituted Benzene + TMS in CDCl3) Acquire NMR Data Acquisition (1D ¹H, ¹³C; 2D COSY, HSQC, HMBC) Sample->Acquire Process Data Processing & Referencing Acquire->Process Assign Unambiguous Signal Assignment Process->Assign Exp_Data Experimental δ (¹H, ¹³C) Assign->Exp_Data Compare Performance Validation (Calculate MAE, RMSD) Exp_Data->Compare Build Build 3D Structures (Analyte + TMS) Opt Geometry Optimization (e.g., B3LYP/6-311+G(2d,p), PCM) Build->Opt NMR_Calc GIAO NMR Calculation Opt->NMR_Calc Shielding Extract Isotropic Shielding (σ) NMR_Calc->Shielding Comp_Data Calculated δ (¹H, ¹³C) Shielding->Comp_Data Comp_Data->Compare

Caption: Workflow diagram illustrating the parallel experimental and computational protocols culminating in a direct comparison for validation.

Part III: Performance Comparison - A Data-Driven Analysis

To objectively compare different prediction methods, we present a case study using Anisole. The experimental data was acquired in CDCl₃ following the protocol described above.

Benchmarking Prediction Accuracy for Anisole

The following table summarizes the performance of three distinct methods against the validated experimental data. Accuracy is quantified using the Mean Absolute Error (MAE), a standard metric in computational chemistry.[4][9]

Anisole Experimental δ (ppm) Empirical (Additivity) δ (ppm) Database (Mnova) δ (ppm) QM (DFT/GIAO) δ (ppm)
¹³C Shifts
C-ipso (C1)159.8157.1159.5160.2
C-ortho (C2/6)114.1114.3114.0114.5
C-meta (C3/5)129.5129.4129.6129.9
C-para (C4)120.7120.8120.6121.1
¹³C MAE (ppm)-0.950.130.38
¹H Shifts
H-ortho (H2/6)6.906.786.896.94
H-meta (H3/5)7.287.267.277.31
H-para (H4)6.946.846.926.97
¹H MAE (ppm)-0.080.010.04

Analysis of Results:

  • Empirical (Additivity): This method provides a reasonable first approximation but shows the largest errors, especially for the ipso-carbon, which is most sensitive to the direct electronic effects of the substituent.

  • Database (Mnova): The advanced database method delivers excellent accuracy. This is because anisole is a very common structure, and high-quality experimental data for it and closely related analogs are certainly present in the underlying database.

  • QM (DFT/GIAO): The quantum mechanical calculation also provides high accuracy, with only slightly larger errors than the database method for this common molecule. The true strength of this method would become more apparent for a novel or less common substitution pattern where database methods might struggle.

The Impact of Solvent Effects: Gas Phase vs. Solution

Failing to account for the solvent is a common source of error in QM predictions.[21][22][23] The solvent can influence the molecule's geometry and electronic distribution through polarization. Implicit solvent models like the Polarizable Continuum Model (PCM) are a computationally efficient way to approximate these effects.[24]

Let's examine the DFT predictions for the polar molecule Nitrobenzene, comparing a gas-phase calculation to one including a PCM for chloroform.

Nitrobenzene ¹³C Shifts Experimental δ (ppm in CDCl₃) QM (Gas Phase) δ (ppm) QM (PCM-CHCl₃) δ (ppm)
C-ipso (C1)148.4149.8148.7
C-ortho (C2/6)123.6124.5123.8
C-meta (C3/5)129.5130.1129.6
C-para (C4)134.8135.9135.0
¹³C MAE (ppm)-1.030.23

Analysis: The inclusion of the solvent model dramatically improves the accuracy of the prediction, reducing the MAE from 1.03 ppm to just 0.23 ppm. This demonstrates that for polar molecules, accounting for solvent effects is not optional but essential for achieving high-fidelity predictions.

Visualizing the Method Selection Process

Choosing the right prediction method depends on the specific research question, the novelty of the compound, and available resources.

G Decision Tree for Selecting an NMR Prediction Method Start What is the Goal of the Prediction? Goal1 Quick Check / High-Throughput Is the structure common? Start->Goal1 Goal2 High-Accuracy Structure Validation Is the structure novel or ambiguous? Start->Goal2 Method1 Use Empirical / Database Method (e.g., Mnova, ACD/Labs) Goal1->Method1 Yes Method2 Use Quantum Mechanics (DFT/GIAO) with solvent model Goal1->Method2 No / High importance Goal2->Method2

Caption: A decision tree to guide researchers in selecting the appropriate NMR chemical shift prediction methodology based on their specific needs.

Part IV: Applications in Research and Drug Development

The ability to accurately predict NMR spectra, validated against robust experimental data, is a powerful tool in the modern laboratory.

  • Structure Elucidation: For complex natural products or new synthetic molecules, comparing the experimental spectrum to DFT-predicted spectra for several candidate structures is a powerful method for assigning the correct one.[8][12] This is often referred to as the "DP4" analysis.

  • NMR Crystallography: In pharmaceutical development, combining solid-state NMR data with DFT calculations can be used to refine crystal structures obtained from X-ray diffraction, for instance, by precisely locating hydrogen atoms in hydrogen bonds, which is critical for understanding crystal packing and stability.[25]

  • Hit Validation and Lead Optimization: In drug discovery, NMR is used to study how small molecules bind to protein targets.[1] Predicting the NMR shifts of a potential drug molecule can aid in the assignment of its spectrum, which is a prerequisite for more advanced ligand-observe NMR experiments that confirm target binding and provide structural information about the binding mode.[2]

Conclusion

The prediction of NMR chemical shifts has evolved from a specialist's tool to an accessible and powerful component of the modern chemist's workflow. This guide has demonstrated that while database-driven methods offer exceptional speed and accuracy for common structures, quantum mechanical methods provide a pathway to high-fidelity predictions for any molecule, provided the protocol is rigorously followed.

The key to trustworthy predictions lies in a symbiotic relationship between computation and experiment. High-quality, carefully assigned experimental data are the ultimate arbiter of computational accuracy. By employing the validation protocols detailed here, researchers can confidently leverage predictive chemistry to accelerate discovery, resolve structural ambiguities, and deepen our understanding of molecular behavior.

References

  • Modgraph, Perch, ACD and others sell software that rely on huge collections of published data... Mestrenova uses HOSE ( Hierarchical Organisation of Spherical Environments ) to predict NMR.
  • Mnova NMR Predict | Accur
  • Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022).
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. ACD/Labs.
  • Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns. (2018).
  • Download NMR Predict. Mestrelab.
  • Computational Analysis of Solvent Effects in NMR Spectroscopy. (2009).
  • Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? (2021).
  • Computational Analysis of Solvent Effects in NMR Spectroscopy. (2009).
  • Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Sci-Hub.
  • Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. (2012). Chemical Reviews.
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2023). Molecules.
  • Benchmark of Density Functional Theory in the Prediction of 13C Chemical Shielding Anisotropies for Anisotropic Nuclear Magnetic Resonance-Based Structural Elucidation. (2022).
  • The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approxim
  • Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. (2012). Chemical Reviews.
  • Case Study: NMR Crystallography in Pharmaceutical Development. University of Warwick.
  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. ChemRxiv.
  • Perspectives on NMR in drug discovery: a technique comes of age. (2007).
  • The use of chemical shift calculations in the conformational analysis of substituted benzenes. (2003). Journal of the Chemical Society, Perkin Transactions 2.
  • A systematic benchmarking of P and F NMR chemical shift predictions using different DFT/GIAO methods and applying linear regression to improve the prediction accuracy. (2020). Magnetic Resonance in Chemistry.
  • DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. (2023). MDPI.
  • NMR as a “Gold Standard” Method in Drug Design and Discovery. (2020). Molecules.
  • NMR chemical shift prediction of benzenes. Stenutz.
  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. (2024).
  • Highly Accurate Prediction of NMR Chemical Shifts from Low-Level Quantum Mechanics Calculations Using Machine Learning. (2023). arXiv.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-tert-Butyl-1,2,3-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of 5-tert-Butyl-1,2,3-trimethylbenzene. In the fast-paced environment of research and development, the lifecycle of a chemical does not end when an experiment is complete. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This document provides actionable, step-by-step procedures grounded in established safety protocols and regulatory standards, ensuring that your laboratory practices remain beyond reproach.

Our approach is built on a foundation of expertise and trustworthiness. We will not just list steps but explain the scientific rationale behind them, empowering you to make informed decisions. Every procedure described is designed as a self-validating system, ensuring safety and compliance at every stage.

Hazard Assessment: Understanding the "Why"

Before addressing the "how" of disposal, we must understand the "why." The inherent properties of this compound and related aromatic hydrocarbons dictate the necessary precautions. While a safety data sheet (SDS) from at least one supplier classifies this specific chemical as not hazardous under the 2012 OSHA Hazard Communication Standard, this should be interpreted with extreme caution.[1] The principle of prudent practice in chemical safety demands that we consider the broader class of substituted aromatic hydrocarbons, which are often flammable and pose significant environmental risks.

Many structurally similar trimethylbenzene isomers are classified as flammable liquids that are toxic to aquatic life with long-lasting effects.[2][3] Therefore, treating this compound as a potentially hazardous chemical waste stream is the most responsible course of action. It must never be disposed of down the drain or in common trash.[4][5] Drain disposal is prohibited for substances that are not readily water-soluble and could harm aquatic ecosystems.[2][5]

Table 1: Key Properties and Hazards of Substituted Trimethylbenzenes

PropertyValue / ObservationImplication for Disposal
Physical State Colorless Liquid[6]Handle as a liquid waste stream.
Flammability Flammable; vapor may form explosive mixtures with air.[3][7]Requires storage away from ignition sources and use of non-sparking tools.[7]
Solubility in Water Very poor[6]Prohibits drain disposal; poses a risk of environmental persistence.
Environmental Hazard Toxic to aquatic life with long-lasting effects.[2]Must be collected for approved hazardous waste disposal to prevent environmental release.[8]
Incompatibilities Reacts with strong oxidants.[1][6]Must be segregated from oxidizing agents during storage and in waste containers.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing this compound waste from the point of generation to its final, compliant disposal.

Step 1: Waste Identification and Segregation

Immediately upon generation, the waste must be identified as "Hazardous Chemical Waste." This is the foundational step that dictates all subsequent handling procedures.[9]

  • Causality: Proper identification prevents the accidental mixing of incompatible waste streams, which could lead to violent chemical reactions. Segregating aromatic hydrocarbons from strong oxidizers, for instance, is critical to prevent fire and explosion hazards.[4][6]

Step 2: Select the Appropriate Waste Container

Choose a container that is compatible with aromatic hydrocarbons and is in excellent condition.

  • Container Material: Use a chemically resistant container, such as glass or high-density polyethylene (HDPE). The original product container is often an excellent choice if it is intact and can be securely sealed.[4][10]

  • Container Integrity: Ensure the container is leak-proof and has a tight-fitting, screw-on cap.[4][10] Never use food-grade containers (e.g., jars, beverage bottles) as this can lead to dangerous mix-ups.[4]

  • Headspace: Do not fill the container completely. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[4]

Step 3: Accurate and Complete Labeling

Proper labeling is a regulatory requirement and a cornerstone of laboratory safety. Every waste container must be labeled at the moment the first drop of waste is added.

  • Essential Information: The label must include:

    • The words "Hazardous Waste" .[11]

    • The full, unabbreviated chemical name: "this compound" . List all other components if it is a mixed waste stream.

    • A clear statement of the primary hazards (e.g., "Flammable," "Environmental Hazard" ).

    • The date of initial waste accumulation.

Step 4: Safe Storage in a Satellite Accumulation Area (SAA)

Store the labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11]

  • Location: The SAA must be a secondary containment unit (such as a chemical-resistant tray) to contain potential leaks. It should be located away from sinks, floor drains, and sources of ignition like open flames or hot surfaces.[10]

  • Segregation: Within the SAA, ensure the container is segregated from incompatible materials, particularly strong oxidizing agents.[11]

  • Container Status: The waste container must remain closed at all times except when actively adding waste.[4]

Step 5: Arrange for Final Disposal

The ultimate disposal of this compound must be handled by professionals.

  • Professional Disposal: This chemical waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] This is the only way to ensure compliance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[12][13]

  • Scheduling Pickup: Do not allow waste to accumulate indefinitely. Adhere to your institution's policies and regulatory limits on accumulation times and volumes, and schedule a waste pickup in a timely manner.[10][11]

Visualizing the Disposal Pathway

To clarify the logical flow of this process, the following diagram outlines the key decision points and actions from waste generation to final disposal.

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Waste Generated (this compound) B Select Proper Container (Compatible, Leak-Proof, Vented Cap) A->B C Label Container Immediately ('Hazardous Waste', Full Chemical Name, Hazards) B->C D Store in Designated SAA (Secondary Containment) C->D E Segregate from Incompatibles (e.g., Oxidizers) D->E F Keep Container Closed D->F G Monitor Accumulation (Time & Volume Limits) E->G F->G H Schedule Pickup with EHS or Licensed Contractor G->H I Compliant Final Disposal (Incineration/Fuel Blending) H->I

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a small spill, act swiftly and safely.

  • Eliminate Ignition Sources: Immediately turn off any open flames, hot plates, or other potential ignition sources.[3]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain and Absorb: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to soak up the spill.[3][6] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material and contaminated debris into a sealable, properly labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per institutional policy.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal. HCI Environmental. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Safety Data Sheet (Flammable Liquid Mixture). Airgas. [Link]

  • This compound Safety Data Sheets(SDS). LookChem. [Link]

  • International Chemical Safety Cards (ICSC) 1389 - TRIMETHYL BENZENE (MIXED ISOMERS). ILO/WHO. [Link]

  • Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12 (Trimethylbenzenes). National Center for Biotechnology Information (NCBI). [Link]

  • Trimethylbenzenes and Groundwater. Minnesota Department of Health. [Link]

  • Hazardous Waste. Ohio Environmental Protection Agency. [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Guide to Personal Protective Equipment for Handling 5-tert-Butyl-1,2,3-trimethylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-tert-Butyl-1,2,3-trimethylbenzene (CAS No. 98-23-7). As researchers and professionals in drug development, our commitment to safety is paramount. This document is designed to be a practical, step-by-step resource that goes beyond mere compliance, fostering a culture of safety and excellence in the laboratory.

While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), a disciplined approach to safety is crucial when handling any chemical.[1] Adherence to proper personal protective equipment (PPE) protocols is a foundational aspect of responsible laboratory practice.

Core Principles of Chemical Handling

Before delving into the specifics of this compound, it is essential to ground our procedures in the established hierarchy of controls. This framework prioritizes the most effective safety measures:

  • Elimination/Substitution: The most effective control, which involves removing the hazard or replacing it with a less hazardous substance.

  • Engineering Controls: Physical changes to the workspace to isolate personnel from hazards. Examples include fume hoods and ventilation systems.

  • Administrative Controls: Changes to work practices and procedures, such as safety training and standard operating procedures.

  • Personal Protective Equipment (PPE): The last line of defense, used to protect the individual when other controls are not sufficient.

This guide focuses on PPE, but it is critical to remember that it should be used in conjunction with appropriate engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

A thorough risk assessment is the cornerstone of any laboratory safety plan.[2][3] For this compound, the following PPE is recommended to prevent skin and eye contact.

PPE ComponentStandardRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[4]Protects against accidental splashes of the chemical, which could cause irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact. Although not classified as a skin irritant, prolonged contact with any chemical should be avoided.
Body Protection A standard laboratory coat.Protects street clothes from contamination and provides an additional layer of protection for the skin.
Footwear Closed-toe shoes.A minimum requirement in any laboratory setting to protect against spills and falling objects.[4]
A Note on Respiratory Protection

Under normal laboratory conditions with adequate ventilation, respiratory protection is not required for handling this compound.[1] However, if the material is handled in a way that generates dust or aerosols, a risk assessment should be performed to determine if a respirator is necessary.

Safe Handling and Operational Plan

Adherence to a standardized workflow is critical for minimizing risk and ensuring reproducible results.

Preparation and Handling
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]

  • PPE Donning: Before handling the chemical, don all required PPE as outlined in the table above.

  • Material Transfer: As this compound is a solid with a low melting point (31-33°C), be mindful of its physical state.[1] Use appropriate tools, such as a spatula, for transferring the solid. If it is in a liquid state, use a calibrated pipette or syringe.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid actions that could lead to the generation of dust or aerosols.[1]

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area (Fume Hood) don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe 1. transfer Transfer Chemical (Solid or Liquid) experiment Perform Experimental Procedure transfer->experiment 2. decontaminate Decontaminate Glassware and Surfaces dispose Dispose of Waste in Designated Container decontaminate->dispose 3.

Caption: Workflow for the safe handling of this compound.

Spill and Disposal Plan

Even with the utmost care, spills can occur. A prompt and effective response is crucial.

Spill Response
  • Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and safety officer.

  • Containment: For a small spill, contain the material using an inert absorbent material such as sand or vermiculite.

  • Cleanup: Carefully sweep up the absorbed material and place it into a sealed, labeled container for disposal.[1] Avoid generating dust.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

Waste Disposal
  • Segregation: All waste contaminated with this compound, including used gloves and absorbent materials, should be collected in a designated and clearly labeled waste container.

  • Disposal: Dispose of chemical waste through your institution's hazardous waste management program. Do not dispose of this chemical down the drain or in the regular trash.

By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues. This commitment to safety is the bedrock of scientific excellence.

References

  • LookChem. (n.d.). This compound Safety Data Sheets(SDS). Retrieved from [Link]

  • Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.